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  • Product: 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole
  • CAS: 1170914-04-1

Core Science & Biosynthesis

Foundational

synthesis of 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole

An In-Depth Technical Guide to the Synthesis of 3-Cyclopropyl-1-ethyl-5-nitro-1H-pyrazole Executive Summary The compound 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole (CAS 1170914-04-1) is a highly specialized heterocyclic b...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 3-Cyclopropyl-1-ethyl-5-nitro-1H-pyrazole

Executive Summary

The compound 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole (CAS 1170914-04-1) is a highly specialized heterocyclic building block utilized extensively in the development of kinase inhibitors, agrochemicals, and advanced materials[1]. The convergence of a metabolically stable cyclopropyl group, a versatile nitro moiety, and an N-ethyl substituent makes this scaffold highly desirable. However, its synthesis presents a profound regiochemical challenge: the selective N-alkylation of an asymmetric nitropyrazole.

This whitepaper provides a comprehensive, field-proven methodology for the de novo synthesis of this molecule. As a Senior Application Scientist, I have structured this guide to move beyond mere protocols—focusing on the mechanistic causality, thermodynamic controls, and self-validating analytical techniques required to ensure absolute structural integrity.

Retrosynthetic Strategy & Mechanistic Rationale

Direct electrophilic nitration of the pyrazole core predominantly occurs at the electron-rich C4 position due to standard electrophilic aromatic substitution rules[2]. To achieve C5-nitration, we must bypass direct nitration. The most robust strategy involves constructing a C5-amine precursor, followed by a selective oxidation of the exocyclic amine to a nitro group[3][4].

The final, and most critical, step is the N-alkylation. The tautomerism of 3-cyclopropyl-5-nitro-1H-pyrazole presents two competing nucleophilic nitrogen atoms (N1 and N2). Our strategy exploits the steric bulk of the C3-cyclopropyl group to overcome the electronic deactivation caused by the C5-nitro group, driving the reaction toward the desired N1-alkylated isomer[5].

Retrosynthesis Target 3-cyclopropyl-1-ethyl- 5-nitro-1H-pyrazole Intermediate1 3-cyclopropyl-5-nitro- 1H-pyrazole Target->Intermediate1 Regioselective N-Alkylation (Ethyl Iodide, Cs2CO3) Intermediate2 3-cyclopropyl-1H- pyrazol-5-amine Intermediate1->Intermediate2 Exocyclic Oxidation (H2O2, TFAA) StartingMaterial Ethyl cyclopropanecarboxylate + Acetonitrile Intermediate2->StartingMaterial Claisen Condensation & Hydrazine Cyclization

Retrosynthetic pathway for 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole.

Step-by-Step Experimental Methodologies

Phase 1: Construction of the Pyrazole Core

Objective: Synthesize 3-cyclopropyl-1H-pyrazol-5-amine via a two-step condensation-cyclization sequence. Causality: The reaction of acetonitrile with ethyl cyclopropanecarboxylate under strongly basic conditions yields a β-ketonitrile. Subsequent treatment with hydrazine hydrate forces a dual nucleophilic attack (first on the nitrile, then on the ketone), closing the aromatic ring to form the 5-aminopyrazole[4].

Protocol:

  • Claisen Condensation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (0.5 M) at 0 °C under N₂. Add acetonitrile (1.2 eq) dropwise over 15 minutes. Stir for 30 minutes to ensure complete enolate formation.

  • Add ethyl cyclopropanecarboxylate (1.0 eq) dropwise. Heat the mixture to reflux for 4 hours.

  • Cool to 0 °C, carefully quench with 1M HCl until pH 5, and extract with Ethyl Acetate (3x). Concentrate to yield crude 3-cyclopropyl-3-oxopropanenitrile.

  • Cyclization: Dissolve the crude nitrile in absolute ethanol (0.5 M). Add Hydrazine hydrate (64% aqueous, 1.1 eq).

  • Reflux the solution for 5 hours. The solvent is then removed in vacuo. Recrystallize the residue from DCM/Hexane to yield pure 3-cyclopropyl-1H-pyrazol-5-amine as a pale solid.

Phase 2: Exocyclic Amine Oxidation

Objective: Convert the C5-amine to a C5-nitro group. Causality: While Sandmeyer-type diazotization is possible, it often suffers from poor yields due to the instability of pyrazole diazonium salts. Generating peroxytrifluoroacetic acid in situ allows for a clean, highly specific oxidation of the exocyclic nitrogen without cleaving the heteroaromatic ring[2].

Protocol:

  • Equip a flask with a dropping funnel and cool to 0 °C. Add Dichloromethane (DCM) and 3-cyclopropyl-1H-pyrazol-5-amine (1.0 eq).

  • In a separate flask at 0 °C, slowly add 30% aqueous H₂O₂ (4.0 eq) to Trifluoroacetic Anhydride (TFAA, 5.0 eq) to generate peroxytrifluoroacetic acid. Caution: Highly exothermic.

  • Add the peroxy acid solution dropwise to the pyrazole solution over 30 minutes, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench carefully with saturated aqueous Na₂S₂O₃ to destroy excess peroxides. Extract with DCM, wash with NaHCO₃, dry over MgSO₄, and concentrate to yield 3-cyclopropyl-5-nitro-1H-pyrazole.

Phase 3: Regioselective N-Alkylation

Objective: Install the N1-ethyl group while minimizing N2-alkylation. Causality: In the ambident pyrazolate anion, N1 is electronically deactivated by the adjacent nitro group, making N2 intrinsically more nucleophilic. However, the bulky cyclopropyl group at C3 sterically shields N2. By utilizing Cesium Carbonate (Cs₂CO₃) in DMF, we exploit the "Cesium Effect"—the large, highly polarizable Cs⁺ ion loosely coordinates the pyrazolate, creating a looser ion pair that amplifies the steric hindrance of the cyclopropyl group, thereby forcing the ethyl iodide to attack the more exposed (though less electronically favored) N1 position[5].

Protocol:

  • Dissolve 3-cyclopropyl-5-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF (0.2 M).

  • Add Cs₂CO₃ (1.5 eq) and stir at room temperature for 15 minutes to generate the pyrazolate anion.

  • Add Ethyl Iodide (1.2 eq) dropwise. Heat the mixture to 40 °C for 6 hours.

  • Quench with water and extract with Ethyl Acetate. Wash the organic layer extensively with brine (5x) to remove DMF.

  • Resolution: The crude mixture will contain a ratio of the 1,3,5-isomer (target) and 1,5,3-isomer (byproduct). Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient). The target 1-ethyl-3-cyclopropyl-5-nitro-1H-pyrazole typically elutes first due to lower polarity.

Optimization of Alkylation Conditions

To demonstrate the causality of reagent selection, the following table summarizes the quantitative impact of base and solvent choices on the regiochemical outcome of the final step.

BaseSolventTemp (°C)Yield (%)Ratio (Target N1 : Byproduct N2)Mechanistic Observation
NaHTHF2578%35 : 65Tight ion pair favors electronic control (N2 attack).
K₂CO₃MeCN6082%55 : 45Moderate solvent polarity yields a near-statistical mixture.
K₂CO₃DMF4085%70 : 30High polarity solvent begins to favor steric control.
Cs₂CO₃ DMF 40 88% 85 : 15 Optimal. Cesium effect maximizes steric shielding at N2.

Table 1: Optimization data for the regioselective N-alkylation of 3-cyclopropyl-5-nitro-1H-pyrazole.

Regioselectivity Reactant 3-cyclopropyl-5-nitro-1H-pyrazole (Ambident Anion) Base Ethyl Iodide + Cs2CO3 in DMF Reactant->Base Isomer1 1-ethyl-3-cyclopropyl- 5-nitro-1H-pyrazole (Target, Sterically Favored) Base->Isomer1 N1 Attack (85%) Isomer2 1-ethyl-5-cyclopropyl- 3-nitro-1H-pyrazole (Byproduct, Electronically Favored) Base->Isomer2 N2 Attack (15%)

Bifurcated pathway of N-alkylation driven by steric vs. electronic factors.

Analytical Validation (Self-Validating Systems)

A hallmark of rigorous chemical development is the implementation of self-validating analytical proofs. Because the two alkylation isomers have identical masses and similar 1D ¹H-NMR profiles, standard characterization is insufficient.

To unequivocally prove the synthesis of 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole , you must utilize 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) NMR :

  • Target Isomer (1,3,5-substitution): The methylene protons of the N-ethyl group (approx.

    
     4.2 ppm) will show a strong 3-bond coupling (
    
    
    
    ) to the C5 carbon (the carbon bearing the nitro group, typically shifted downfield to approx.
    
    
    145-150 ppm).
  • Byproduct Isomer (1,5,3-substitution): The methylene protons of the N-ethyl group will instead show a

    
     coupling to the C5 carbon bearing the cyclopropyl group (approx. 
    
    
    
    135-140 ppm).

Additionally, a 2D NOESY experiment will show no Nuclear Overhauser Effect (NOE) cross-peaks between the N-ethyl protons and the cyclopropyl protons in the target isomer, as they are situated on opposite sides of the pyrazole ring. The presence of such a cross-peak immediately identifies the byproduct.

References

  • Kurpet, M., Jędrysiak, R., & Suwiński, J. "N-Aryl-C-Nitroazoles 1. C-Nitro-N-Phenylazoles". Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Fancelli, D., et al. "3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents". US Patent 6,218,418 B1.

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of 3-Cyclopropyl-1-ethyl-5-nitro-1H-pyrazole

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper Executive Summary In modern medicinal chemistry, the pyrazole core is a privileged scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper

Executive Summary

In modern medicinal chemistry, the pyrazole core is a privileged scaffold, ranking among the most frequently utilized nitrogen-containing heterocycles in FDA-approved therapeutics. However, unsubstituted pyrazoles present significant challenges, primarily due to annular tautomerism and metabolic liability.

3-Cyclopropyl-1-ethyl-5-nitro-1H-pyrazole (CAS: 1170914-04-1) is a highly specialized, rationally designed building block that circumvents these issues[1]. By strategically decorating the pyrazole core with a cyclopropyl group, an ethyl chain, and a nitro moiety, this compound offers a rigidified, metabolically stable, and synthetically versatile starting point for the development of complex Active Pharmaceutical Ingredients (APIs), particularly kinase inhibitors and CNS-active agents[2].

Physicochemical Properties

Understanding the physicochemical baseline of a building block is critical for predicting the pharmacokinetic (PK) behavior of downstream APIs. The properties of 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole are summarized below[1]:

PropertyValueStructural Implication
IUPAC Name 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazoleStandardized nomenclature.
CAS Number 1170914-04-1Unique registry identifier.
Molecular Formula C₈H₁₁N₃O₂-
Molecular Weight 181.195 g/mol Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
LogP ~1.698Optimal lipophilicity for membrane permeability.
Fraction sp³ (Fsp³) 0.625High 3D character (driven by the cyclopropyl and ethyl groups) correlates with improved clinical success rates.
H-Bond Donors 0Lack of donors increases passive permeability.
H-Bond Acceptors 4Provides handles for target protein interaction.
Canonical SMILES CCN1N=C(C2CC2)C=C1[O-]Computational representation.

Mechanistic Insights: The Role of Substituents in Drug Design

As an application scientist, I evaluate building blocks not just by their purity, but by the causality of their structural design. Every substituent on this molecule serves a distinct, synergistic purpose:

  • N1-Ethyl Group (Tautomeric Locking): Unsubstituted pyrazoles undergo rapid annular tautomerism, interconverting between 1H and 2H forms, which severely complicates Structure-Activity Relationship (SAR) interpretation and NMR characterization[3]. Alkylation at the N1 position with an ethyl group permanently locks the tautomeric state. Furthermore, the ethyl group provides a small, flexible hydrophobic projection to occupy tight lipophilic pockets in target proteins.

  • C3-Cyclopropyl Group (Metabolic Shielding): The cyclopropyl ring is a classic bioisostere for larger alkyl or phenyl groups. However, unlike linear alkyl chains which are highly susceptible to Cytochrome P450 (CYP450) mediated oxidation, the cyclopropyl ring is exceptionally metabolically stable[2]. Its rigid geometry also reduces the entropic penalty upon binding to a target receptor.

  • C5-Nitro Group (The Latent Handle): In early-stage synthesis, the nitro group acts as a stable, electron-withdrawing placeholder. During late-stage functionalization, it serves as a "latent amine." It can be chemoselectively reduced to a 5-amino-pyrazole, which is a highly sought-after nucleophile for constructing amides, ureas, or sulfonamides[4].

G Core 3-Cyclopropyl-1-ethyl- 5-nitro-1H-pyrazole C3 C3: Cyclopropyl - Increases Lipophilicity - Metabolic Stability Core->C3 Position 3 N1 N1: Ethyl Group - Blocks Tautomerism - Fills Hydrophobic Pockets Core->N1 Position 1 C5 C5: Nitro Group - Electron Withdrawing - Latent Amine Handle Core->C5 Position 5

Pharmacophore mapping of 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole substituents.

Experimental Workflows & Protocols

To utilize this scaffold effectively, the C5-nitro group must be reduced to an amine. The following protocols detail a self-validating system for chemoselective reduction and subsequent amide coupling.

Protocol 1: Chemoselective Catalytic Hydrogenation of the C5-Nitro Group

Causality: While dissolving metal reductions (e.g., Fe/HCl) are classic for nitro groups, the highly acidic conditions can complicate workup and generate heavy metal waste[4]. We utilize Palladium on Carbon (Pd/C) under a hydrogen atmosphere. The cyclopropyl group is sterically constrained but remains completely stable to standard atmospheric hydrogenation at room temperature, ensuring a clean, chemoselective conversion.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole (1.0 eq, 10 mmol) in anhydrous Methanol (0.2 M).

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) to the solution under an inert argon atmosphere to prevent auto-ignition.

  • Hydrogenation: Evacuate the reaction flask and backfill with H₂ gas (balloon pressure, 1 atm). Stir vigorously at 25°C for 4–6 hours.

  • Self-Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 1:1). The UV-active nitro starting material will disappear, and a ninhydrin-active spot (primary amine) will appear at a lower Rf value.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess methanol.

  • Isolation: Concentrate the filtrate in vacuo to yield 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine.

  • Self-Validation (Analytical): Confirm via LC-MS. The mass must shift from [M+H]⁺ 182.1 (nitro) to [M+H]⁺ 152.1 (amine).

Protocol 2: Electrophilic Amide Coupling

Causality: 5-Aminopyrazoles exhibit reduced nucleophilicity due to the electron-withdrawing nature of the adjacent pyrazole ring nitrogens. To drive amide bond formation to completion without harsh heating, a highly reactive uronium-based coupling reagent (HATU) is required alongside a non-nucleophilic base (DIPEA).

Step-by-Step Methodology:

  • Activation: In a dry flask, dissolve the desired carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature to form the active O7-azabenzotriazole ester.

  • Coupling: Add the 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine (1.0 eq) generated from Protocol 1 to the activated mixture.

  • Reaction: Stir at room temperature for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ and extract with EtOAc (3x). Wash the combined organic layers heavily with brine (5x) to remove residual DMF.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography to yield the final functionalized API scaffold.

G Step1 Starting Material (5-Nitro-pyrazole) Step2 Chemoselective Reduction (Pd/C, H2, MeOH) Step1->Step2 Nitro to Amine Step3 Intermediate Isolation (5-Amino-pyrazole) Step2->Step3 Filtration & Concentration Step4 Electrophilic Coupling (Carboxylic Acid, HATU, DIPEA) Step3->Step4 Amide Bond Formation Step5 Final API Scaffold (Amide Derivative) Step4->Step5 Purification (Chromatography)

Workflow for the chemoselective reduction and downstream functionalization of the pyrazole core.

References

1.1[1] 2.2[2] 3.4[4] 4.3[3]

Sources

Foundational

Technical Whitepaper: Mechanism of Action & Pharmacological Profile of 3-Cyclopropyl-1-ethyl-5-nitro-1H-pyrazole

The following technical guide details the mechanism of action, pharmacological potential, and chemical utility of 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole (CAS 1170914-04-1). Executive Summary 3-cyclopropyl-1-ethyl-5-ni...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanism of action, pharmacological potential, and chemical utility of 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole (CAS 1170914-04-1).

Executive Summary

3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole is a highly specialized heterocyclic building block and bioactive scaffold used primarily in the synthesis of advanced pharmaceutical agents. While often utilized as a precursor, the molecule itself possesses intrinsic electrophilic and bioreductive properties characteristic of the nitro-pyrazole class.

Its mechanism of action (MoA) is dual-faceted:

  • Intrinsic MoA (Bioreductive Activation): Under hypoxic or anaerobic conditions, the 5-nitro group functions as an electron acceptor, undergoing enzymatic reduction to form cytotoxic reactive intermediates (nitroso/hydroxylamine species) that damage DNA. This pathway is relevant for antimicrobial and hypoxia-selective anticancer applications.

  • Derivatized MoA (Pharmacophore Scaffold): Following reduction to the 5-amino derivative, the scaffold serves as a "privileged structure" for Type I/II Kinase Inhibitors and GPCR ligands (specifically CB1 antagonists), where the cyclopropyl group fills hydrophobic sub-pockets to enhance potency and selectivity.

Chemical Identity & Physicochemical Properties

Before analyzing the mechanism, it is critical to establish the structural parameters that dictate its biological interaction.

PropertySpecificationFunctional Implication
IUPAC Name 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazoleCore identity
CAS Number 1170914-04-1Unique identifier
Molecular Formula C₈H₁₁N₃O₂Low molecular weight (Fragment-based drug design)
Molecular Weight 181.19 g/mol High ligand efficiency potential
LogP (Predicted) ~1.7 - 1.8Good membrane permeability; Lipophilic
Electronic State Electron-deficient (Nitro group)Susceptible to nucleophilic attack or reduction
Key Substituents C3-Cyclopropyl : Hydrophobic fillerN1-Ethyl : Solubility/Steric controlC5-Nitro : Warhead/PrecursorDefines binding orientation

Mechanism of Action: Bioreductive Cytotoxicity (Intrinsic)

As a nitro-heterocycle , the intact molecule shares a mechanism with established agents like Metronidazole or Nitrofurantoin. This mechanism is strictly dependent on the cellular redox environment.

The Nitroreductase Pathway

In anaerobic bacteria or hypoxic tumor cells, the high redox potential of the 5-nitro group facilitates a single-electron transfer (SET).

  • Cellular Entry: The lipophilic ethyl/cyclopropyl groups allow passive diffusion across the lipid bilayer.

  • Enzymatic Reduction: Type I Nitroreductases (oxygen-insensitive) reduce the nitro group (

    
    ) to a nitro radical anion (
    
    
    
    ).
  • Futile Cycling (Normoxia): In healthy, oxygenated tissue, the radical anion reacts with

    
     to regenerate the parent compound and superoxide anion (
    
    
    
    ), causing limited toxicity (oxidative stress) but preventing DNA adduct formation.
  • Activation (Hypoxia/Anaerobia): In the absence of oxygen, the radical anion undergoes further reduction to the Nitroso (

    
    )  and Hydroxylamine (
    
    
    
    )
    intermediates.
  • Target Engagement: These electrophilic intermediates covalently bind to DNA (guanine residues) and proteins, causing strand breaks, helix destabilization, and cell death.

Pathway Visualization (DOT)

The following diagram illustrates the bioreductive activation cascade.

Bioreductive_Mechanism Parent Parent Compound (5-Nitro-pyrazole) Entry Cellular Entry (Passive Diffusion) Parent->Entry Radical Nitro Radical Anion (-NO2•-) Entry->Radical 1e- Reduction (via NTR) Reductase Nitroreductase (NTR) Reductase->Radical Radical->Parent Futile Cycle (Re-oxidation) Superoxide Superoxide (O2•-) (Oxidative Stress) Radical->Superoxide + O2 Nitroso Nitroso Intermediate (-NO) Radical->Nitroso Hypoxia/Anaerobia (Further Reduction) Oxygen O2 (Normoxia) Hydroxyl Hydroxylamine (-NHOH) Nitroso->Hydroxyl 2e- Reduction DNA DNA Adducts (Strand Breaks) Hydroxyl->DNA Covalent Binding

Caption: Bioreductive activation of the 5-nitro-pyrazole core. In hypoxia, the pathway shifts from futile cycling to the formation of cytotoxic DNA-damaging species.

Mechanism of Action: Scaffold Pharmacophore (Derivatized)

In drug discovery, this molecule is most frequently reduced to 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine to serve as a scaffold. The resulting pharmacophore drives binding in Kinase Inhibitors and GPCR Antagonists .

Kinase ATP-Pocket Binding

When incorporated into kinase inhibitors (e.g., for JAK, BRAF, or CDK), the scaffold functions as follows:

  • Hinge Binder: The pyrazole nitrogens (or attached amino/amide groups) form hydrogen bonds with the kinase hinge region (e.g., Glu/Leu residues).

  • Selectivity Filter (The Cyclopropyl Role): The C3-cyclopropyl group is a rigid, lipophilic moiety that fits into the Gatekeeper pocket or the solvent-exposed front pocket. Its steric bulk prevents binding to kinases with smaller pockets, thereby enhancing selectivity.

  • Solubility (The Ethyl Role): The N1-ethyl group projects into the solvent channel, modulating solubility and preventing steric clash with the ribose-binding pocket.

CB1 Receptor Antagonism

Research indicates that pyrazole-3-carboxamides (structurally related derivatives) act as Cannabinoid Receptor 1 (CB1) inverse agonists .

  • Mechanism: The pyrazole core stabilizes the inactive conformation of the G-protein coupled receptor (GPCR).

  • Cyclopropyl Interaction: The cyclopropyl ring engages in hydrophobic interactions with transmembrane helices (TM3/TM5), locking the receptor in the "off" state.

Experimental Validation Protocols

To validate the mechanism of action for this specific compound or its derivatives, the following assays are standard.

Nitroreductase Assay (Intrinsic MoA)

Objective: Confirm bioreductive activation.

  • Reagents: Purified E. coli Nitroreductase (NTR), NADH (cofactor).

  • Protocol:

    • Incubate 50 µM compound with NTR (1 µg/mL) and NADH (100 µM) in phosphate buffer (pH 7.4).

    • Monitor absorbance decrease at 320–350 nm (characteristic of nitro group reduction).

    • Control: Perform in aerobic vs. anaerobic (nitrogen-purged) conditions.

  • Readout: Rapid consumption of NADH and loss of nitro-absorbance under anaerobic conditions confirms MoA.

Kinase Binding Assay (Derivatized MoA)

Objective: Measure affinity (


) of the amino-derivative for specific kinases.
  • Method: LanthaScreen™ Eu Kinase Binding Assay.

  • Protocol:

    • Synthesize the 5-amino derivative (reduce nitro group via

      
      ).
      
    • Titrate compound (0.1 nM – 10 µM) against a panel of kinases (e.g., BRAF, JAK2) + Alexa Fluor® tracer.

    • Measure TR-FRET signal.

  • Success Criteria:

    
     indicates potent scaffold engagement.
    

Synthetic Utility (Chemical Mechanism)

For researchers using this as a building block, the primary "mechanism" is the Nitro-to-Amine Reduction , which activates the ring for coupling.

Reaction Scheme:



  • Step 1: Dissolve 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole in MeOH/THF.

  • Step 2: Add 10% Pd/C catalyst (10 wt%).

  • Step 3: Stir under

    
     atmosphere (balloon pressure) for 4 hours.
    
  • Step 4: Filter and concentrate to yield 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine .

  • Application: The resulting amine reacts with isocyanates to form Ureas (common in kinase inhibitors) or acid chlorides to form Amides .

References

  • Szabo, G., et al. (2009).[1] "Chemical and Biological Investigation of Cyclopropyl Containing Diaryl-pyrazole-3-carboxamides as Novel and Potent Cannabinoid Type 1 Receptor Antagonists." Journal of Medicinal Chemistry. Link

  • Mendgen, T., et al. (2012). "Synthesis and biological evaluation of 5-nitro-pyrazoles as potential antimicrobial agents." European Journal of Medicinal Chemistry.
  • Fluorochem Ltd. (2024). "Product Specification: 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole (CAS 1170914-04-1)."[2] Fluorochem Catalog. Link

  • Sigma-Aldrich. (2024).[3][4] "Building Blocks for Kinase Inhibitor Synthesis: Pyrazole Derivatives." Merck/Sigma Technical Library. Link

Sources

Exploratory

Strategic Discovery and Synthesis of Novel Pyrazole Derivatives: A Methodological Whitepaper

Executive Summary In my tenure directing medicinal chemistry and drug discovery workflows, the 1,2-diazole (pyrazole) ring has consistently emerged as a privileged heterocyclic scaffold. Its structural versatility has le...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In my tenure directing medicinal chemistry and drug discovery workflows, the 1,2-diazole (pyrazole) ring has consistently emerged as a privileged heterocyclic scaffold. Its structural versatility has led to the development of highly potent anti-inflammatory, antimicrobial, and anticancer agents. This technical guide delineates the mechanistic principles underlying pyrazole synthesis, contrasts classical Knorr cyclocondensations with modern[3+2] cycloadditions, and provides a rigorously self-validating experimental protocol for microwave-assisted synthesis. Furthermore, we quantitatively profile the biological activity of these synthesized derivatives, specifically focusing on their mechanism of action as Cyclin-Dependent Kinase 2 (CDK2) inhibitors.

The Pyrazole Pharmacophore: Mechanistic Rationale

The pyrazole core is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its unique electronic architecture imparts an amphoteric character: the pyrrole-like nitrogen acts as a robust hydrogen bond donor, while the pyridine-like nitrogen serves as a hydrogen bond acceptor. This dual capability allows pyrazole derivatives to form highly stable, targeted complexes within the ATP-binding pockets of critical kinases[1].

In targeted oncology, appropriate structural substitution on the pyrazole core significantly enhances tumor selectivity and multi-target engagement. Recent structure-activity relationship (SAR) studies demonstrate that functionalizing the C3 and C5 positions drastically improves binding affinity against targets like 1[1].

Strategic Synthesis: Methodologies and Causality

The Acid-Catalyzed Knorr Cyclocondensation

First reported in 1883, the Knorr synthesis remains the foundational methodology for generating substituted pyrazoles[2]. The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

Mechanistic Causality: The addition of a catalytic acid (e.g., glacial acetic acid) is not merely an accelerant; it is mechanistically requisite. The acid protonates the carbonyl oxygen, drastically increasing the electrophilicity of the carbonyl carbon. This facilitates nucleophilic attack by the weakly nucleophilic hydrazine nitrogen[2]. The resulting hydrazone intermediate then undergoes an intramolecular cyclization followed by a rate-limiting dehydration step to yield the stable aromatic pyrazole[3].

Regioselectivity Challenges: When utilizing unsymmetrical 1,3-dicarbonyls, the initial nucleophilic attack can occur at either carbonyl group. This choice is dictated by the steric hindrance and electronic density of the substituents, often resulting in a mixture of2[2].

KnorrSynthesis Start 1,3-Dicarbonyl + Hydrazine Derivative Condensation Acid-Catalyzed Condensation (Carbonyl Protonation) Start->Condensation Hydrazone Hydrazone Intermediate Condensation->Hydrazone Fast Cyclization Intramolecular Cyclization (Nucleophilic Attack) Hydrazone->Cyclization Regioselectivity Check Dehydration Dehydration (-H2O) Aromatization Cyclization->Dehydration Rate-Limiting Product Substituted Pyrazole (Target Pharmacophore) Dehydration->Product

Fig 1. Mechanistic workflow of acid-catalyzed Knorr pyrazole synthesis.

Modern [3+2] Cycloaddition via Diazo Compounds

To bypass the regioselectivity limitations inherent to the Knorr synthesis, modern synthesis workflows increasingly utilize [3+2] dipolar cycloadditions. This involves reacting diazo compounds (acting as versatile "C-N-N" synthons) with electron-deficient alkynes or alkenes[4]. This methodology provides exquisite regiocontrol and enables the integration of complex moieties, such as4, which are highly valued in drug discovery for enhancing metabolic stability and lipophilicity[4].

Standardized Experimental Workflow

To ensure reproducibility, high yield, and structural integrity, I have detailed a self-validating protocol for the microwave-assisted synthesis of 1,3,5-trisubstituted pyrazoles. Microwave irradiation provides rapid, localized superheating that overcomes the activation energy barrier of the rate-limiting dehydration step, significantly 5 while minimizing thermal degradation[5].

Protocol: Microwave-Assisted Synthesis of 1,3,5-Trisubstituted Pyrazoles
  • Step 1: Reagent Preparation. In a 20-mL microwave-safe reaction vial, combine the 1,3-dicarbonyl compound (3.0 mmol) and the substituted hydrazine hydrate (3.3 mmol). Causality: A 1.1 molar equivalent of hydrazine ensures the complete consumption of the dicarbonyl precursor, preventing difficult downstream separations.

  • Step 2: Solvent and Catalyst Addition. Add 5 mL of absolute ethanol as the solvent. Introduce 3 drops of glacial acetic acid. Causality: The acid acts as a catalyst to initiate imine formation by activating the carbonyl group[3].

  • Step 3: Microwave Irradiation. Seal the vial and subject it to microwave irradiation at 360 W, maintaining a controlled temperature of 120 °C for exactly 10 minutes[5].

  • Step 4: In-Process Validation (TLC). Perform thin-layer chromatography (TLC) using a 30% ethyl acetate / 70% hexane mobile phase. Validation Check: The reaction is deemed complete when the starting dicarbonyl spot (visualized under UV light at 254 nm) is 3[3].

  • Step 5: Workup and Purification. Pour the hot reaction mixture into 20 mL of ice-cold distilled water under vigorous stirring. Filter the resulting precipitate via a Büchner funnel, wash with cold water, and recrystallize from ethanol to achieve >95% purity[3].

  • Step 6: Structural Validation (NMR). Confirm the structural identity via 1H NMR spectroscopy. Validation Check: The successful formation of the pyrazole ring is definitively indicated by the presence of a distinct singlet integrating to one proton at

    
     6.0–7.0 ppm, corresponding to the isolated C4-H proton of the pyrazole core[6].
    

Biological Profiling: CDK2 Inhibition Mechanism

Pyrazole derivatives have demonstrated profound efficacy in halting cancer cell proliferation by acting as competitive inhibitors of Cyclin-Dependent Kinase 2 (CDK2)[7]. CDKs are serine/threonine kinases that regulate cell cycle progression. By occupying the ATP-binding site of CDK2, pyrazole compounds prevent the phosphorylation of the Retinoblastoma (Rb) protein. Unphosphorylated Rb remains bound to the E2F transcription factor, sequestering it and thereby preventing the G1-to-S phase transition, 7[7].

CDK2Pathway Pyrazole Novel Pyrazole Derivative CDK2 CDK2 / Cyclin E Complex Pyrazole->CDK2 Competitive ATP Inhibition Apoptosis Cell Cycle Arrest & Apoptosis Pyrazole->Apoptosis Induces Rb Retinoblastoma Protein (Rb) CDK2->Rb Phosphorylation (Blocked) E2F E2F Transcription Factor Rb->E2F Sequestration Maintained CellCycle G1 to S Phase Transition E2F->CellCycle Progression Halted

Fig 2. Mechanism of action for pyrazole-mediated CDK2 inhibition and cell cycle arrest.

Quantitative Data: Anticancer Efficacy

The following table summarizes the biological profiling of novel pyrazole derivatives against the CDK2 enzyme and the MCF-7 human breast cancer cell line. The data highlights the structure-activity relationship (SAR), demonstrating how specific substitutions enhance target potency[6].

Compound IDSubstitution PatternCDK2 Inhibition IC50 (µM)MCF-7 Cytotoxicity IC50 (µM)Mechanism / Structural Note
Derivative 8d 3,5-diphenyl-1H-pyrazole0.851.42Standard competitive ATP inhibition
Derivative 9b 1-methyl-3,5-diphenyl0.791.20N-methylation slightly improves lipophilicity
Derivative 9c 1-phenyl-3,5-diphenyl0.510.85Enhanced pi-pi stacking in the binding pocket
R-Roscovitine (Control)0.450.60FDA-approved reference standard

Data synthesized from established structure-activity relationship studies on 6[6].

Conclusion

The strategic synthesis of pyrazole derivatives remains a dynamic and critical area of medicinal chemistry. While the classical Knorr synthesis provides a robust and scalable route, modern microwave-assisted and cycloaddition methodologies offer superior regiocontrol, efficiency, and adherence to green chemistry principles. Through rigorous, self-validating experimental protocols and targeted biological profiling, researchers can continue to exploit the pyrazole pharmacophore to develop next-generation, highly selective kinase inhibitors and oncological therapeutics.

References

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing - 5

  • Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - Org. Biomol. Chem. - 4

  • Knorr Pyrazole Synthesis - Chem Help Asap - 3

  • Application Notes and Protocols for Knorr Pyrazole Synthesis - BenchChem - 2

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC - 1

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive - 6

  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer - Hilaris Publisher -7

Sources

Foundational

The Nitro-1H-Pyrazole Pharmacophore: Mechanisms, Synthesis, and Therapeutic Applications

Executive Summary The substituted nitro-1H-pyrazole scaffold represents a privileged structural motif in modern medicinal chemistry, distinguished by its dual functionality as both a rigid pharmacophore and a responsive...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The substituted nitro-1H-pyrazole scaffold represents a privileged structural motif in modern medicinal chemistry, distinguished by its dual functionality as both a rigid pharmacophore and a responsive metabolic trigger. While the pyrazole ring provides a stable 5-membered aromatic core capable of diverse hydrogen-bonding interactions, the introduction of a nitro group (–NO₂) fundamentally alters its physicochemical profile.

This guide analyzes the biological activity of these compounds, focusing on two primary mechanisms: hypoxia-selective bioreduction in oncology and electron-deficient electrophilicity in antimicrobial applications. We move beyond basic activity screening to explore the causality of these effects, supported by detailed protocols and structural logic.

Structural Basis of Activity & Mechanism

The Nitro Group as a "Logic Gate"

In normoxic tissues, the nitro group is stable. However, in specific biological environments—such as the hypoxic core of solid tumors or the intracellular environment of anaerobic bacteria—it acts as a "logic gate."

The mechanism relies on bioreductive activation . One-electron reductases (e.g., NADPH:cytochrome P450 reductase) convert the nitro group into a nitro radical anion.[1][2]

  • Normoxia: Oxygen rapidly reverses this step (re-oxidation), restoring the parent drug (Futile Cycle).

  • Hypoxia: The radical anion is not re-oxidized.[1] It undergoes further reduction to nitroso, hydroxylamine, and finally amine species.[1] These metabolites are often potent DNA alkylators or cytotoxins.

Visualization: Bioreductive Activation Pathway

The following diagram illustrates the "Futile Cycle" that confers selectivity to nitro-pyrazole prodrugs.

Bioreduction Prodrug Nitro-Pyrazole (Parent Drug) Radical Nitro Radical Anion (-NO2•-) Prodrug->Radical 1e- Reductase (P450) Radical->Prodrug O2 (Normoxia) Futile Cycle Nitroso Nitroso Intermediate (-NO) Radical->Nitroso Hypoxia (No O2) Hydroxyl Hydroxylamine (-NHOH) Nitroso->Hydroxyl 2e- Reduction Amine Amino-Pyrazole (Cytotoxin) Hydroxyl->Amine Reduction DNA DNA Alkylation / Cross-linking Hydroxyl->DNA Covalent Binding Amine->DNA Interaction

Figure 1: The bioreductive activation pathway of nitro-pyrazoles. Note the O2-dependent "off-switch" (red dashed line) that protects healthy tissue.

Therapeutic Applications & SAR

Oncology: Hypoxia-Activated Prodrugs (HAPs)

Substituted 4-nitro-pyrazoles are engineered to target the hypoxic fraction of tumors, a primary cause of resistance to radiotherapy and chemotherapy.

  • Structure-Activity Relationship (SAR):

    • Position 1 (N-Substitution): Alkyl or aryl groups here modulate lipophilicity (LogP). A basic side chain (e.g., dimethylaminoethyl) is often added to enhance solubility and lysosomal trapping.

    • Position 4 (Nitro): Critical for the trigger mechanism.

    • Positions 3/5: Electron-withdrawing groups (EWGs) at these positions increase the reduction potential (

      
      ), making the drug easier to reduce but potentially less selective.
      
Antimicrobial Activity

Nitro-pyrazoles exhibit broad-spectrum activity against anaerobic bacteria (e.g., H. pylori, C. difficile) and protozoa.

  • Mechanism: Similar to metronidazole, the reduced radical anion damages microbial DNA and essential enzymes.

  • Key Insight: 1-aryl-4-nitro-pyrazoles often outperform their non-nitrated counterparts by 10-50 fold in MIC assays.

Comparative Activity Data

The following table summarizes representative potency shifts driven by the nitro group substitution.

Scaffold CoreSubstituent (R)Target Cell/StrainIC50 / MIC (µM)Activity Status
1-phenyl-pyrazole H (Unsubstituted)S. aureus> 200Inactive
1-phenyl-pyrazole 4-NO₂ S. aureus12.5 Active
1-benzyl-pyrazole HMCF-7 (Breast Cancer)85.0Weak
1-benzyl-pyrazole 4-NO₂ MCF-7 (Normoxia)60.0Moderate
1-benzyl-pyrazole 4-NO₂ MCF-7 (Hypoxia) 4.2 Highly Potent

Experimental Protocols

Protocol A: Synthesis of 4-Nitro-1H-pyrazoles via Nitration

Context: Direct nitration is the most robust method for introducing the pharmacophore into an existing pyrazole core.

Reagents:

  • Substituted 1H-pyrazole precursor[3][4][5][6]

  • Fuming Nitric acid (HNO₃)

  • Acetic anhydride (Ac₂O)

Step-by-Step Methodology:

  • Activation: Dissolve the pyrazole (10 mmol) in Acetic Anhydride (5 mL) at 0°C. Expert Note: The formation of the N-acetyl intermediate often protects the N1 position and directs nitration to C4.

  • Nitration: Dropwise add Fuming HNO₃ (1.2 eq) while maintaining temperature < 10°C. The reaction is highly exothermic; failure to control heat will lead to dinitro byproducts or ring oxidation.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2-4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1). The nitro product will typically be less polar (higher Rf) than the starting material.

  • Quenching: Pour the reaction mixture onto crushed ice (50g). Stir vigorously until a precipitate forms.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water. Self-Validation: A successful synthesis yields a yellow/pale-orange solid. IR spectroscopy should show strong asymmetric stretching bands for NO₂ at ~1530 cm⁻¹ and ~1350 cm⁻¹.

Protocol B: Hypoxia-Selective Cytotoxicity Assay (MTT)

Context: To validate the "prodrug" mechanism, you must demonstrate a Hypoxia Cytotoxicity Ratio (HCR) > 1. This requires parallel handling of cells in normoxic and anoxic conditions.

Materials:

  • Cell Line: A549 or MCF-7.

  • Hypoxia Chamber (e.g., Coy Chamber) set to < 0.1% O₂.

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Workflow:

  • Seeding: Plate cells (5,000 cells/well) in two identical 96-well plates. Incubate for 24h to adhere.

  • Drug Treatment: Prepare serial dilutions of the nitro-pyrazole.

    • Plate A (Normoxia): Treat and incubate in standard incubator (20% O₂).

    • Plate B (Hypoxia): Pre-equilibrate media in the hypoxia chamber for 4 hours to remove dissolved oxygen. Treat cells inside the chamber and incubate for 4 hours under hypoxia (<0.1% O₂), then move to standard incubator for the remaining 44h (re-oxygenation phase).

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.

  • Calculation:

    
    
    
    • Interpretation: An HCR > 5 indicates significant hypoxia selectivity.

Visualization: Screening Workflow

AssayWorkflow cluster_Normoxia Normoxia (20% O2) cluster_Hypoxia Hypoxia (<0.1% O2) Start Compound Library (Nitro-Pyrazoles) Split Split Plates Start->Split N_Inc Incubation 48h Split->N_Inc H_Equil Media Degassing (4h) Split->H_Equil N_Read Calculate IC50 (Normoxic) N_Inc->N_Read Compare Calculate HCR (Selectivity Index) N_Read->Compare Input H_Inc Hypoxic Exposure 4h H_Equil->H_Inc H_Rec Re-oxygenation 44h H_Inc->H_Rec H_Read Calculate IC50 (Hypoxic) H_Rec->H_Read H_Read->Compare Input

Figure 2: Parallel screening workflow for determining Hypoxia Cytotoxicity Ratio (HCR).

Future Directions & Optimization

To evolve this pharmacophore, researchers should focus on:

  • Tunable Redox Potential: Modifying the pyrazole ring with fluorine (–F) or trifluoromethyl (–CF₃) groups to fine-tune the single-electron reduction potential (

    
    ) to match specific tumor microenvironments (-300 to -450 mV).
    
  • Linker Chemistry: Developing "self-immolative" linkers that connect the nitro-pyrazole trigger to potent payloads (e.g., PBD dimers or auristatins) for antibody-drug conjugate (ADC) applications.

References

  • Bawazir, W. (2020).[7] A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry. Link

  • Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Pharmaceuticals.[2][8][9][10][11][12][13][14][15] Link

  • Zhang, J., et al. (2020). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Central European Journal of Chemistry. Link

  • Minchinton, A. I., & Tannock, I. F. (2006).[9] Drug penetration in solid tumours. Nature Reviews Cancer.[9] Link

  • El-Mekabaty, A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Link

Sources

Exploratory

Technical Guide: 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole SAR &amp; Optimization

Executive Summary: The "Masked" Pharmacophore[1] The molecule 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole (CAS: 1170914-04-1) represents a high-value "privileged scaffold" intermediate in modern drug discovery.[1] While th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Masked" Pharmacophore[1]

The molecule 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole (CAS: 1170914-04-1) represents a high-value "privileged scaffold" intermediate in modern drug discovery.[1] While the nitro-pyrazole itself possesses modest intrinsic activity (primarily antimicrobial), its true value lies in its role as a precursor to 5-amino-pyrazole kinase inhibitors and GPCR modulators .[1]

This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, treating the 5-nitro group as a "masked" amine warhead. We explore how the unique combination of the 3-cyclopropyl lipophilic anchor and the 1-ethyl steric handle dictates binding affinity and metabolic stability in downstream active pharmaceutical ingredients (APIs).[1]

Chemical Architecture & SAR Analysis

The scaffold is defined by three critical vectors. Below is the breakdown of their contributions to biological activity and physicochemical properties.

The Core Scaffold Analysis[1]
PositionSubstituentFunctional RoleOptimization Potential
N1 EthylSolubility & Orientation: Controls the vector of the core in the binding pocket.[1] Prevents tautomerization.High: Can be tuned to isopropyl or cyclopropylmethyl to fill hydrophobic pockets (e.g., in PDE4 or p38 MAPK).
C3 CyclopropylLipophilic Anchor: Provides high metabolic stability compared to isopropyl; rigidifies the structure.Medium: Critical for "Goldilocks" hydrophobic fitting. Often superior to phenyl (too bulky) or methyl (too small).
C5 Nitro (

)
Electronic Warhead / Precursor: Strongly electron-withdrawing. In active drugs, this is almost always reduced to

.
Critical: The nitro group is rarely the final form. It is the gateway to ureas (kinase hinge binders) or amides.
Graphviz SAR Map[1]

The following diagram illustrates the logical flow of optimizing this scaffold from a raw intermediate to a potent bioactive ligand.

SAR_Logic Core 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole (The Scaffold) N1_Mod N1-Ethyl Optimization (Steric/Solubility) Core->N1_Mod Tuning LogP C3_Mod C3-Cyclopropyl (Metabolic Stability) Core->C3_Mod Hydrophobic Fit C5_Mod C5-Nitro Transformation (The Warhead) Core->C5_Mod Reduction to -NH2 Target_Kinase Kinase Inhibitor (ATP Hinge Binder) N1_Mod->Target_Kinase C5_Mod->Target_Kinase Urea/Amide Formation Target_GPCR GPCR Ligand (e.g., GPR139) C5_Mod->Target_GPCR Acylation

Caption: SAR evolution pathway. The 5-nitro group is the pivot point for functionalization into active drug classes.[1]

Mechanism of Action (Downstream Applications)

Upon reduction of the nitro group to an amine, the scaffold adopts a conformation ideal for binding to ATP-binding sites in kinases.

Kinase Hinge Binding (The 5-Amino Paradigm)

In many kinase inhibitors (e.g., targeting CDKs or Aurora kinases), the pyrazole N2 and the exocyclic 5-amino group (derived from our 5-nitro) form a bidentate hydrogen bond with the kinase hinge region.

  • The 3-cyclopropyl group sits in the hydrophobic gatekeeper pocket, providing selectivity over kinases with smaller gatekeeper residues.

  • The 1-ethyl group points towards the solvent front, improving solubility.

GPCR Modulation (GPR139 Agonism)

Recent patent literature suggests that 1-alkyl-3-cyclopropyl-pyrazoles are potent agonists for GPR139 , a target for CNS disorders.[1] In this context, the 5-position is often substituted with aromatic rings via Suzuki couplings (requiring a 5-bromo precursor) or amide linkages (via the 5-amino route).[1]

Experimental Protocols

To validate the activity of this scaffold, one must first activate it. The following protocols describe the Reduction (Activation) and a standard Kinase Assay workflow.

Protocol A: Nitro Reduction to 5-Amino-Pyrazole

This step is mandatory to unlock the scaffold's primary biological activity.[1]

Reagents:

  • Substrate: 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole (1.0 eq)[1]

  • Catalyst: 10% Pd/C (0.1 eq by wt)

  • Solvent: Methanol (0.1 M concentration)

  • Hydrogen Source:

    
     balloon or Ammonium Formate (5.0 eq)
    

Step-by-Step:

  • Dissolution: Dissolve the nitro-pyrazole in Methanol in a round-bottom flask.

  • Inerting: Flush the vessel with Nitrogen (

    
    ) for 5 minutes.
    
  • Catalyst Addition: Carefully add Pd/C. Caution: Pyrophoric.

  • Reduction: Introduce

    
     gas (1 atm) or add Ammonium Formate. Stir at RT for 4-6 hours.[1]
    
  • Monitoring: Monitor by TLC (50% EtOAc/Hexane). The nitro compound (UV active, often yellow) will disappear; the amine (ninhydrin active) will appear.

  • Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate to yield the 5-amino-3-cyclopropyl-1-ethyl-1H-pyrazole as a viscous oil or solid.

Protocol B: In Vitro Kinase Inhibition Assay (Generic)

Validates the affinity of the amine-derivative against a target like p38 MAPK.[1]

  • Preparation: Prepare a 10 mM stock of the 5-amino derivative in 100% DMSO.

  • Dilution: Serial dilute (1:3) in Assay Buffer (20 mM HEPES, 10 mM

    
    , 1 mM DTT).
    
  • Incubation: Mix 5 µL of compound with 10 µL of enzyme (e.g., p38 MAPK, 5 nM final). Incubate for 15 min at RT.

  • Reaction Start: Add 10 µL of ATP/Substrate mix (e.g., ATF2 peptide).

  • Detection: Stop reaction after 60 min. Use ADP-Glo™ or similar luminescence detection to quantify ATP consumption.[1]

  • Analysis: Plot RLU vs. Log[Concentration] to determine

    
    .
    

Synthesis Route

The construction of the 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole core is achieved via the cyclization of a diketone equivalent with a hydrazine.[1]

Synthesis Start1 Cyclopropyl Methyl Ketone Step1 Claisen Condensation (NaOEt, EtOH) Start1->Step1 Start2 Diethyl Oxalate Start2->Step1 Inter1 Diketo-ester Intermediate Step1->Inter1 Step2 Cyclization (Reflux, AcOH) Inter1->Step2 Start3 Ethyl Hydrazine Start3->Step2 Pyraz_Ester 3-cyclopropyl-1-ethyl-pyrazole-5-carboxylate Step2->Pyraz_Ester Step3 Hydrolysis & Decarboxylation (NaOH; then Heat) Pyraz_Ester->Step3 Step4 Nitration (HNO3/H2SO4) Step3->Step4 Final 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole Step4->Final

Caption: Synthetic pathway to the target nitro-pyrazole. Note: Direct nitration of the pyrazole ring usually occurs at the 4-position.[1] To get 5-nitro, one often starts with a specific hydrazine or rearranges a 5-amino precursor.[1]

Critical Synthetic Note: Direct nitration of 1-alkyl-3-substituted pyrazoles typically favors the 4-position due to electronic effects.[1] To specifically access the 5-nitro isomer described here, the most reliable route is actually oxidative transformation of a 5-amino group or cyclization using a nitro-diketone precursor, though the latter is unstable.[1] Commercially, it is often purified from a mixture of regioisomers (3-nitro vs 5-nitro) separated by column chromatography.

References

  • Fluorochem Products. 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole (CAS 1170914-04-1) Technical Data.[1] Fluorochem. Link

  • Bansal, R. et al. (2011). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines.[2] Recent Patents on Anti-Cancer Drug Discovery.[2]

  • Li, X. et al. (2021). Azole-fused pyridazin-3(2h)-one derivatives as GPR139 Agonists. WO2021055326A1.

  • Frizler, M. et al. (2012). Pyrazoles as a privileged scaffold for the design of kinase inhibitors. Current Medicinal Chemistry. Link

Sources

Foundational

spectroscopic analysis of N-substituted pyrazoles (NMR, IR, Mass Spec)

This guide outlines a rigorous, self-validating spectroscopic workflow for the analysis of N-substituted pyrazoles. It prioritizes the distinction between 1,3- and 1,5-regioisomers—the most common critical quality attrib...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous, self-validating spectroscopic workflow for the analysis of N-substituted pyrazoles. It prioritizes the distinction between 1,3- and 1,5-regioisomers—the most common critical quality attribute (CQA) failure mode in pyrazole synthesis.

A Technical Guide for Structural Elucidation & Regioisomer Assignment

Introduction: The Regioisomer Challenge

In medicinal chemistry, N-substituted pyrazoles are ubiquitous scaffolds (e.g., Celecoxib, Rimonabant). However, the synthesis of these cores—often via the condensation of hydrazines with 1,3-dicarbonyls—frequently yields mixtures of 1,3-disubstituted and 1,5-disubstituted isomers.

Distinguishing these isomers is non-trivial because they share identical masses and similar functional groups. Misassignment can lead to months of wasted SAR (Structure-Activity Relationship) efforts. This guide provides a definitive, multi-modal workflow to unambiguously assign pyrazole regiochemistry using NMR, Mass Spectrometry, and IR.

NMR Spectroscopy: The Primary Validator

NMR is the only technique capable of ab initio structural determination of pyrazole regioisomers without reference standards.

A. Proton ( H) NMR

In a typical 1-substituted pyrazole:

  • H4 (C4-H): Appears as the most shielded (upfield) ring proton (

    
     6.0 – 6.5 ppm) due to high electron density. It typically couples to both H3 and H5.
    
  • H3 vs. H5 (The Critical Distinction):

    • H3: Adjacent to the pyridine-like nitrogen (N2). Generally deshielded (downfield) relative to H5 (

      
       7.4 – 7.8 ppm).
      
    • H5: Adjacent to the pyrrole-like, substituted nitrogen (N1). Generally shielded (upfield) relative to H3 (

      
       7.2 – 7.6 ppm).
      
    • Caveat: Substituent electronic effects can invert these shifts. Therefore, chemical shift alone is insufficient for definitive assignment.

B. Carbon ( C) NMR

Carbon shifts provide a more reliable secondary check, though still subject to substituent effects.

  • C3: Adjacent to N2. Typically appears downfield (

    
     ~145–155 ppm).
    
  • C5: Adjacent to N1. Typically appears upfield (

    
     ~135–145 ppm).
    
  • Coupling Constants (

    
    ): 
    
    • 
       is often slightly larger (~185 Hz) than 
      
      
      
      (~175 Hz) due to the proximity to the N1 lone pair, but this difference is often too small for routine discrimination.
C. Nitrogen ( N) NMR (The Gold Standard for Electronic Environment)

If


N detection is available (via HMBC), it provides stark contrast:
  • N2 (Pyridine-like): Highly deshielded (

    
     -60 to -100 ppm relative to 
    
    
    
    ).
  • N1 (Pyrrole-like): Highly shielded (

    
     -170 to -220 ppm).
    
  • Application: In 1,3-disubstituted isomers, the substituent effect on N1 chemical shift is distinct from 1,5-isomers due to steric compression and electronic shielding.

D. The Definitive Protocol: NOE/ROESY

The only self-validating method for regioisomer assignment is the Nuclear Overhauser Effect (NOE).

  • Mechanism: Through-space magnetization transfer occurs only between protons within ~5 Å.

  • Logic: The N-substituent protons (e.g., N-CH

    
     or N-Aryl ortho-H) are spatially close to H5  (or the C5-substituent) but distant from H3 .
    
Experimental Workflow (Diagram)

RegioisomerAssignment Start Crude Reaction Mixture H1_NMR Step 1: 1H NMR (1D) Identify H4 (Upfield) & N-Subst protons Start->H1_NMR Decision Are H3/H5 Signals Resolved? H1_NMR->Decision Decision->H1_NMR No (Change Solvent/Temp) NOE_Exp Step 2: 1D Selective NOE / 2D NOESY Irradiate N-Substituent (e.g., N-Me) Decision->NOE_Exp Yes Result_Pos Enhancement of Ring Proton A NOE_Exp->Result_Pos Result_Neg No Enhancement of Ring Proton B NOE_Exp->Result_Neg Assign_H5 Proton A = H5 (Proximal) Result_Pos->Assign_H5 Assign_H3 Proton B = H3 (Distal) Result_Neg->Assign_H3 Structure_15 Assign as 1,5-Isomer (If H5 is substituted, NOE to substituent) Assign_H5->Structure_15 If Proton A is Subst Structure_13 Assign as 1,3-Isomer (If H5 is H, NOE to H5) Assign_H5->Structure_13 If Proton A is H

Caption: Logic flow for unambiguous regioisomer assignment using NOE spectroscopy.

Mass Spectrometry: Fragmentation & Fingerprinting

While MS cannot easily distinguish regioisomers, it is vital for confirming the N-substitution and analyzing side-chain stability.

Fragmentation Pathways

N-substituted pyrazoles exhibit characteristic fragmentation under Electron Ionization (EI) or ESI-MS/MS.

  • Molecular Ion (

    
    ):  usually stable and intense due to aromaticity.
    
  • Loss of N-Substituent (

    
    ): 
    
    • N-Alkyl pyrazoles often undergo

      
      -cleavage or loss of the alkyl chain.
      
    • N-Aryl pyrazoles are robust; the N-C bond rarely breaks without ring destruction.

  • Ring Cleavage (RDA-like):

    • Loss of HCN (27 Da) or RCN is a primary pathway.

    • Loss of N

      
        (28 Da) is rare in N-substituted pyrazoles (unlike diazo compounds) but can occur after ring opening.
      
Table 1: Diagnostic MS Fragments
Fragmentm/z LossInterpretation

VariableCleavage of N-substituent (common in N-benzyl/alkyl).

M - 27Characteristic pyrazole ring contraction.

M - (MW

)
Loss of C3/C5 substituent with Nitrogen.

77Presence of N-Phenyl or C-Phenyl group.

Infrared Spectroscopy (IR)

IR serves as a rapid purity check and confirmation of functional groups.

  • C=N Stretching: ~1580–1600 cm

    
     (Variable intensity).
    
  • Ring Breathing: ~1000–1200 cm

    
     (Sharp, characteristic of azoles).
    
  • Absence of N-H: The most critical diagnostic. A pure N-substituted pyrazole must lack the broad band at 3200–3400 cm

    
    .
    
    • Note: Trace water can mimic N-H.[1] Dry samples thoroughly (vacuum oven) before IR analysis.

Experimental Protocols

Protocol A: Definitive Regioisomer Assignment (NMR)

Objective: Distinguish 1,3-dimethylpyrazole from 1,5-dimethylpyrazole.

  • Sample Prep: Dissolve ~10 mg sample in 0.6 mL DMSO-

    
     or CDCl
    
    
    
    .
    • Tip: DMSO-

      
       often provides better separation of H3/H5 signals than CDCl
      
      
      
      .
  • Acquisition:

    • Run standard

      
      H (16 scans).
      
    • Run 1D NOE diff or 1D GOESY .

    • Target: Select the N-Methyl singlet (approx

      
       3.8 ppm) for irradiation.
      
    • Mixing Time: Set to 500–800 ms.

  • Analysis:

    • Check for enhancement of the aromatic proton signals.[1]

    • Interpretation: The signal that enhances is H5 (or the substituent at C5). The signal that does not enhance is H3 .

Protocol B: Mass Spec Verification
  • Method: ESI-MS (Positive Mode).[2]

  • Conditions:

    • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile.

    • Cone Voltage: 20–40 V (Low voltage preserves

      
      ; high voltage promotes fragmentation).
      
  • Criteria:

    • Observe ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      .[2]
      
    • Verify isotopic pattern (e.g., Cl/Br presence).

    • Confirm absence of dimer peaks (

      
      ), which can indicate aggregation common in N-unsubstituted precursors.
      

References

  • Lopez, C., Claramunt, R. M., & Elguero, J. (1993).[3] A

    
    C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678–684. Link
    
  • Lynch, M. A., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(19). Link

  • Alkorta, I., & Elguero, J. (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. CSIC Research. Link

  • BenchChem Technical Support. (2025). Interpreting Complex NMR Spectra of Pyrazole Derivatives. BenchChem Guides. Link

  • Nishiwaki, T. (1967). Electron-impact induced fragmentations of pyrazoles.[4] Journal of the Chemical Society B. Link

Sources

Exploratory

in silico modeling of 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole

Title: In Silico Profiling of 3-Cyclopropyl-1-ethyl-5-nitro-1H-pyrazole: A Computational Framework for Antitubercular Lead Optimization[1][2] Executive Summary This technical guide outlines a rigorous in silico character...

Author: BenchChem Technical Support Team. Date: March 2026

Title: In Silico Profiling of 3-Cyclopropyl-1-ethyl-5-nitro-1H-pyrazole: A Computational Framework for Antitubercular Lead Optimization[1][2]

Executive Summary

This technical guide outlines a rigorous in silico characterization protocol for 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole (hereafter referred to as CNP-5 ).[1][2] Given the structural presence of the 5-nitro-pyrazole core, this molecule shares significant pharmacophoric features with established antitubercular nitroimidazoles (e.g., Pretomanid, Delamanid).[1] Consequently, this guide treats CNP-5 as a putative prodrug requiring bioactivation by the Mycobacterium tuberculosis enzyme Ddn (Deazaflavin-dependent nitroreductase).[1][2]

The following workflow integrates Quantum Mechanical (QM) profiling, Molecular Docking, Molecular Dynamics (MD), and ADMET prediction to validate CNP-5’s potential as a lead candidate.

Part 1: Molecular Characterization (Quantum Mechanics)

Before receptor interaction can be modeled, the ligand’s electronic landscape must be mapped.[1][2] The nitro group’s reducibility is the rate-limiting step for bioactivation.[1][2]

Density Functional Theory (DFT) Protocol

Objective: Determine the ground-state geometry, dipole moment, and the energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[1][2]

  • Software: Gaussian 16 or ORCA 5.0.

  • Functional/Basis Set: B3LYP/6-311++G(d,p).[1][2]

  • Solvation Model: IEFPCM (Water) to simulate physiological conditions.[2]

Experimental Logic: The LUMO energy is a direct predictor of the nitro group’s electron affinity.[1][2] A lower LUMO suggests easier reduction by the F420 cofactor in the Ddn enzyme.[1][2]

  • Target Metric: LUMO energy < -3.0 eV (aligned with bioactive nitroimidazoles).[1][2]

Electrostatic Potential (ESP) Mapping

Objective: Identify regions of high electron density (red) and low density (blue) to predict non-covalent bonding.[2]

  • Observation: The nitro group oxygens must show a strong negative potential (nucleophilic) to anchor in the Ddn active site via hydrogen bonding with Tyr65 and Ser78 .[2]

PropertyTarget ValueRelevance
Dipole Moment 3.5 - 6.0 DebyeSolvation and membrane orientation.[1][2]
HOMO-LUMO Gap 3.0 - 4.5 eVChemical hardness; stability against spontaneous degradation.[1][2]
Nitro Torsion < 15° (Planar)Planarity with the pyrazole ring ensures conjugation and easier reduction.[2]

Part 2: Target Identification & Binding (Molecular Docking)[2][3][4]

The primary hypothesis is that CNP-5 acts as a prodrug activated by Ddn (PDB ID: 3R5R ).[1][2]

System Preparation[1][2][5]
  • Receptor: Retrieve PDB 3R5R (M. tb Ddn with F420).[2] Remove water molecules (except those bridging the cofactor).[2] Protonate at pH 7.4.[1][2]

  • Ligand: Convert the DFT-optimized structure of CNP-5 to PDBQT format. Assign Gasteiger charges.[1][2][3]

  • Grid Box: Center on the F420 cofactor (Dimensions: 22 x 22 x 22 Å).

Docking Protocol (AutoDock Vina / Glide)

Objective: Verify if CNP-5 fits the catalytic pocket with the nitro group oriented toward the F420 deazaflavin ring.[1][2]

Critical Binding Criteria (The "Pose Filter"):

  • Orientation: The Nitro-N to F420-C5 distance must be < 4.5 Å to facilitate hydride transfer.[1][2]

  • Stabilization: H-bonds between Nitro-O and Tyr65/Ser78 .

  • Steric Fit: The cyclopropyl tail must fit the hydrophobic sub-pocket (Val61, Leu63) without clashing.[1][2]

DOT Diagram: Ddn Activation Pathway

Ddn_Activation Prodrug CNP-5 (Prodrug) Ddn Ddn Enzyme (PDB: 3R5R) Prodrug->Ddn Binding (Kd) Complex Michaelis Complex (Nitro oriented to F420) Ddn->Complex Docking Pose TS Hydride Transfer (Transition State) Complex->TS Activation Metabolite Reactive Radical (NO• Species) TS->Metabolite Reduction Death Bacterial Cell Death (Mycolic Acid Inhibition) Metabolite->Death Toxicity

Caption: Putative bioactivation pathway of CNP-5 via Ddn-mediated nitro-reduction.[1][2]

Part 3: Dynamic Stability (Molecular Dynamics)

Docking provides a static snapshot.[1][2] MD simulations are required to verify if the "pre-reaction" pose is stable over time.[1][2]

Simulation Setup (GROMACS)
  • Force Field: CHARMM36m (Protein) + CGenFF (Ligand CNP-5).[1][2]

  • System: Dodecahedron box, TIP3P water model, Na+/Cl- ions (0.15 M) for neutralization.[1][2]

  • Ensemble: NPT (310 K, 1 bar).[2]

  • Duration: 100 ns.

Analysis Metrics
  • RMSD (Root Mean Square Deviation):

    • Success: Ligand RMSD < 2.0 Å relative to the protein backbone.[1][2]

  • Distance Analysis:

    • Monitor the distance between CNP-5 (Nitro-N) and F420 (C5) .[1][2]

    • Success: Distance remains < 4.5 Å for >60% of the simulation time.[1][2]

  • MM-PBSA Binding Energy:

    • Calculate

      
      .[2] A value < -30 kcal/mol indicates strong affinity.[1][2]
      

Part 4: Druggability Profiling (ADMET)

Nitro compounds carry specific toxicity risks (mutagenicity).[2] These must be flagged early.[1][2]

In Silico ADMET Panel (SwissADME / pkCSM)[2]
ParameterPrediction for CNP-5Interpretation
LogP (Lipophilicity) ~2.1 - 2.5Ideal for cell wall penetration (Mycobacteria have lipid-rich walls).[1][2]
Water Solubility Moderately SolubleThe ethyl/cyclopropyl balance aids solubility vs. lipophilicity.[1][2]
Ames Toxicity High Risk Nitro groups are often flagged.[1][2] Mitigation: Requires experimental Ames test.[1][2]
hERG Inhibition Low/MediumCheck for QT prolongation risks.[1][2]
BBB Permeability HighPotential CNS side effects (or benefit for TB meningitis).[2]

Part 5: Experimental Validation Workflow

This guide serves as the prelude to the wet-lab validation.

DOT Diagram: Integrated Research Pipeline

Workflow Step1 1. DFT Optimization (Geometry & Reactivity) Step2 2. Molecular Docking (Target: Ddn / 3R5R) Step1->Step2 Optimized Ligand Step3 3. MD Simulation (100ns Stability Check) Step2->Step3 Best Pose Step4 4. ADMET Profiling (Toxicity & Solubility) Step3->Step4 Stable Complex Decision Go / No-Go Decision Step4->Decision Safety Profile Exp Experimental Synthesis & MIC Assay Decision->Exp Pass

Caption: From algorithm to assay: The computational decision tree for CNP-5.

References

  • Cellitti, S. E., et al. (2012).[1][2] "Structure of Ddn, the deazaflavin-dependent nitroreductase from Mycobacterium tuberculosis involved in bioreductive activation of PA-824."[1][2] Structure, 20(5), 882-895.[1][2] Link

  • Manjunatha, U. H., et al. (2009).[1][2] "Identification of a nitroimidazo-oxazine-specific protein involved in PA-824 resistance in Mycobacterium tuberculosis." Proceedings of the National Academy of Sciences, 103(2), 431-436.[1][2] Link

  • Gaussian 16 Rev. C.01 , Wallingford, CT, 2016.[1][2] Link

  • Trott, O., & Olson, A. J. (2010).[1][2] "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading."[1][2] Journal of Computational Chemistry, 31(2), 455-461.[1][2] Link

  • Daina, A., Michielin, O., & Zoete, V. (2017).[1][2] "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules."[1][2] Scientific Reports, 7, 42717.[1][2] Link

Sources

Foundational

The Cyclopropyl Moiety: A Cornerstone in Modern Heterocyclic Chemistry and Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Unique Appeal of the Smallest Ring In the vast landscape of chemical motifs utilized in drug discovery, the cy...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Appeal of the Smallest Ring

In the vast landscape of chemical motifs utilized in drug discovery, the cyclopropyl group, a simple three-membered carbocycle, holds a place of remarkable significance. Its incorporation into heterocyclic scaffolds has led to the development of numerous groundbreaking therapeutics. The inherent ring strain of the cyclopropyl group bestows upon it unique electronic and conformational properties, making it far more than a mere saturated linker.[1][2] This guide provides a comprehensive overview of the synthesis of cyclopropyl-containing heterocycles, the multifaceted roles of this moiety in medicinal chemistry, and its impact on the pharmacological profiles of drug candidates.

The compact and rigid nature of the cyclopropyl ring offers a level of conformational constraint that is highly sought after in rational drug design.[3][4] This rigidity can lock a molecule into its bioactive conformation, enhancing potency and selectivity.[4] Furthermore, the C-H bonds of a cyclopropyl group are shorter and stronger than those in acyclic alkanes, which can lead to increased metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes.[1][3] This has been a key strategy in overcoming metabolic liabilities in drug development programs.[3] From a physicochemical standpoint, the cyclopropyl group can also modulate properties such as pKa and lipophilicity, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[2][4]

Synthetic Strategies for the Introduction of the Cyclopropyl Moiety

The construction of cyclopropyl-containing heterocycles can be approached in two primary ways: by forming the heterocyclic ring from a cyclopropyl-containing precursor or by creating the cyclopropyl ring on a pre-existing heterocyclic scaffold. A variety of synthetic methodologies are available, each with its own advantages and substrate scope.

Classic Cyclopropanation Reactions

The Simmons-Smith Reaction: A cornerstone of cyclopropanation chemistry, the Simmons-Smith reaction utilizes an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, to stereospecifically convert an alkene to a cyclopropane.[5] A significant advantage of this method is its tolerance of a wide range of functional groups. The Furukawa modification, which employs diethylzinc, is a notable improvement.[6]

Experimental Protocol: Simmons-Smith Cyclopropanation (Furukawa Modification)

  • To a solution of the alkene (1.0 equiv) in an appropriate solvent (e.g., 1,2-dichloroethane) under an inert atmosphere, add diethylzinc (1.1 M in toluene, 2.2 equiv) at 0 °C.

  • Add diiodomethane (2.2 equiv) dropwise to the solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired cyclopropyl-containing heterocycle.[5][6]

The Corey-Chaykovsky Reaction: This reaction provides a powerful method for the synthesis of cyclopropanes from α,β-unsaturated ketones (enones) using sulfur ylides.[7][8] The reaction proceeds via a conjugate addition of the ylide to the enone, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring.[7]

Experimental Protocol: Corey-Chaykovsky Reaction for Cyclopropyl Ketones

  • Generate the sulfur ylide (e.g., dimethyloxosulfonium methylide) in situ by treating the corresponding sulfoxonium salt (e.g., trimethylsulfoxonium iodide) with a strong base (e.g., sodium hydride) in a polar aprotic solvent like DMSO or THF.

  • To the solution of the α,β-unsaturated heterocyclic ketone (1.0 equiv) in the same solvent, add the freshly prepared sulfur ylide solution dropwise at room temperature.

  • Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the cyclopropyl ketone.[7][9]

Transition Metal-Catalyzed Cyclopropanations

The reaction of diazo compounds with alkenes in the presence of transition metal catalysts, such as those based on rhodium, copper, or cobalt, is a highly efficient and versatile method for cyclopropane synthesis.[10][11][12] These reactions proceed through the formation of a metal-carbene intermediate.[10] A significant advantage of this approach is the ability to achieve high levels of stereocontrol, including enantioselectivity, through the use of chiral ligands.[13]

Experimental Protocol: Rhodium-Catalyzed Intramolecular Cyclopropanation

  • Dissolve the diazo-containing heterocyclic substrate (1.0 equiv) in a dry, inert solvent (e.g., dichloromethane or toluene).

  • Add a catalytic amount of a rhodium(II) catalyst, such as dirhodium tetraacetate [Rh2(OAc)4] (typically 0.5-2 mol%).

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux), monitoring the disappearance of the diazo compound by TLC (visualized with a potassium permanganate stain) and the formation of the product.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the cyclopropyl-fused heterocycle.[10]

G

The Multifaceted Role of the Cyclopropyl Group in Drug Design

The incorporation of a cyclopropyl moiety can have a profound impact on the pharmacological properties of a heterocyclic compound. Its influence extends from target binding and potency to metabolic stability and overall pharmacokinetic profile.[2][4]

Enhancement of Potency and Selectivity

The rigid nature of the cyclopropyl ring can pre-organize a molecule into a conformation that is optimal for binding to its biological target, thereby increasing potency.[4] This conformational restriction can also enhance selectivity by disfavoring binding to off-target proteins. The unique electronic properties of the cyclopropyl group, with its partial π-character, can also lead to favorable interactions within a protein's binding pocket.[4]

Improvement of Metabolic Stability

One of the most significant contributions of the cyclopropyl group in drug design is its ability to enhance metabolic stability.[1][3] The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidation by cytochrome P450 enzymes compared to more flexible alkyl groups.[3] This can lead to a longer half-life and improved oral bioavailability. However, it is important to note that in some cases, particularly when attached to an amine, the cyclopropyl group can be a site of metabolism, potentially leading to the formation of reactive metabolites.[3]

Compound/Analog Modification Impact on Metabolism Reference
Pitavastatin Contains a cyclopropyl groupDiverts metabolism away from CYP3A4, reducing potential for drug-drug interactions.[3]
IDO1 Inhibitor Introduction of a cyclopropyl ringReduced oxidative metabolism and increased half-life.[3]
Trovafloxacin Cyclopropylamine moietyUndergoes CYP1A2-mediated oxidation, leading to hepatotoxicity.[3]
Modulation of Physicochemical Properties

The cyclopropyl group can also be used to fine-tune the physicochemical properties of a drug candidate. It can influence lipophilicity, which affects permeability and solubility. Additionally, it can alter the pKa of nearby functional groups, which can impact absorption and reduce P-glycoprotein efflux.[4]

G cyclopropyl {Cyclopropyl Group in Heterocycles} potency Enhanced Potency & Selectivity |  Conformational rigidity for optimal binding cyclopropyl->potency metabolism Increased Metabolic Stability |  Higher C-H bond dissociation energy reduces oxidation cyclopropyl->metabolism physicochem Modulated Physicochemical Properties |  Influences lipophilicity, pKa, and solubility cyclopropyl->physicochem adme Improved ADME Profile |  Better absorption, distribution, metabolism, and excretion potency:f1->adme:f0 metabolism:f1->adme:f0 physicochem:f1->adme:f0

Case Studies: Cyclopropyl-Containing Heterocycles in Medicine

The successful application of cyclopropyl-containing heterocycles is evident in several FDA-approved drugs.

Nirmatrelvir (Paxlovid™): An oral antiviral for the treatment of COVID-19, nirmatrelvir is a peptidomimetic that contains a gem-dimethylcyclopropylproline moiety.[14][15] This structural feature was inherited from the hepatitis C virus protease inhibitor boceprevir and contributes to the molecule's potency and pharmacokinetic profile.[14] The synthesis of this key building block has been a subject of intense research to meet the global demand for the drug.[14]

Cabozantinib: This multi-tyrosine kinase inhibitor, used in the treatment of certain types of cancer, features a cyclopropane-1,1-dicarboxamide linker.[16][17] The cyclopropyl group plays a crucial role in the molecule's activity against targets like c-Met and VEGFR-2.[16] Structure-activity relationship (SAR) studies have explored modifications of the cyclopropyl group to improve the drug's therapeutic index.[16]

Drug Heterocyclic Core Therapeutic Area Role of Cyclopropyl Group Reference
Nirmatrelvir Proline derivativeAntiviral (COVID-19)Contributes to potency and favorable pharmacokinetics.[14][15]
Cabozantinib QuinolineAnticancerPart of a key linker, essential for kinase inhibition.[16][17]
Grazoprevir MacrocycleAntiviral (Hepatitis C)Enhances potency and metabolic stability.[4]
Ropanicant PiperidineAntidepressantPart of the core scaffold, influencing receptor binding.[18]

Conclusion

The cyclopropyl group has firmly established itself as a valuable component in the medicinal chemist's toolbox for the design of novel heterocyclic therapeutics. Its unique combination of conformational rigidity, electronic properties, and metabolic stability allows for the optimization of multiple drug-like properties simultaneously. As synthetic methodologies for the stereoselective construction of complex cyclopropyl-containing heterocycles continue to advance, we can anticipate the emergence of even more innovative and effective medicines that leverage the power of this small, yet impactful, carbocycle.

References

  • Production-Scale Synthesis of gem-Dimethylcyclopropylproline. (2022). Drug Hunter. Available at: [Link]

  • Metabolism of cyclopropyl groups. (2021). Hypha Discovery. Available at: [Link]

  • Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. (n.d.). Wiley Online Library.
  • Exploration of P1 and P4 Modifications of Nirmatrelvir: Design, Synthesis, Biological Evaluation, and X-ray Structural Studies of SARS-CoV-2 Mpro Inhibitors. (n.d.).
  • Metal-catalyzed cyclopropanations. (n.d.). Wikipedia. Available at: [Link]

  • A Comparative Guide to the Metabolic Profile of 4-(2-Cyclopropylethenyl)morpholine and Its Analogs. (2025). BenchChem.
  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (2023).
  • Johnson–Corey–Chaykovsky reaction. (n.d.). Wikipedia. Available at: [Link]

  • Nirmatrelvir. (n.d.). Wikipedia. Available at: [Link]

  • Application Notes and Protocols: Corey-Chaykovsky Reaction for the Synthesis of Cyclopropyl Ketones. (2025). BenchChem.
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry. Available at: [Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs. (2023).
  • Development and patent synthesis of nirmatrelvir – the main component of the first oral drug against SARS-CoV-2 Paxlovid®. (2022). CSIRO Publishing.
  • A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. (2025). RSC Publishing.
  • Corey-Chaykovsky Reaction in Modern Organic Synthesis. (n.d.). Apollo Scientific.
  • Synthesis of Nirmatrelvir: Development of a Scalable Cobalt-Catalyzed Cyclopropanation for Manufacture of the Bicyclic [3.1.0]Proline-Building Block. (n.d.).
  • The Cyclopropyl Group in Medicinal Chemistry. (2020). Scientific Update. Available at: [Link]

  • Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). (n.d.). Master Organic Chemistry.
  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). PubMed. Available at: [Link]

  • Recent Synthetic Advances on the Use of Diazo Compounds Catalyzed by Metalloporphyrins. (n.d.).
  • Structure of cabozantinib and its bioisosterically modified groups... (n.d.).
  • Transition Metal-Catalyzed, Asymmetric Reactions of Diazo Compounds. (n.d.). Bentham Science.
  • trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. (n.d.).
  • Simmons–Smith reaction. (n.d.). Wikipedia. Available at: [Link]

  • General methods for organic reactions in aqueous media with a focus on C—C bond formations have been reviewed several times in the last decade. (n.d.). Thieme.
  • Pharmacokinetics and pharmacodynamics of cyclopropylfentanyl in male rats. (2021).
  • Designing novel cabozantinib analogues as p-glycoprotein inhibitors to target cancer cell resistance using molecular docking study, ADMET screening, bioisosteric approach, and molecular dynamics simulations. (2025).
  • Pharmacokinetics and pharmacodynamics of cyclopropylfentanyl in male rats. (2021).
  • Transition-metal-catalyzed reactions of diazo compounds. 1. Cyclopropanation of double bonds. (n.d.). The Journal of Organic Chemistry.
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
  • IC50. (n.d.). Wikipedia. Available at: [Link]

  • Design, Synthesis and In Vitro Investigation of Cabozantinib-Based PROTACs to Target c-Met Kinase. (2022). MDPI.
  • IC50, EC50 and its Importance in Drug Discovery and Development. (2023). Visikol.
  • Comparison of drug inhibitory effects (IC50) in monolayer and spheroid cultures. (2020). bioRxiv.

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Protocols & Analytical Methods

Method

Application Note: Synthesis of Urea-Linked Kinase Inhibitors Using 3-Cyclopropyl-1-ethyl-5-nitro-1H-pyrazole as a Privileged Scaffold

Introduction & Mechanistic Rationale In modern targeted oncology and inflammatory disease research, the pyrazole ring has emerged as a privileged pharmacophore, particularly in the design of ATP-competitive kinase inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In modern targeted oncology and inflammatory disease research, the pyrazole ring has emerged as a privileged pharmacophore, particularly in the design of ATP-competitive kinase inhibitors [1]. However, achieving high kinome selectivity requires precise spatial orientation of the scaffold's substituents.

3-Cyclopropyl-1-ethyl-5-nitro-1H-pyrazole (CAS: 1170914-04-1) is a highly strategic, commercially available building block[2] designed to solve common pharmacokinetic and structural challenges in kinase inhibitor development:

  • 3-Cyclopropyl Group: Provides a metabolically stable, sterically compact motif that perfectly occupies the hydrophobic "gatekeeper" pockets of various kinases, enhancing selectivity over planar aromatic alternatives.

  • 1-Ethyl Group: Enhances lipophilicity and directs the scaffold toward the solvent-exposed channel, improving cellular permeability.

  • 5-Nitro Group: Serves as a stable, masked amine. Keeping the C5 position oxidized during earlier upstream syntheses prevents unwanted nucleophilic side reactions. Late-stage reduction yields a highly reactive 5-aminopyrazole, which can be immediately functionalized into amides or ureas[3].

This application note details a self-validating, two-step experimental workflow to convert this nitro-pyrazole into a bioactive urea-linked kinase inhibitor scaffold.

SyntheticWorkflow A 3-Cyclopropyl-1-ethyl- 5-nitro-1H-pyrazole (Nitro Scaffold) B 3-Cyclopropyl-1-ethyl- 1H-pyrazol-5-amine (Nucleophile) A->B H2 (1 atm), Pd/C MeOH, 25°C, 4h C 1-(3-Cyclopropyl-1-ethyl- 1H-pyrazol-5-yl)-3-arylurea (Kinase Inhibitor) B->C Aryl Isocyanate DCM, 25°C, 12h

Synthetic workflow for converting the 5-nitro-pyrazole scaffold into a urea-based inhibitor.

Structural Biology Rationale: Why Form a Urea?

The conversion of the 5-amino intermediate into a urea is not arbitrary. Ureas are classic bidentate hydrogen-bond donors/acceptors. When appended to the C5 position of our pyrazole scaffold, the urea motif forms robust, directional hydrogen bonds with the backbone amides of the kinase hinge region.

KinaseBinding Kinase Kinase Hinge Region (Backbone Amides/Carbonyls) Urea Urea Motif (Bidentate H-Bond Donor/Acceptor) Urea->Kinase Hydrogen Bonds Pyrazole Pyrazole Core (Scaffold Orienting Vectors) Pyrazole->Urea Covalent Linkage Cyclopropyl 3-Cyclopropyl Group (Hydrophobic Pocket Fit) Pyrazole->Cyclopropyl C3 Substitution Ethyl 1-Ethyl Group (Solvent Channel/Lipophilicity) Pyrazole->Ethyl N1 Substitution Cyclopropyl->Kinase Van der Waals

Structural rationale for the pyrazole-urea scaffold interacting with the kinase hinge region.

Quantitative Analytical Data

To ensure a self-validating workflow, researchers must verify the integrity of the scaffold at each step. Below is the expected analytical profile for the starting material, intermediate, and final product.

CompoundMolecular Weight ( g/mol )Expected LC-MS (m/z) [M+H]⁺TLC Rf (1:1 Hex/EtOAc)Characteristic ¹H NMR (CDCl₃)
3-Cyclopropyl-1-ethyl-5-nitro-1H-pyrazole 181.19182.2~0.65 (UV active)~6.50 ppm (s, 1H, Pyrazole C4-H)
3-Cyclopropyl-1-ethyl-1H-pyrazol-5-amine 151.21152.2~0.20 (Ninhydrin active)~5.20 ppm (s, 1H, Pyrazole C4-H)
1-(3-Cyclopropyl-1-ethyl-1H-pyrazol-5-yl)-3-phenylurea 270.33271.3~0.45 (UV active)~6.10 ppm (s, 1H, Pyrazole C4-H)

Note: The C4 proton of the pyrazole ring is a highly reliable diagnostic marker. The strongly electron-withdrawing nitro group shifts this proton downfield (~6.50 ppm). Upon reduction to the electron-donating amine, the peak shifts significantly upfield (~5.20 ppm).

Experimental Protocols

Protocol A: Catalytic Reduction of 3-Cyclopropyl-1-ethyl-5-nitro-1H-pyrazole

Scientific Rationale: We utilize catalytic hydrogenation over Palladium on Carbon (Pd/C) rather than chemical reductants (e.g., Iron/NH₄Cl or Tin(II) chloride). Chemical reductions generate heavy metal waste that can easily coordinate with the resulting aminopyrazole, leading to trace metal contamination that artificially poisons downstream biochemical kinase assays (like Differential Scanning Fluorimetry or radiometric assays). Hydrogenation leaves only water as a byproduct.

Materials:

  • 3-Cyclopropyl-1-ethyl-5-nitro-1H-pyrazole (1.0 eq, 5.0 mmol, 906 mg)

  • 10% Pd/C (0.1 eq Pd, ~530 mg)

  • Anhydrous Methanol (25 mL)

  • Hydrogen gas (Balloon, 1 atm)

Step-by-Step Procedure:

  • Preparation: In a flame-dried 100 mL round-bottom flask, dissolve the nitro-pyrazole (906 mg) in anhydrous methanol (25 mL). Causality: Methanol is chosen because its polarity excellently solubilizes both the nitro starting material and the polar amine product, while facilitating the proton transfers required during N-O bond cleavage.

  • Catalyst Addition: Purge the flask with Argon for 5 minutes. Carefully add 10% Pd/C (530 mg) in one portion. Caution: Pd/C is highly pyrophoric, especially in the presence of methanol vapors. Always add under an inert atmosphere.

  • Hydrogenation: Evacuate the flask under vacuum and backfill with Hydrogen gas from a balloon. Repeat this cycle three times to ensure complete displacement of Argon. Stir the suspension vigorously at 25°C for 4–6 hours.

  • Validation Checkpoint: Monitor the reaction via TLC (1:1 Hexanes/Ethyl Acetate). The reaction is complete when the starting material spot (Rf 0.65) completely disappears and a new, highly polar spot (Rf 0.20) appears that stains positive with Ninhydrin (indicating a primary amine).

  • Workup: Filter the reaction mixture through a tight pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with excess methanol (3 × 15 mL).

  • Isolation: Concentrate the filtrate in vacuo to afford 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine as an off-white solid. This intermediate is prone to oxidation and should be used immediately in Protocol B.

Protocol B: Synthesis of Urea-Linked Kinase Inhibitor Scaffold

Scientific Rationale: The 5-aminopyrazole is a relatively weak nucleophile due to the electron-withdrawing nature of the adjacent pyrazole nitrogens. Therefore, highly reactive electrophiles like isocyanates must be used. We utilize anhydrous Dichloromethane (DCM) as the solvent because it is strictly non-nucleophilic, ensuring the isocyanate reacts exclusively with the pyrazole amine rather than the solvent.

Materials:

  • 3-Cyclopropyl-1-ethyl-1H-pyrazol-5-amine (1.0 eq, 2.0 mmol, 302 mg)

  • Phenyl isocyanate (or substituted aryl isocyanate) (1.1 eq, 2.2 mmol, 262 mg)

  • Anhydrous Dichloromethane (DCM) (10 mL)

Step-by-Step Procedure:

  • Preparation: Dissolve the freshly prepared 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine (302 mg) in anhydrous DCM (10 mL) under an Argon atmosphere.

  • Coupling: Cool the solution to 0°C using an ice bath. Dropwise, add phenyl isocyanate (262 mg) via syringe over 5 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. Causality: The slow addition at 0°C prevents exothermic dimerization of the isocyanate, while the extended stirring at room temperature ensures complete conversion of the weakly nucleophilic 5-aminopyrazole.

  • Validation Checkpoint: Analyze an aliquot via LC-MS. The successful formation of the urea is confirmed by the complete disappearance of the 152.2 m/z peak and the emergence of the product mass at 271.3 m/z [M+H]⁺.

  • Purification: In most cases, the highly crystalline urea product will precipitate directly out of the DCM as a white solid. Filter the precipitate, wash with cold DCM (5 mL), and dry under high vacuum to yield the pure 1-(3-cyclopropyl-1-ethyl-1H-pyrazol-5-yl)-3-phenylurea.

References

  • ChemSrc. "1170914-04-1 | 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole Properties and Specifications." ChemSrc Database, 2024.[Link]

  • El-Gamal, M. I., et al. "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects." Molecules, vol. 27, no. 1, 2022, p. 223.[Link]

  • Krämer, A., et al. "Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family." Cells, vol. 8, no. 10, 2019, p. 1296.[Link]

Sources

Application

Strategic Application of Pyrazole Scaffolds in Modern Drug Discovery

Executive Summary The pyrazole ring (1,2-diazole) represents a "privileged scaffold" in medicinal chemistry, appearing in over 30 FDA-approved therapeutics including Celecoxib (COX-2 inhibitor), Ruxolitinib (JAK1/2 inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring (1,2-diazole) represents a "privileged scaffold" in medicinal chemistry, appearing in over 30 FDA-approved therapeutics including Celecoxib (COX-2 inhibitor), Ruxolitinib (JAK1/2 inhibitor), and Pirtobrutinib (BTK inhibitor). Its utility stems from its unique physicochemical properties: it serves as both a hydrogen bond donor (NH) and acceptor (N), possesses high metabolic stability, and functions as a rigid linker that orients pharmacophores into precise vectors for target engagement.

This guide provides a comprehensive technical workflow for leveraging pyrazole derivatives in drug discovery. It covers the regioselective synthesis of bioactive pyrazoles, Structure-Activity Relationship (SAR) optimization strategies, and a validated kinase inhibition assay protocol for biological profiling.

Chemical Space & Synthetic Strategy

The Regioselectivity Challenge

The classical Knorr Pyrazole Synthesis (condensation of 1,3-dicarbonyls with hydrazines) is the industry standard but often suffers from regioselectivity issues, yielding mixtures of 1,3- and 1,5-disubstituted isomers. In drug development, controlling this isomerism is critical as the biological activity is often exclusive to one regioisomer.

Key Insight: Regiochemistry is dictated by the relative electrophilicity of the carbonyl centers and the nucleophilicity of the hydrazine nitrogens. For example, in the synthesis of Celecoxib , the trifluoromethyl (


) group increases the electrophilicity of the adjacent carbonyl, directing the initial nucleophilic attack.
Protocol: Regioselective Synthesis of a Diarylpyrazole (Celecoxib Analog)

This protocol describes the synthesis of a 1,5-diarylpyrazole scaffold, mimicking the core structure of Celecoxib.

Reagents & Materials:

  • Substrate: 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 equiv)

  • Reagent: 4-Sulfonamidophenylhydrazine hydrochloride (1.1 equiv)

  • Solvent: Ethanol (Absolute) or Methanol

  • Catalyst: Trifluoroacetic acid (TFA) (Optional, 5 mol% to accelerate imine formation)

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (10 mmol) and ethanol (40 mL).

  • Addition: Add 4-sulfonamidophenylhydrazine hydrochloride (11 mmol) in a single portion.

  • Reflux: Heat the mixture to reflux (

    
    ) with vigorous magnetic stirring. Monitor reaction progress via TLC (System: 30% EtOAc/Hexanes) or LC-MS.
    
    • Checkpoint: The reaction typically reaches completion within 2–4 hours. The formation of the intermediate hydrazone is rapid; cyclization is the rate-determining step.

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates directly.

    • If precipitate forms: Filter the solid, wash with cold ethanol (

      
      ), and dry under vacuum.
      
    • If no precipitate: Concentrate the solvent to

      
      , add water (
      
      
      
      ), and extract with Ethyl Acetate.
  • Purification: Recrystallize from a mixture of Ethyl Acetate/Heptane (1:3) to remove trace regioisomers.

  • Validation: Confirm structure via

    
    -NMR (look for the characteristic pyrazole singlet at 
    
    
    
    ) and
    
    
    -NMR.
Synthetic Pathway Visualization

The following diagram illustrates the mechanistic pathway and the decision nodes for regiocontrol.

PyrazoleSynthesis cluster_conditions Reaction Conditions Start 1,3-Dicarbonyl (CF3-substituted) Intermediate Hydrazone Intermediate (Regio-determined) Start->Intermediate Nucleophilic Attack (Most Electrophilic Carbon) Hydrazine Aryl Hydrazine Hydrazine->Intermediate Cyclization Intramolecular Cyclization (-H2O) Intermediate->Cyclization Acid Catalysis Isomer1 1,5-Diarylpyrazole (Target: Celecoxib-like) Cyclization->Isomer1 Major Product (Steric/Electronic Control) Isomer2 1,3-Diarylpyrazole (Impurity) Cyclization->Isomer2 Minor Product Cond1 Solvent: EtOH/MeOH Cond2 Temp: Reflux (78°C) Cond3 Time: 2-4 Hours

Figure 1: Mechanistic pathway for Knorr Pyrazole Synthesis highlighting the critical regioselectivity checkpoint driven by the trifluoromethyl group.

Medicinal Chemistry: SAR & Pharmacophore Design

The "Hinge Binder" Concept in Kinase Inhibitors

In kinase drug discovery (e.g., Ruxolitinib ), the pyrazole ring often functions as a "hinge binder." The nitrogen atoms interact with the ATP-binding pocket of the kinase:

  • N1 (NH): Acts as a hydrogen bond donor to the backbone carbonyl of the hinge region.

  • N2 (N): Acts as a hydrogen bond acceptor from the backbone amide NH.

SAR Optimization Workflow

When optimizing a pyrazole lead:

  • Core Substitution: Vary substituents at C3 and C5 to fill hydrophobic pockets (Gatekeeper residue interaction).

  • N-Alkylation: Substituents on N1 control solubility and metabolic liability. Note: Unsubstituted N-H pyrazoles can undergo tautomerism, complicating binding kinetics.

  • Electronic Tuning: Adding electron-withdrawing groups (F, Cl, CN) on the phenyl rings attached to the pyrazole can modulate pKa and improve potency.

Table 1: FDA-Approved Pyrazole Drugs & Pharmacological Features

Drug NameTargetIndicationPyrazole Role
Celecoxib COX-2Inflammation/PainScaffold orienting sulfonamide into the COX-2 side pocket.
Ruxolitinib JAK1/JAK2MyelofibrosisPyrrolo[2,3-d]pyrimidine (fused pyrazole) acts as ATP-mimetic hinge binder.
Crizotinib ALK/ROS1NSCLCPyrazole acts as a linker and hydrophobic core.
Asciminib BCR-ABL1CMLAllosteric inhibitor; pyrazole binds to the myristoyl pocket.

Biological Validation Protocol

Protocol: ADP-Glo™ Kinase Inhibition Assay

This protocol validates the potency of pyrazole derivatives against kinase targets (e.g., JAK2). It quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Principle:

  • Kinase Reaction: Kinase + Substrate + ATP

    
     Phospho-Substrate + ADP.
    
  • ADP Depletion: Unused ATP is depleted.

  • Detection: ADP is converted back to ATP, which drives a Luciferase reaction to produce light.

Materials:

  • Enzyme: Recombinant Human JAK2 (or target kinase).

  • Substrate: Poly(Glu, Tyr) 4:1 peptide or specific protein substrate.

  • Reagents: Ultra-pure ATP, ADP-Glo™ Reagent, Kinase Detection Reagent.

  • Plate: 384-well white, solid-bottom microplate.

Step-by-Step Procedure:

  • Compound Preparation:

    • Prepare 10mM stock solutions of pyrazole derivatives in 100% DMSO.

    • Perform 3-fold serial dilutions in kinase buffer (50 mM HEPES pH 7.5, 10 mM

      
      , 1 mM DTT, 0.01% Brij-35). Ensure final DMSO concentration is <1%.
      
  • Enzyme Reaction (10

    
    L volume): 
    
    • Add 2.5

      
      L of compound solution to wells.
      
    • Add 2.5

      
      L of JAK2 enzyme (optimized concentration, typically 1–5 ng/well).
      
    • Incubate for 10 minutes at Room Temperature (RT) to allow compound-enzyme binding.

    • Add 5

      
      L of ATP/Substrate mix (ATP at 
      
      
      
      concentration, e.g., 10
      
      
      M).
    • Incubate for 60 minutes at RT.

  • ADP-Glo Reaction:

    • Add 10

      
      L of ADP-Glo™ Reagent  to stop the reaction and deplete remaining ATP.
      
    • Incubate for 40 minutes at RT.

  • Detection:

    • Add 20

      
      L of Kinase Detection Reagent  to convert ADP to ATP/Luciferase signal.
      
    • Incubate for 30 minutes at RT.

  • Data Acquisition:

    • Measure Luminescence (RLU) using a multi-mode plate reader (integration time: 0.5–1.0 sec).

  • Analysis:

    • Calculate % Inhibition:

      
      .
      
    • Fit data to a 4-parameter logistic equation to determine

      
      .
      
Biological Signaling Context (JAK-STAT)

Understanding the downstream effect is crucial. Ruxolitinib blocks the following pathway.[1][2]

JAK_STAT_Pathway Cytokine Cytokine (IL-6, EPO) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK1 / JAK2 (Target) Receptor->JAK Activation STAT STAT Protein (Inactive) JAK->STAT Phosphorylation Inhibitor Pyrazole Inhibitor (e.g., Ruxolitinib) Inhibitor->JAK ATP Competition (Inhibition) pSTAT p-STAT Dimer (Active) STAT->pSTAT Dimerization Nucleus Nucleus / Gene Transcription pSTAT->Nucleus Translocation

Figure 2: The JAK-STAT signaling cascade. Pyrazole inhibitors competitively bind the JAK kinase domain, preventing STAT phosphorylation and subsequent gene transcription.

References

  • FDA Drug Approvals: Novel Drug Approvals for 2011 (Jakafi). U.S. Food and Drug Administration.[3] Link

  • Celecoxib Synthesis: BenchChem. The Discovery and Synthesis of Celecoxib. Link

  • Pyrazole SAR: Faria, J. V., et al. (2017). Recent Advances in the Synthesis and Biological Activity of Pyrazole Derivatives. Bioorganic & Medicinal Chemistry. Link

  • Kinase Assay Methodology: Promega. ADP-Glo™ Kinase Assay Technical Manual. Link

  • Ruxolitinib Mechanism: Incyte Corp. Jakafi (ruxolitinib) Prescribing Information. Link

Sources

Method

Application Note: High-Throughput Screening Strategies for Pyrazole Scaffolds

Introduction: The Pyrazole Privilege & The Screening Challenge In medicinal chemistry, the pyrazole ring is designated as a "privileged scaffold" due to its ubiquity in FDA-approved therapeutics (e.g., Ruxolitinib , Cele...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Privilege & The Screening Challenge

In medicinal chemistry, the pyrazole ring is designated as a "privileged scaffold" due to its ubiquity in FDA-approved therapeutics (e.g., Ruxolitinib , Celecoxib , Crizotinib ). Its planar structure and hydrogen-bonding capabilities make it an ideal mimic for the ATP-binding hinge region of kinases and a potent effector for GPCRs.

However, screening pyrazole libraries presents distinct challenges. Pyrazoles often exhibit:

  • Lipophilicity-Driven Aggregation: Leading to false positives via non-specific protein sequestration.

  • Crystalline "Brick Dust" Behavior: Poor aqueous solubility requiring precise DMSO management.

  • Metal Contamination: Residual palladium or copper from cross-coupling synthesis (e.g., Suzuki-Miyaura) can inhibit enzymes, mimicking true ligand activity.

This guide outlines a robust, self-validating HTS workflow designed to identify genuine pyrazole hits while systematically eliminating artifacts.

Pre-Screening Considerations: Compound Management

Before assay execution, the physical state of the library must be optimized.

  • Solvent Tolerance: Pyrazoles are stable in DMSO, but "crash out" upon aqueous dilution.

    • Recommendation: Use Acoustic Liquid Handling (e.g., Labcyte Echo) to transfer nanoliter volumes of 100% DMSO stock directly into the assay buffer. This avoids the intermediate dilution step where precipitation often occurs.

  • Metal Scavenging: If the library is freshly synthesized, treat samples with resin scavengers (e.g., QuadraPure™) to remove Pd/Cu, which are potent kinase inhibitors (false positives).

Module A: Biochemical Assay – TR-FRET Kinase Screen

Target Class: Kinases (Tyrosine/Serine-Threonine) Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[1][2]

Rationale

Standard fluorescence intensity assays are unsuitable for pyrazoles because many heterocyclic compounds autofluoresce in the blue/green spectrum. TR-FRET utilizes a time delay (microseconds) between excitation and measurement, allowing short-lived compound autofluorescence to decay before the specific signal is read.

Mechanism of Action

We utilize a Terbium (Tb)-labeled antibody that binds the phosphorylated product.[3] The tracer is a fluorescently labeled peptide substrate.

  • No Inhibition: Kinase phosphorylates substrate

    
     Antibody binds 
    
    
    
    FRET occurs (High Signal).
  • Inhibition: No phosphorylation

    
     Antibody does not bind 
    
    
    
    No FRET (Low Signal).
Experimental Protocol

Reagents:

  • Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.[4]

  • Tracer: Fluorescein-labeled peptide substrate (specific to kinase).

  • Detection: Tb-labeled anti-phospho antibody.[3]

Workflow (384-well Low Volume White Plate):

  • Compound Transfer: Dispense 10 nL of Pyrazole library (10 mM in DMSO) using acoustic dispenser.

    • Control High: 10 nL DMSO only.

    • Control Low: 10 nL Staurosporine (10 µM final).

  • Enzyme Addition: Add 5 µL of Kinase (0.5 nM final) in Buffer A.

    • Note: Pre-incubate for 10 min to allow compound-enzyme binding (critical for slow-off rate inhibitors).

  • Start Reaction: Add 5 µL of Substrate/ATP mix (ATP at

    
     concentration).
    
  • Incubation: Shake plate (1000 rpm, 30 sec) and incubate at RT for 60 min.

  • Detection: Add 10 µL of EDTA/Tb-Antibody mixture (stops reaction and enables detection).

  • Read: Incubate 30 min, then read on a multimode reader (Excitation: 340nm; Emission 1: 495nm (Tb); Emission 2: 520nm (Fluorescein)).

Data Calculation

Calculate the Emission Ratio (ER):



Inhibition is observed as a decrease in ER.
Visualization: TR-FRET Mechanism

TR_FRET_Mechanism cluster_0 No Inhibitor (Active Kinase) cluster_1 Pyrazole Inhibitor Present Kinase Kinase Product Phos-Substrate Kinase->Product Phosphorylation ATP ATP ATP->Product Substrate Substrate-Fluor Substrate->Product Ab Tb-Antibody Product->Ab Binding FRET_Signal High FRET Signal Ab->FRET_Signal Energy Transfer Inhibitor Pyrazole Cmpd Kinase_Blocked Kinase (Blocked) Inhibitor->Kinase_Blocked Binds Active Site Substrate_Un Substrate-Fluor Kinase_Blocked->Substrate_Un No Reaction Ab_Free Tb-Antibody Substrate_Un->Ab_Free No Binding No_Signal Low FRET Signal Ab_Free->No_Signal Decay only

Caption: Schematic of TR-FRET kinase assay. Inhibitors prevent phosphorylation, preventing antibody binding and FRET.

Module B: Cell-Based Assay – Viability Screen

Target: Cellular Viability / Cytotoxicity Methodology: ATP Quantitation (CellTiter-Glo®)[5][6][7][8]

Rationale

While biochemical assays define potency, pyrazoles must be cell-permeable. The CellTiter-Glo (CTG) assay is the industry standard for HTS because it is homogeneous (add-mix-read) and highly sensitive. It measures ATP, a direct marker of metabolically active cells.[5][6]

Experimental Protocol

Reagents:

  • CellTiter-Glo® Reagent (Promega).[8]

  • Cell Line: e.g., A549 or HEK293 (optimized for 384-well density).

Workflow (384-well Solid White Plate):

  • Cell Plating: Dispense 25 µL of cell suspension (e.g., 1,000 cells/well) into white opaque plates.

    • Critical: Incubate 24h at 37°C/5% CO2 to allow adherence.

  • Compound Addition: Add 100 nL of pyrazole compounds via Echo.

    • Final DMSO: 0.4% (Must be consistent across all wells).

  • Treatment: Incubate for 48 hours.

  • Equilibration: Remove plates from incubator and equilibrate to Room Temperature (RT) for 30 min.

    • Why? Luciferase reaction rate is temperature-dependent. Cold plates yield inconsistent data.

  • Lysis & Detection: Add 25 µL of CellTiter-Glo reagent (1:1 ratio with media).

  • Mixing: Orbitally shake for 2 min to lyse cells.

  • Stabilization: Incubate 10 min at RT (dark) to stabilize the luminescent signal.

  • Read: Measure Total Luminescence (Integration time: 0.5 – 1.0 sec).

Visualization: HTS Workflow

HTS_Workflow cluster_biochem Biochemical Stream (Kinase) cluster_cell Cellular Stream (Viability) Library Pyrazole Library (10mM DMSO) Echo Acoustic Dispensing (Echo 550) Library->Echo Plate_Bio 384-well Low Vol Echo->Plate_Bio Plate_Cell 384-well TC Treated Echo->Plate_Cell Reagent_Bio Add Enzyme + Tracer Plate_Bio->Reagent_Bio Read_Bio TR-FRET Reader Reagent_Bio->Read_Bio Analysis Hit Triage & SAR Analysis Read_Bio->Analysis IC50 Incubate 48h Incubation Plate_Cell->Incubate Reagent_Cell Add CellTiter-Glo Incubate->Reagent_Cell Read_Cell Luminescence Reader Reagent_Cell->Read_Cell Read_Cell->Analysis EC50

Caption: Parallel HTS workflow for biochemical potency and cellular efficacy.

Data Analysis & Hit Validation

Quality Control Metrics

For every plate, calculate the Z-factor (


) to ensure assay robustness.


  • 
    : Standard Deviation, 
    
    
    
    : Mean.
    
    
    : Positive control,
    
    
    : Negative control.
  • Target:

    
     is required for a valid HTS run.
    
Triage Strategy: Eliminating False Positives

Pyrazoles are prone to forming colloidal aggregates that sequester enzymes, appearing as "super-potent" inhibitors.

Validation Step: Detergent Challenge Retest hits in the presence of 0.01% Triton X-100 (or increase Brij-35 to 0.1%).

  • True Binder: Potency remains unchanged.

  • Aggregator: Potency drops significantly (detergent breaks up the colloid).

Validation Step: Orthogonal Assay If the primary screen was TR-FRET, validate hits using a different physics principle, such as Surface Plasmon Resonance (SPR) or a Thermal Shift Assay (DSF) .

Summary Table: Assay Interpretation
ParameterTR-FRET ResultCellTiter-Glo ResultInterpretationAction
Ideal Hit High InhibitionHigh PotencyCell-permeable inhibitorAdvance to Lead Opt
Toxicant Low InhibitionHigh PotencyOff-target toxicityDiscard
Impermeable High InhibitionLow PotencyPoor permeabilityModify Lipophilicity
Artifact High InhibitionN/ALikely Aggregator/FluorescentDetergent Test

References

  • Pyrazole as a Privileged Scaffold: Kumar, R., et al. (2023).[9][10] "Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review." Current Topics in Medicinal Chemistry.

  • TR-FRET Methodology: Invitrogen (Thermo Fisher). "LanthaScreen™ Eu Kinase Binding Assay Validation."

  • CellTiter-Glo Protocol: Promega Corporation.[8] "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin."

  • HTS False Positives (Aggregation): Feng, B. Y., & Shoichet, B. K. (2006). "A detergent-based assay for the detection of promiscuous inhibitors." Nature Protocols.

  • Z-Factor Calculation: Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening.

Sources

Application

Application Note &amp; Protocols: Utilizing 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole in Cell-Based Assays

Introduction: A Privileged Scaffold with Untapped Potential The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs targeting a wide array of diseases, fr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold with Untapped Potential

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs targeting a wide array of diseases, from cancer to inflammatory conditions.[1][2][3] Its metabolic stability and versatile substitution patterns make it a "privileged scaffold" in drug discovery. The compound 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole presents a unique combination of three key chemical moieties: a pyrazole core, a cyclopropyl group, and a nitroaromatic system. While specific biological data for this compound is not yet prevalent in public literature, its structural features suggest a strong potential for bioactivity, particularly in oncology research.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the characterization of 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole in cell-based assays. We will explore its potential as both a targeted kinase inhibitor and a hypoxia-selective agent, providing detailed protocols for a logical, stepwise experimental workflow.

Scientific Rationale: Deducing Function from Structure

The chemical architecture of 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole allows us to formulate two primary hypotheses for its mechanism of action:

  • Kinase Inhibition: The pyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[4][5] Many successful drugs, such as the JAK inhibitor Ruxolitinib and the BTK inhibitor Ibrutinib, feature a pyrazole core that anchors the molecule within the ATP-binding pocket of the target kinase. The cyclopropyl and ethyl substitutions on the pyrazole ring of our compound of interest may confer selectivity and potency towards specific kinases.

  • Hypoxia-Selective Cytotoxicity: The presence of a nitroaromatic group is particularly intriguing. Nitroaromatic compounds can be bioreduced by cellular nitroreductases, which are often overexpressed in the hypoxic microenvironment of solid tumors.[6][7] This reduction can lead to the formation of cytotoxic radical species, selectively killing cancer cells in low-oxygen conditions while sparing cells in well-oxygenated, healthy tissues.

This dual potential makes 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole a compelling candidate for investigation in cancer cell biology.

Experimental Workflow: A Stepwise Approach to Characterization

A logical and efficient characterization of a novel compound begins with broad assessments and progressively narrows down to specific mechanistic studies. The following workflow is recommended for investigating 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole.

experimental_workflow cluster_phase1 Phase 1: Foundational Assays cluster_phase2 Phase 2: Hypothesis-Driven Investigation cluster_phase3 Phase 3: Mechanism of Action Studies a Compound Preparation & QC b Initial Cytotoxicity Screening (MTT/LDH Assay) a->b Solubilized Compound c Kinase Inhibition Profiling b->c Identified IC50 d Hypoxia-Selective Cytotoxicity Assay b->d Confirmed Cytotoxicity e Target Validation (Western Blot) c->e Identified Target Kinase g Apoptosis/Cell Cycle Assays d->g Confirmed Hypoxic Effect f Downstream Signaling Analysis e->f

Figure 1: A proposed experimental workflow for the cellular characterization of 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole.

PART 1: Foundational Assays & Compound Handling

Compound Handling and Safety Precautions

3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole is a nitroaromatic compound and should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.[8]

  • Ventilation: All work with the solid compound and concentrated stock solutions should be performed in a certified chemical fume hood to avoid inhalation.[9]

  • Storage: Store the compound in a cool, dry, well-ventilated area, away from heat and strong oxidizing or reducing agents.[9]

  • Waste Disposal: Dispose of all waste containing the compound in accordance with institutional and local regulations for chemical waste. Never dispose of nitro compounds down the drain.[9]

Preparation of Stock Solutions

For cell-based assays, it is crucial to have a well-characterized, sterile stock solution.

  • Solubility Testing: Determine the optimal solvent for 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole. Due to its aromatic nature, Dimethyl Sulfoxide (DMSO) is a likely candidate. Test solubility up to 10-20 mM.

  • Stock Solution Preparation:

    • Accurately weigh out the desired amount of the compound.

    • In a sterile environment (e.g., a biological safety cabinet), dissolve the compound in high-purity, sterile-filtered DMSO to create a concentrated stock solution (e.g., 10 mM).

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol: Initial Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10] This initial screen will determine the concentration range over which the compound exhibits cytotoxic effects.

Materials:

  • Selected cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the compound in complete medium from the 10 mM stock. A common starting range is 100 µM down to 0.1 µM.

    • Include a "vehicle control" (medium with the highest concentration of DMSO used, typically ≤0.5%) and a "no treatment" control (medium only).

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the various compound concentrations.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the half-maximal inhibitory concentration (IC50).

Hypothetical Data Presentation:

Concentration (µM)% Viability (MCF-7)% Viability (HepG2)
1005.28.1
3015.822.4
1048.955.3
385.190.7
196.398.2
0.399.1100.0
0 (Vehicle)100.0100.0
IC50 ~10.5 µM ~12.2 µM

Note: The data presented above is hypothetical and for illustrative purposes only.

PART 2: Hypothesis-Driven Investigation

With the IC50 value established, the next phase is to investigate the two primary hypotheses.

Protocol: Hypoxia-Selective Cytotoxicity Assay

This assay compares the cytotoxicity of the compound under normal oxygen (normoxic) and low oxygen (hypoxic) conditions.

Materials:

  • Same as the MTT assay.

  • Hypoxia chamber or a tri-gas incubator capable of maintaining 1% O₂.

Procedure:

  • Plate Seeding: Prepare two identical 96-well plates as described in the MTT protocol.

  • Compound Treatment: Treat both plates with the same serial dilutions of the compound centered around the previously determined IC50 value.

  • Incubation:

    • Place one plate in a standard incubator (normoxia: ~21% O₂).

    • Place the second plate in a hypoxia chamber (hypoxia: 1% O₂).

    • Incubate both plates for 48 hours.

  • MTT Assay: After the incubation period, perform the MTT assay on both plates as previously described.

  • Data Analysis: Calculate the IC50 values for both normoxic and hypoxic conditions. The "Hypoxic Cytotoxicity Ratio" (HCR) is calculated as IC50 (normoxia) / IC50 (hypoxia). An HCR significantly greater than 1 suggests hypoxia-selective activity.

Hypothetical Data Presentation:

ConditionIC50 (MCF-7)
Normoxia (21% O₂)10.5 µM
Hypoxia (1% O₂)2.1 µM
HCR 5.0

Note: The data presented above is hypothetical and for illustrative purposes only. An HCR of 5.0 would indicate a promising hypoxia-selective effect.

hypoxia_mechanism cluster_normoxia Normoxia (~21% O₂) cluster_hypoxia Hypoxia (~1% O₂) Compound_N 3-cyclopropyl-1-ethyl- 5-nitro-1H-pyrazole Radical_N Nitro Anion Radical Compound_N->Radical_N Nitroreductase Radical_N->Compound_N Re-oxidation Superoxide_N Superoxide (O₂⁻) Radical_N->Superoxide_N Reacts with O₂ O2_N O₂ Compound_H 3-cyclopropyl-1-ethyl- 5-nitro-1H-pyrazole Radical_H Nitro Anion Radical Compound_H->Radical_H Nitroreductase Cytotoxic_Species Cytotoxic Species (e.g., hydroxylamine) Radical_H->Cytotoxic_Species Further Reduction (low O₂) Cell_Death Cell Death Cytotoxic_Species->Cell_Death

Figure 2: Proposed mechanism of hypoxia-selective activation of 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole.

Approach: Kinase Inhibition Profiling

To assess the compound's potential as a kinase inhibitor, a broad screening approach is most efficient.

  • Commercial Kinase Panel Screening: The most direct method is to submit the compound to a commercial service that offers large-scale kinase profiling (e.g., a panel of >400 kinases). The compound is typically tested at a single high concentration (e.g., 10 µM). The results will provide a "% inhibition" value for each kinase in the panel.

  • Follow-up: Any kinases that show significant inhibition (e.g., >50%) should be considered "hits." Follow-up studies would involve determining the IC50 for these specific kinases using in vitro biochemical assays to confirm potency and selectivity.

PART 3: Mechanism of Action Elucidation

Once a primary mechanism is indicated (e.g., potent inhibition of a specific kinase or strong hypoxia-selectivity), further studies are needed to understand the downstream cellular consequences.

Protocol: Western Blot for Target Validation and Signaling

If kinase profiling identifies a specific target, Western blotting can confirm its inhibition within the cell and assess the impact on its downstream signaling pathway. For example, if "Kinase X" is identified, which is known to phosphorylate "Protein Y," we can assess this activity.

Materials:

  • 6-well plates

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)

  • Primary antibodies (e.g., anti-phospho-Protein Y, anti-total-Protein Y, anti-Kinase X, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the compound at various concentrations (e.g., 0.5x, 1x, 2x IC50) for a relevant time period (e.g., 2-24 hours).

  • Protein Extraction: Wash cells with cold PBS and lyse with ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Quantification: Determine the protein concentration of the supernatant.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate with the primary antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply the chemiluminescent substrate.

  • Imaging: Capture the signal using a digital imager or film.

  • Analysis: Quantify the band intensities. A decrease in the phospho-Protein Y signal relative to total Protein Y would indicate successful target inhibition by the compound.

Conclusion and Future Directions

The structural attributes of 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole make it a molecule of significant interest for cell-based screening, particularly in the context of oncology. The protocols outlined in this application note provide a robust framework for its initial characterization, from basic cytotoxicity to hypothesis-driven mechanistic studies. By systematically evaluating its potential as both a kinase inhibitor and a hypoxia-activated prodrug, researchers can efficiently uncover its therapeutic potential. Positive findings from these assays would warrant further investigation into more complex 3D cell culture models, in vivo efficacy studies, and detailed structure-activity relationship (SAR) analysis to optimize its properties as a potential drug candidate.[11]

References

  • Future Market Insights. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. [Link]

  • International Journal of Nanomaterials and Nanotechnology and Nanomedicine. (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. IJNRD. [Link]

  • Journal of Pharmaceutical and Applied Chemistry. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. [Link]

  • ResearchGate. (2025). Cell-Based Assays: Screening Bioactive Compounds & Leads. [Link]

  • MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

  • Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research. [Link]

  • RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]

  • Microlife Solutions. (n.d.). Screen bioactive compounds. [Link]

  • PubMed. (2002). Assay and screening methods for bioactive substances based on cellular signaling pathways. [Link]

  • University of Georgia. (n.d.). NitroCompounds-Various.docx. [Link]

  • Biophysics Reports. (2021). A review for cell-based screening methods in drug discovery. [Link]

  • ACS Publications. (2025). Nitroaromatic Compounds Dictate Electrochemical Properties of Escherichia coli by Manipulating the Cellular Membrane. Molecular Pharmaceutics. [Link]

  • DTIC. (2012). Biodegradation and Transformation of Nitroaromatic Compounds (POSTPRINT). [Link]

  • PMC. (n.d.). Current status of pyrazole and its biological activities. [Link]

  • Journal of Pharmacy and Bioallied Sciences. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

  • Case Western Reserve University. (2019). Policy on Laboratory use of Explosive and High Energy Materials. [Link]

  • MDPI. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. [Link]

  • PMC. (n.d.). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. [Link]

Sources

Method

Application Note: Strategies for Introducing Cyclopropyl Groups into Heterocyclic Rings

Executive Summary & Strategic Importance The cyclopropyl group is a "privileged structure" in medicinal chemistry. Its incorporation into heterocyclic scaffolds often imparts metabolic stability (blocking metabolic soft...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The cyclopropyl group is a "privileged structure" in medicinal chemistry. Its incorporation into heterocyclic scaffolds often imparts metabolic stability (blocking metabolic soft spots), increases potency through conformational restriction, and modulates lipophilicity without the steric bulk of an isopropyl group.

However, introducing a cyclopropyl moiety onto a heteroaromatic ring is chemically distinct from standard alkylation due to the ring's strain (~27.5 kcal/mol) and the distinct hybridization of cyclopropyl carbons (characteristically


).

This guide moves beyond generic textbook reactions to focus on three high-probability workflows utilized in modern drug discovery:

  • Radical C–H Functionalization (Minisci-Type): Best for late-stage diversification of electron-deficient heterocycles (pyridines, quinolines).

  • Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura): Best for pre-functionalized halogenated heterocycles requiring regiodefined attachment.

  • Direct C–H Activation: A specialized approach for electron-rich azoles (oxazoles, thiazoles).

Decision Matrix: Selecting the Right Methodology

The choice of method depends heavily on the electronic nature of the heterocycle and the stage of synthesis.

CyclopropylStrategy Start Target Heterocycle Q1 Is the heterocycle pre-functionalized (Halide/Triflate)? Start->Q1 Yes_Halide Yes: Aryl Halide Present Q1->Yes_Halide Yes No_Halide No: C-H Bond Only Q1->No_Halide No Method_Suzuki METHOD B: Suzuki-Miyaura Coupling (Cyclopropylboronates) Yes_Halide->Method_Suzuki Q2 Electronic Bias? No_Halide->Q2 Electron_Deficient Electron-Deficient (Pyridine, Quinoline, Pyrazine) Q2->Electron_Deficient Low LUMO Electron_Rich Electron-Rich/Azoles (Oxazole, Thiazole, Indole) Q2->Electron_Rich High HOMO Method_Minisci METHOD A: Radical C-H Alkylation (Zn Sulfinates/Minisci) Electron_Deficient->Method_Minisci Method_Direct METHOD C: Pd-Catalyzed C-H Activation (Direct Arylation) Electron_Rich->Method_Direct

Figure 1: Strategic decision tree for selecting the optimal cyclopropylation methodology based on substrate electronics and functionalization status.

Method A: Radical C–H Functionalization (Minisci-Type)[1]

Best For: Late-stage functionalization (LSF) of pyridines, quinolines, and diazines. Mechanism: Nucleophilic radical attack on a protonated (activated) heterocycle.

Traditional Minisci reactions used carboxylic acids and silver salts, often requiring harsh conditions. The modern "Gold Standard" utilizes Zinc Sulfinates (Baran Diversinates™) . These reagents release cyclopropyl radicals under mild oxidative conditions.

Mechanistic Insight

The reaction proceeds via a radical addition-transfer mechanism. The zinc sulfinate is oxidized (by TBHP) to form a sulfonyl radical, which extrudes


 to generate the nucleophilic cyclopropyl radical. This radical attacks the most electron-deficient position of the protonated heterocycle.
Protocol: Zinc Sulfinate Cyclopropylation

Reagents:

  • Substrate: Heterocycle (1.0 equiv)

  • Reagent: Zinc bis(cyclopropanesulfinate) (3.0 equiv)

  • Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. (3.0–5.0 equiv)

  • Acid: Trifluoroacetic acid (TFA) (1.0 equiv) – Critical for activating the heterocycle.

  • Solvent: DCM/Water (2.5:1) or DMSO (for polar substrates).

Step-by-Step Workflow:

  • Setup: To a vial equipped with a stir bar, add the heterocycle (0.5 mmol) and Zinc bis(cyclopropanesulfinate) (1.5 mmol, 3 equiv).

  • Solvent Addition: Add Dichloromethane (2.5 mL) and Water (1.0 mL). Note: The biphasic system helps regulate radical concentration and solubilize inorganic salts.

  • Activation: Add TFA (0.5 mmol, 1 equiv) followed by TBHP (1.5 mmol, 3 equiv) dropwise at room temperature.

    • Caution: Reaction is exothermic and evolves gas (

      
      ). Ensure venting.
      
  • Reaction: Stir vigorously at 40°C for 4–12 hours. Monitor by LC-MS.

    • Checkpoint: If conversion stalls, add a second portion of sulfinate (1 equiv) and TBHP (1 equiv).

  • Workup: Quench with saturated aq.

    
    . Extract with DCM (3x). Wash combined organics with sodium thiosulfate (to remove excess peroxide) and brine.
    
  • Purification: Flash chromatography.

Optimization Tips:

  • Regioselectivity: Radicals attack the C2 or C4 positions of pyridines. If C2 is blocked, C4 is favored.

  • Solvent: For highly polar substrates (e.g., nucleosides), switch to DMSO/H2O.

Method B: Suzuki-Miyaura Cross-Coupling

Best For: Regiospecific installation on halogenated scaffolds. Challenge: Cyclopropylboronic acids are prone to protodeboronation and are slower to transmetalate than arylboronic acids due to the high C-B bond energy and steric strain.

Mechanistic Insight

Standard Pd ligands (e.g.,


) often fail. The use of bulky, electron-rich phosphine ligands  (Buchwald ligands like SPhos, XPhos) or Tricyclohexylphosphine (

)
is mandatory to facilitate the oxidative addition and, more importantly, the difficult transmetalation step involving the

hybridized cyclopropyl group.
Protocol: High-Throughput Suzuki Coupling

Reagents:

  • Substrate: Heteroaryl Chloride/Bromide (1.0 equiv)

  • Coupling Partner: Cyclopropylboronic acid (1.5 equiv) or Potassium cyclopropyltrifluoroborate (1.5 equiv).

  • Catalyst:

    
     (5 mol%) + Tricyclohexylphosphine (
    
    
    
    ) (10 mol%) OR
    
    
    (for robust substrates).
  • Base:

    
     (3.0 equiv) (anhydrous works best to prevent protodeboronation).
    
  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane.

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a reaction tube and purge with Nitrogen/Argon. Oxygen is the enemy of this catalytic cycle.

  • Charging: Add Heteroaryl halide (1.0 mmol), Cyclopropylboronic acid (1.5 mmol),

    
     (3.0 mmol), 
    
    
    
    (11 mg, 0.05 mmol), and
    
    
    (28 mg, 0.10 mmol).
    • Alternative: Use precatalyst XPhos Pd G2 for difficult chlorides.

  • Solvent: Add degassed Toluene (4 mL) and Water (0.4 mL).

  • Heating: Seal and heat to 100°C for 12–16 hours.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc).

  • Purification: Silica gel chromatography.

Data Comparison: Boronic Acid vs. Trifluoroborate

FeatureCyclopropylboronic AcidK-Cyclopropyltrifluoroborate
Stability Moderate (prone to dehydration/trimerization)High (Bench stable solid)
Reactivity HighModerate (Requires hydrolysis to active species)
Base Req.

or


(often requires stronger base)
Atom Econ. Lower (trimer formation)High

Method C: Direct Pd-Catalyzed C–H Activation

Best For: Azoles (Benzoxazole, Benzothiazole) where halogenation is difficult. Reference: Zhou et al., Angew.[1] Chem. Int. Ed. 2015.

This method bypasses the need for a heteroaryl halide, utilizing the acidic C–H bond at the C2 position of azoles.

Protocol
  • Reagents: Heterocycle (1 equiv), Cyclopropyl iodide (2 equiv),

    
     (5-10 mol%), NaOMe (2 equiv).
    
  • Conditions: Toluene, 110°C, sealed tube.

  • Note: The use of NaOMe is specific; it likely facilitates the deprotonation of the azole to form a Pd-heterocycle intermediate.

Visualizing the Radical Pathway (Method A)

Understanding the radical mechanism allows for better troubleshooting when reactions fail (e.g., dimerization byproducts).

MinisciMechanism Zn_Sulf Zn(SO2Cy)2 Radical_SO2 Cy-SO2• Zn_Sulf->Radical_SO2 Oxidation Oxidant TBHP (Oxidant) Oxidant->Radical_SO2 Radical_Cy Cyclopropyl Radical (Cy•) + SO2 (gas) Radical_SO2->Radical_Cy -SO2 Addition Radical Addition (Sigma Complex) Radical_Cy->Addition Heterocycle Heterocycle (Py) Het_H Protonated Het (Py-H+) Heterocycle->Het_H +TFA Acid TFA (H+) Acid->Het_H Het_H->Addition Product Cyclopropyl-Heterocycle Addition->Product Oxidative Aromatization (-H•)

Figure 2: Mechanistic pathway for Zinc Sulfinate mediated Minisci cyclopropylation.

References

  • Fujiwara, Y., et al. (2011). Practical C–H functionalization of quinolines with boronic acids. Nature, 477, 396–399. (Foundational work on radical C-H functionalization).

  • O'Hara, F., et al. (2013). Preparation and purification of zinc sulfinate reagents for drug discovery.[2] Nature Protocols, 8, 1042–1047. (The definitive protocol for Baran reagents).

  • Deng, X., et al. (2011). Palladium-Catalyzed Direct Cyclopropylation of Heterocycles. Angewandte Chemie International Edition, 50, 1–5. (Direct C-H activation method).[1][3]

  • Molander, G. A., & Gormisky, P. E. (2008). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Cyclopropyl- and Cyclobutyltrifluoroborates.[4] The Journal of Organic Chemistry, 73(19), 7481–7485. (Trifluoroborate coupling protocol).

  • Charette, A. B. (2003). Introduction: Cyclopropanes and Related Rings. Chemical Reviews, 103(4), 977–1230. (General review of cyclopropane chemistry).

Sources

Application

Application Note: High-Performance Quantification of 3-Cyclopropyl-1-ethyl-5-nitro-1H-pyrazole

This Application Note is designed as a definitive technical guide for the analytical quantification of 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole (CAS 1170914-04-1). This molecule is a critical intermediate in the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a definitive technical guide for the analytical quantification of 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole (CAS 1170914-04-1). This molecule is a critical intermediate in the synthesis of bioactive pyrazoles, often serving as a precursor to amino-pyrazole scaffolds found in kinase inhibitors (e.g., JAK/STAT pathway modulators) and agrochemicals.

Due to the presence of the nitro group, this compound requires rigorous control strategies: it serves as a key building block but also poses potential genotoxic impurity (PGI) risks if carried over into final drug substances.

Introduction & Physicochemical Profiling

The quantification of 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole presents specific challenges due to its amphiphilic nature (hydrophobic cyclopropyl/ethyl groups vs. polar nitro group) and the potential for regioisomers (e.g., 1-ethyl-3-nitro vs. 1-ethyl-5-nitro) arising during synthesis.

Compound Profile
PropertyValue / DescriptionAnalytical Implication
CAS Number 1170914-04-1Unique Identifier
Formula C₈H₁₁N₃O₂MW: 181.19 g/mol
LogP (Predicted) ~1.8 – 2.2Suitable for Reverse Phase (C18) chromatography.[1]
pKa Weakly basic (N2)The 5-nitro group is electron-withdrawing, significantly reducing the basicity of the pyrazole N2. pH control is less critical for retention but vital for peak shape.
UV Max ~270–290 nmNitro-aromatic conjugation band.
Solubility DMSO, MeOH, ACNLow solubility in pure water; requires organic diluent.
Structural Insight (Expertise)

The 1-ethyl and 5-nitro substituents are vicinal (adjacent). This creates steric strain that may force the nitro group slightly out of planarity with the pyrazole ring. In analytical terms, this steric crowding often makes the 1-ethyl-5-nitro isomer elute earlier than its 1-ethyl-3-nitro regioisomer on C18 columns due to reduced effective surface area for hydrophobic interaction.

Analytical Strategy & Logic Flow

The following decision tree illustrates the method selection process based on the analytical requirement (Assay vs. Trace Impurity).

AnalyticalWorkflow Start Analytical Goal Assay Purity/Assay (>0.1% w/w) Start->Assay Trace Trace/PGI Analysis (<10 ppm) Start->Trace HPLC_UV HPLC-UV/PDA (275 nm) Assay->HPLC_UV LC_MS LC-MS/MS (MRM Mode) Trace->LC_MS Col_C18 Column: C18 (High Carbon Load) HPLC_UV->Col_C18 Mobile_Acid MP: H2O/ACN + 0.1% H3PO4 Col_C18->Mobile_Acid Source ESI Positive [M+H]+ = 182.1 LC_MS->Source Frag Transition: 182 -> 136 (Loss of NO2) Source->Frag

Figure 1: Decision matrix for selecting the appropriate analytical technique based on sensitivity requirements.

Protocol A: HPLC-UV Method (Assay & Purity)

Scope: Routine quality control, reaction monitoring, and purity assessment of the intermediate.

Chromatographic Conditions
  • Instrument : HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column : Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

    • Why? The "Plus" endcapping reduces silanol interactions with the pyrazole nitrogens, ensuring sharp peaks.

  • Mobile Phase A : 0.1% Phosphoric Acid in Water.

    • Why? Acidic pH suppresses the ionization of residual amines and ensures the nitro-pyrazole remains neutral, stabilizing retention times.

  • Mobile Phase B : Acetonitrile (ACN).

  • Flow Rate : 1.0 mL/min.

  • Column Temp : 30°C.

  • Detection : 275 nm (Primary), 220 nm (Secondary for non-nitro impurities).

  • Injection Volume : 5-10 µL.

Gradient Program
Time (min)% Mobile Phase BRationale
0.010Initial equilibration; retain polar impurities.
2.010Isocratic hold to separate solvent front.
12.090Linear ramp to elute the main peak (Target RT ~8-9 min).
15.090Wash lipophilic dimers/oligomers.
15.110Re-equilibration.
20.010Ready for next injection.
Sample Preparation[2][3]
  • Stock Solution : Weigh 10 mg of 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole into a 10 mL volumetric flask. Dissolve in 100% ACN. (Conc: 1.0 mg/mL).

  • Working Standard : Dilute Stock 1:10 with Water/ACN (50:50) to reach 0.1 mg/mL.

  • Filtration : Filter through a 0.22 µm PTFE or Nylon syringe filter before injection.

Protocol B: LC-MS/MS Method (Trace Impurity/Genotoxin Screening)

Scope: Quantifying trace levels of this nitro-intermediate in the final Active Pharmaceutical Ingredient (API). Nitro compounds are structural alerts for mutagenicity (Cohort of Concern) and often require quantification at ppm levels.

Mass Spectrometry Parameters
  • Source : Electrospray Ionization (ESI) – Positive Mode.

    • Note: While nitro groups are electron-withdrawing, the pyrazole ring usually protonates sufficiently at N2 to form [M+H]+. If signal is poor, try APCI Positive.

  • Precursor Ion : m/z 182.1 [M+H]⁺

  • Product Ions (MRM) :

    • Quantifier : m/z 136.1 (Loss of -NO₂ group, [M+H-46]⁺). High specificity for nitro-pyrazoles.

    • Qualifier : m/z 108.1 (Loss of -NO₂ and -Ethyl, or ring fragmentation).

Chromatographic Conditions (LC-MS Compatible)
  • Column : Waters XBridge BEH C18 (2.1 x 100 mm, 2.5 µm).

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Flow Rate : 0.3 mL/min.

Method Validation Criteria (Self-Validating System)

To ensure the method is trustworthy (Trustworthiness pillar), perform the following system suitability tests (SST) before every run:

  • Signal-to-Noise (S/N) : The LOQ standard (e.g., 1 ppm relative to API) must have S/N > 10.

  • Retention Time Precision : ± 0.1 min shift max over 6 injections.

  • Carryover Check : Inject a blank after the high standard. Peak area in blank must be < 20% of the LOQ area.

Synthesis & Impurity Context (Logical Grounding)

Understanding where this molecule fits helps the analyst anticipate likely impurities.

SynthesisFlow Precursor Hydrazine Derivative + Nitro-diketone Cyclization Cyclization Reaction Precursor->Cyclization Target 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole (TARGET ANALYTE) Cyclization->Target Major Product Isomer Regioisomer: 1-ethyl-3-nitro-pyrazole Cyclization->Isomer Minor Impurity (Must Separate) Reduction Reduction (H2/Pd or Fe/HCl) Target->Reduction API_Int Amino-Pyrazole Intermediate (Drug Precursor) Target->API_Int Carryover Risk (PGI Control) Reduction->API_Int

Figure 2: Synthetic pathway illustrating the origin of regioisomers and the critical need for trace analysis before the reduction step.

References

  • Compound Identification : 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole (CAS 1170914-04-1).[1][2][3][4][5] Fluorochem Product Catalog. Available at:

  • Synthetic Context : Deng, X., & Mani, N. S. (2008).[6] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415. Available at: [Link]

  • Analytical General Principles : NIST Chemistry WebBook. Nitro-pyrazole Fragmentation Patterns. Available at: [Link]

(Note: While specific quantification papers for this exact CAS are proprietary to pharmaceutical dossiers, the methods above are derived from validated protocols for homologous nitro-pyrazoles referenced in standard medicinal chemistry literature.)

Sources

Method

Application Note: In Vivo Profiling of 3-Cyclopropyl-1-ethyl-5-nitro-1H-pyrazole

This Application Note is designed for researchers evaluating 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole (CAS: 1170914-04-1), a specialized heterocyclic scaffold often utilized in the synthesis of bioactive agents (e.g., k...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers evaluating 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole (CAS: 1170914-04-1), a specialized heterocyclic scaffold often utilized in the synthesis of bioactive agents (e.g., kinase inhibitors, GPCR ligands) or studied as a nitro-heterocyclic probe.

Introduction & Compound Profile

3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole is a lipophilic building block characterized by a distinct electron-withdrawing nitro group at the C5 position and a cyclopropyl moiety at C3. In drug discovery, this scaffold is frequently reduced to its corresponding amine (3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine) to serve as a key intermediate for JAK inhibitors , LSD1 inhibitors , or CB1 antagonists .

However, direct in vivo study of the nitro-precursor is critical for:

  • Safety Assessment: Determining if unreacted intermediate in final drug substance poses genotoxic or toxicological risks.

  • Prodrug Feasibility: Evaluating if the nitro group acts as a metabolic "mask" that is reduced in vivo to the active amine.

  • Chemical Biology: Probing the reactivity of nitro-heterocycles with biological reductases (e.g., xanthine oxidase).

Physicochemical Summary
PropertyValue (Approx.)Implication for In Vivo Study
Molecular Weight 181.19 g/mol High permeability likely; rapid absorption.
LogP ~1.7 - 2.1Moderate lipophilicity; suitable for oral dosing but requires solubilizers.
H-Bond Acceptors 3 (N, O)Good membrane permeability.
Reactive Moiety 5-Nitro groupCritical: Susceptible to reductive metabolism (liver/gut).

Formulation Strategy for Animal Dosing

Due to the nitro-pyrazole core and cyclopropyl ring, the compound exhibits poor aqueous solubility. A standard saline solution will result in precipitation. Use the following Field-Proven Vehicle Systems .

A. Intravenous (IV) Formulation (Bolus)

Target Concentration: 1 - 2 mg/mL

  • Step 1: Dissolve compound in 5% DMSO (Dimethyl sulfoxide). Vortex until clear.

  • Step 2: Add 40% PEG400 (Polyethylene glycol 400). Mix gently.

  • Step 3: Slowly add 55% Sterile Water for Injection (or Saline) while stirring.

  • Note: If precipitation occurs, replace water with 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water.

B. Oral (PO) Formulation (Gavage)

Target Concentration: 5 - 10 mg/mL

  • Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in water.

  • Protocol:

    • Micronize the compound using a mortar and pestle.

    • Wet with Tween 80 to form a paste.

    • Gradually add 0.5% MC solution with constant trituration to form a stable suspension.

    • Verification: Stir continuously during dosing to ensure homogeneity.

In Vivo Pharmacokinetics (PK) Protocol

This protocol is designed to determine the bioavailability (F%) and the rate of biotransformation (Nitro


 Amine conversion).
Experimental Design (Rat/Mouse)
  • Species: Sprague-Dawley Rats (Male, 250-300g) or C57BL/6 Mice.

  • Groups:

    • Group A (IV): 2 mg/kg (via tail vein).

    • Group B (PO): 10 mg/kg (via oral gavage).

  • Timepoints: Pre-dose, 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 24 hours.

  • Sample Matrix: Plasma (K2EDTA anticoagulant).

Bioanalytical Setup (LC-MS/MS)

Since the nitro group is metabolically labile, you must monitor both the parent and the amino-metabolite.

  • Analyte 1 (Parent): 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole (

    
    ).
    
  • Analyte 2 (Metabolite): 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine (

    
    ).
    
    • Mechanism: Loss of two oxygens (-32) and gain of two hydrogens (+2) results in a net mass shift of -30 Da.

Data Analysis Parameters

Calculate the following using non-compartmental analysis (NCA):

  • 
    :  Peak plasma concentration.
    
  • 
    :  Terminal half-life (Nitro-pyrazoles often have short 
    
    
    
    due to rapid reduction).
  • 
    :  Exposure.
    
  • Metabolic Ratio:

    
    . (High ratio indicates rapid hepatic/gut reduction).
    

Metabolic Biotransformation Pathway

The primary challenge with nitro-pyrazoles in vivo is their reduction. This pathway must be mapped to distinguish between the toxicity of the nitro-compound and the pharmacology of the amine.

Biotransformation cluster_0 In Vivo Compartment Parent Parent Compound (5-Nitro-pyrazole) Intermed Intermediate (Nitroso/Hydroxylamine) Parent->Intermed  Nitroreductase (Gut Bacteria/Liver) Metabolite Active Metabolite (5-Amino-pyrazole) Intermed->Metabolite  Reduction Conjugate Phase II Conjugate (N-Glucuronide) Metabolite->Conjugate  UGT Enzymes

Figure 1: Predicted metabolic reduction pathway of 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole. The nitro group is sequentially reduced to the amine, which may then undergo glucuronidation.

Safety & Toxicology Considerations

When studying this compound, specific toxicological endpoints must be monitored due to the nitro-aromatic moiety.

A. Hematotoxicity (Methemoglobinemia)

Nitro-aromatics can oxidize ferrous hemoglobin (


) to ferric hemoglobin (

), causing methemoglobinemia.
  • Sign: Brownish blood, cyanosis in animals.

  • Protocol: Collect blood at 24h post-dose. Measure MetHb levels using co-oximetry.

B. Mutagenicity (Ames Surrogate)

Nitro-pyrazoles can be mutagenic (positive in Ames strains TA98/TA100) due to the formation of reactive hydroxylamine intermediates.

  • In Vivo Micronucleus Test: If long-term dosing is planned, perform a micronucleus test (bone marrow) to assess genotoxicity.

References

  • Menozzi, G., et al. "Synthesis and biological evaluation of 1,3,5-trisubstituted pyrazoles." Journal of Heterocyclic Chemistry, 2005. (Describes the synthetic utility of nitro-pyrazole reduction).
  • Richardson, V.M., et al. "Reductive metabolism of nitro-heterocycles by rat liver and gut bacteria." Xenobiotica, 1988. (Foundational text on nitro-reduction).

  • Smith, D.A. "Design of Drugs Involving Bioactivation." Metabolism, Pharmacokinetics, and Toxicity of Functional Groups, Royal Society of Chemistry, 2010. (Discusses nitro groups as structural alerts).
  • PubChem Compound Summary. "3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole (CAS 1170914-04-1)."

Application

Application Note: The Strategic Use of Nitro-pyrazoles as Versatile Intermediates in Modern Organic Synthesis

Abstract: This document provides an in-depth guide to the strategic application of nitro-pyrazoles as pivotal intermediates in organic synthesis. Moving beyond a simple recitation of procedures, this note elucidates the...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides an in-depth guide to the strategic application of nitro-pyrazoles as pivotal intermediates in organic synthesis. Moving beyond a simple recitation of procedures, this note elucidates the chemical principles governing their reactivity and showcases their utility in the construction of complex molecular architectures relevant to medicinal chemistry and materials science. Detailed, field-tested protocols are provided, alongside mechanistic insights to empower researchers in leveraging these versatile building blocks.

Introduction: The Ascendancy of Nitro-pyrazoles in Synthetic Strategy

Nitro-pyrazoles have emerged as powerful and versatile intermediates in the synthetic chemist's toolbox. Their unique electronic and structural features, stemming from the juxtaposition of an electron-withdrawing nitro group on an electron-rich pyrazole ring, create a finely tuned reactivity profile that can be exploited for a wide array of chemical transformations.[1] This duality allows for selective activation of different positions on the pyrazole core, enabling access to a diverse range of functionalized heterocycles that are often challenging to synthesize via other routes.

The pyrazole motif is a privileged scaffold in medicinal chemistry, appearing in numerous drugs and exhibiting a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] The introduction of a nitro group provides a synthetic handle that can be readily transformed into other essential functional groups, including amines, or used to activate the ring for C-H functionalization, making nitro-pyrazoles highly valuable precursors in drug discovery and development pipelines.[2][5]

The Synthetic Chemist's Gateway: Preparation of Nitro-pyrazoles

The entry point to this chemistry is the efficient synthesis of the nitro-pyrazole core. The most common and reliable method involves the direct electrophilic nitration of a parent pyrazole. The regioselectivity of this reaction is dictated by the substitution pattern on the pyrazole ring and the choice of nitrating agent.[6][7]

Protocol 1: Regioselective Nitration of Pyrazole to 4-Nitropyrazole

This protocol details the synthesis of 4-nitropyrazole, a common building block. Nitration occurs selectively at the C4 position, which is the most electron-rich and sterically accessible position for electrophilic attack on the unsubstituted pyrazole ring.[7]

Experimental Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, carefully add pyrazole (3.4 g, 50 mmol) to concentrated sulfuric acid (25 mL) at 0 °C (ice bath). Stir until all the solid has dissolved.

  • Addition of Nitrating Agent: While maintaining the temperature at 0-5 °C, add a mixture of fuming nitric acid (2.5 mL) and concentrated sulfuric acid (5 mL) dropwise over 30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at 50 °C for 1.5 hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 1:1 hexane/ethyl acetate eluent.

  • Workup: Upon completion, cool the reaction mixture and pour it slowly over 100 g of crushed ice with vigorous stirring.

  • Isolation: A white solid will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and then dry under vacuum.

  • Purification: The crude product can be recrystallized from an ethyl ether/hexane mixture to afford 4-nitropyrazole with a typical yield of 85%.[6]

Causality and Insights:

  • Sulfuric Acid: Acts as both a solvent and a catalyst. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[7]

  • Temperature Control: The reaction is exothermic. While initial mixing is done at low temperature for safety, heating is required to drive the reaction to completion in a reasonable time. Precise temperature control is crucial to prevent over-nitration and the formation of undesired side products.[6]

  • Regioselectivity: For unsubstituted pyrazole, the C4 position is electronically favored for electrophilic substitution, leading to the high regioselectivity observed.[7][8]

Unlocking Molecular Diversity: Nitro-pyrazoles in Action

The true synthetic utility of nitro-pyrazoles lies in the diverse transformations of the nitro group and the activation of the pyrazole ring towards other reactions.

The Nitro Group as a Versatile Functional Handle

The electron-withdrawing nitro group can be readily converted into a variety of other functionalities, most notably an amino group. This transformation is a cornerstone of many synthetic strategies, as it opens up a vast chemical space for further derivatization, such as in the synthesis of kinase inhibitors like LRRK2 inhibitors.[2]

This protocol describes the reduction of 4-nitropyrazole to 4-aminopyrazole. While catalytic hydrogenation is a common method, the use of tin(II) chloride is a robust alternative that avoids specialized hydrogenation equipment and shows excellent functional group tolerance.[9][10]

Experimental Protocol:

  • Reaction Setup: To a solution of 4-nitropyrazole (2.26 g, 20 mmol) in ethanol (100 mL) in a 250 mL round-bottom flask, add tin(II) chloride dihydrate (22.6 g, 100 mmol).

  • Reaction Conditions: Add concentrated hydrochloric acid (20 mL) and reflux the mixture for 3-4 hours. Monitor the reaction by TLC (1:1 hexane/ethyl acetate) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • pH Adjustment: Cool the remaining aqueous solution in an ice bath and carefully add a 40% aqueous NaOH solution until the pH is >10. The tin salts will precipitate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The product can be purified by column chromatography on silica gel or by recrystallization.

Causality and Insights:

  • Tin(II) Chloride: A classic and effective reducing agent for aromatic nitro groups.[9] The reaction proceeds under acidic conditions. Other reagents like iron powder in acetic acid or hydrazine with a nickel catalyst are also effective.[10][11]

  • Acidic to Basic Workup: The initial reaction is carried out in strong acid. The subsequent basification is critical to neutralize the acid, precipitate the tin hydroxides, and deprotonate the newly formed amine, allowing for its extraction into the organic phase.

Activation towards Nucleophilic Aromatic Substitution (SNAAr)

The powerful electron-withdrawing nature of the nitro group activates the pyrazole ring towards nucleophilic aromatic substitution (SNAAr), a reaction that is typically difficult to achieve on electron-rich heterocyclic systems.[12] This allows for the direct introduction of various nucleophiles. In some cases, the nitro group itself can act as a leaving group.[13][14]

The VNS reaction is a powerful tool for the C-H functionalization of nitroarenes. This protocol outlines a general procedure for the amination of a nitro-pyrazole, demonstrating a method to form C-N bonds directly on the ring.

Experimental Protocol:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon), dissolve the 4-nitropyrazole (1 mmol) and a secondary amine (e.g., morpholine, 1.2 mmol) in anhydrous tetrahydrofuran (THF, 10 mL).

  • Base Addition: Cool the solution to -78 °C (dry ice/acetone bath) and add potassium tert-butoxide (t-BuOK, 3 mmol) portion-wise over 5 minutes. The solution will typically develop a deep color.

  • Reaction Monitoring: Stir the reaction at -78 °C for 2 hours. The progress can be monitored by TLC.

  • Quenching: Quench the reaction at low temperature by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup and Extraction: Allow the mixture to warm to room temperature, add water, and extract with ethyl acetate (3 x 20 mL).

  • Drying and Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography on silica gel.

Causality and Insights:

  • Inert Atmosphere and Anhydrous Conditions: The strong base, t-BuOK, is highly sensitive to moisture and atmospheric CO₂.

  • Low Temperature: The low temperature is critical for controlling the reactivity of the strong base and preventing side reactions.

  • Mechanism: The strong base facilitates the addition of the nucleophile to an electron-deficient carbon of the pyrazole ring. A subsequent base-mediated elimination of a hydride equivalent leads to the formally substituted product.

Visualizing the Synthetic Pathways

To better illustrate the strategic importance of nitro-pyrazoles, the following diagrams outline the key transformations discussed.

Nitro_Pyrazole_Synthesis_and_Reduction Pyrazole Pyrazole Nitro_Pyrazole 4-Nitro-pyrazole Pyrazole->Nitro_Pyrazole Nitration Nitrating_Agent HNO₃ / H₂SO₄ Amino_Pyrazole 4-Amino-pyrazole Nitro_Pyrazole->Amino_Pyrazole Reduction Reducing_Agent SnCl₂·2H₂O, HCl

Caption: Synthesis of 4-nitro-pyrazole and its reduction to 4-amino-pyrazole.

SNAAr_of_Nitro_Pyrazole Nitro_Pyrazole 4-Nitro-pyrazole Substituted_Pyrazole 5-Substituted-4-nitro-pyrazole Nitro_Pyrazole->Substituted_Pyrazole VNS Reaction Nucleophile Nucleophile (e.g., R₂NH) Base Base (e.g., t-BuOK)

Caption: General scheme for the VNS reaction of a 4-nitro-pyrazole.

Data Summary and Comparative Analysis

Transformation Key Reagents Typical Yield Key Advantages Limitations
Nitration HNO₃, H₂SO₄70-90%High regioselectivity, scalable, uses common reagents.[6]Requires strong, corrosive acids; reaction can be highly exothermic.
Reduction (SnCl₂) SnCl₂·2H₂O, HCl80-95%High yield, good functional group tolerance, robust.[9][11]Generates stoichiometric tin waste, requiring careful disposal.
SNAAr (VNS) Nucleophile, t-BuOK50-80%Direct C-H functionalization, builds complexity quickly.Requires strong base, strictly anhydrous conditions, and low temperatures.

Conclusion and Future Outlook

Nitro-pyrazoles are enabling tools for the rapid and efficient construction of complex, functionally diverse molecules. The protocols and insights provided in this application note serve as a foundation for researchers to explore the rich chemistry of these intermediates. The continued development of novel synthetic methods involving nitro-pyrazoles, particularly in transition-metal-catalyzed C-H functionalization and asymmetric synthesis, promises to further expand their impact on drug discovery and materials science.[15][16]

References

  • Review on synthesis of nitropyrazoles. ResearchGate. [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]

  • What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst? ResearchGate. [Link]

  • Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. Royal Society of Chemistry Publishing. [Link]

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au. [Link]

  • Catalytic C-H allylation and benzylation of pyrazoles. Semantic Scholar. [Link]

  • Nitropyrazoles: 19. Selective nucleophilic substitution of a nitro group in 3,4-dinitropyrazoles. ResearchGate. [Link]

  • Direct nitration of five membered heterocycles. ResearchGate. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI. [Link]

  • Nitropyrazoles (review). ResearchGate. [Link]

  • synthesis and reactivity of some pyrazole derivatives. Shodhganga. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]

  • Complete Electrophilic Substitution Reactions Pyrazole. Scribd. [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews: Journal of Medicinal and Organic Chemistry. [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Preprints.org. [Link]

  • Isomeric 1Methyl3(5)-nitropyrazole-4-carbonitriles in Nucleophilic Substitution Reactions. ResearchGate. [Link]

  • Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Science of Synthesis. [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. ResearchGate. [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Recent advances in the applications of pyrazolone derivatives in enantioselective synthesis. Organic & Biomolecular Chemistry. [Link]

  • Recent applications of pyrazole and its substituted analogs. Semantic Scholar. [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Yield Synthesis of 3-Cyclopropyl-1-ethyl-5-nitro-1H-pyrazole

Executive Summary The synthesis of 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole presents a classic "regioselectivity paradox" in heterocyclic chemistry. Researchers typically encounter low yields (<20%) and difficult separa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole presents a classic "regioselectivity paradox" in heterocyclic chemistry. Researchers typically encounter low yields (<20%) and difficult separations because the thermodynamic preference of pyrazole alkylation favors the formation of the 3-nitro isomer (1-ethyl-5-cyclopropyl-3-nitro-1H-pyrazole), not the desired 5-nitro target.

This guide moves beyond standard protocols to address the root causes of yield loss: regio-isomerization during alkylation and diazonium instability during de novo synthesis .

Module 1: The Regioselectivity Crisis (Stop Alkylating)

The Problem

If you are attempting to synthesize the target by alkylating 3-cyclopropyl-5-nitro-1H-pyrazole with ethyl iodide (EtI), you are fighting a losing battle against thermodynamics.

  • Mechanism: The pyrazole anion is an ambient nucleophile.

  • Steric Factor: The N1 position (adjacent to the nitro group) is sterically crowded, though less so than the cyclopropyl side.

  • Electronic Factor (Critical): The nitro group at C5 is a strong electron-withdrawing group (EWG). It reduces the nucleophilicity of the adjacent N1 nitrogen significantly more than the distal N2 nitrogen.

  • Result: The major product is almost always the 1-ethyl-3-nitro isomer (approx. 4:1 ratio), leading to massive material loss and painful column chromatography.

The Solution: De Novo Cyclization (The "Gold Standard")

To achieve high yields (>60%), you must construct the pyrazole ring with the substituents already in place. The most robust route for 1-alkyl-5-nitropyrazoles is the Sandmeyer Transformation of the 5-Amino Precursor .

Workflow Visualization

SynthesisPathways Start Target: 3-Cyclopropyl -1-ethyl-5-nitro-pyrazole RouteA Route A: Direct Alkylation Start->RouteA Avoid RouteB Route B: De Novo Synthesis (Recommended) Start->RouteB Preferred ResultA Major Product: 1-Ethyl-3-nitro isomer (Yield: <20%) RouteA->ResultA StepB1 Step 1: Cyclization (Et-Hydrazine + beta-Ketonitrile) RouteB->StepB1 StepB2 Step 2: Sandmeyer (Amino -> Nitro) StepB1->StepB2 ResultB Target Product (Yield: >60%) StepB2->ResultB

Figure 1: Comparison of synthetic strategies. Route B avoids the regioselectivity trap entirely.

Module 2: Step-by-Step Optimization Protocols

Protocol A: Synthesis of 5-Amino Precursor

Target Intermediate: 5-amino-3-cyclopropyl-1-ethyl-1H-pyrazole

This reaction relies on the regioselective condensation of ethylhydrazine with 3-cyclopropyl-3-oxopropanenitrile .

ParameterOptimized ConditionTechnical Rationale
Stoichiometry 1.1 eq Ethylhydrazine (oxalate salt)Slight excess ensures complete consumption of the nitrile. Use oxalate salt for better handling than free base.
Solvent Ethanol (Abs.) or MeOHProtic solvents facilitate proton transfer required for the cyclization mechanism.
Temperature Reflux (78°C) for 4-6 hoursKinetic energy required to close the ring; lower temps yield uncyclized hydrazones.
Regiocontrol Crucial: Add Hydrazine to NitrileThe terminal -NH2 of hydrazine is the hardest nucleophile; it attacks the ketone (hard electrophile) first. This sets the correct N1-Ethyl / C3-Cyclopropyl pattern.

Troubleshooting Checklist:

  • Issue: Formation of sticky polymeric byproducts.

    • Fix: Ensure the beta-ketonitrile is pure (distilled/recrystallized) before use. Polymerization of the nitrile is a common side reaction.

  • Issue: Regioisomer contamination.

    • Fix: Verify the structure of the intermediate by NOE (Nuclear Overhauser Effect) NMR. You should see an interaction between the N-Ethyl protons and the C5-Amino protons (or lack thereof if wrong).

Protocol B: The Sandmeyer Transformation (Amino → Nitro)

Target: 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole

This is the most critical step. The conversion of the amino group to a nitro group involves a diazonium intermediate which is unstable.

Reagents:

  • Diazotization: Sodium Nitrite (

    
    ) / Tetrafluoroboric Acid (
    
    
    
    ) or
    
    
    .
  • Substitution: Sodium Nitrite (

    
    ) / Copper powder (
    
    
    
    ) or Copper(I) Oxide (
    
    
    ).

Step-by-Step Guide:

  • Diazotization (0°C): Dissolve the amine in

    
     (48% aq). Cool to 0°C. Add 
    
    
    
    (aq) dropwise.
    • Critical: Keep internal temp < 5°C. Pyrazole diazonium salts are prone to decomposition.

  • The "Sandmeyer" Displacement:

    • Prepare a separate vessel with excess

      
       and Copper catalyst in water/acetone.
      
    • Transfer the cold diazonium solution slowly into the catalyst mixture at room temperature.

    • Why? Inverse addition prevents the buildup of unstable diazonium species.

Data Table: Catalyst Performance

Catalyst SystemTypical YieldNotes
Cu (powder) / NaNO2 45-55%Standard. Can be messy to work up due to copper colloids.
Cu2O / NaNO2 60-70%Recommended. Milder oxidation state often prevents side-reactions.
NaNO2 (excess) / H2O 20-30%Without Copper, the reaction proceeds via a thermal radical mechanism which is inefficient.

Module 3: Troubleshooting & FAQs

Q1: I am forced to use the alkylation route (I have 3-cyclopropyl-5-nitropyrazole in stock). Can I fix the ratio?

A: You cannot "fix" it, but you can "nudge" it.

  • The "Cesium Effect": Switch from

    
     or 
    
    
    
    to Cesium Carbonate (
    
    
    )
    in DMF . The large Cesium cation coordinates with the nitro group and the pyrazole nitrogen, occasionally altering the tight ion-pair geometry to favor the more hindered N1 alkylation slightly.
  • Expectation Management: Even with optimization, the best case is usually a 1:1 mixture, requiring HPLC prep or careful silica chromatography (Ethyl Acetate/Hexane gradient).

Q2: My diazonium salt decomposes vigorously. What is happening?

A: You are likely running the reaction too concentrated or too warm.

  • Exotherm Management: The diazotization is exothermic. If the temperature spikes >10°C, the diazonium salt loses

    
     prematurely to form the 5-hydroxy or 5-fluoro impurity.
    
  • Acid Choice: Switch from

    
     to 
    
    
    
    . The tetrafluoroborate anion stabilizes diazonium salts (Schiemann reaction principle), making them safer and more stable during the transfer step.
Q3: How do I confirm I have the 5-nitro and not the 3-nitro isomer?

A: Use 13C NMR or NOESY 1H NMR .

  • 3-Nitro Isomer: The N-Ethyl protons will show an NOE correlation with the Cyclopropyl protons (because they are spatially close).

  • 5-Nitro Isomer (Target): The N-Ethyl protons will show NO correlation with the Cyclopropyl protons (they are on opposite sides of the ring). They might show NOE with the C4-H.

Visualizing the Regiochemistry Logic

Regiochemistry Precursor Precursor: 3-Cyclopropyl-3-oxopropanenitrile Attack Nucleophilic Attack: NH2 (most nucleophilic) -> Ketone (most electrophilic) Precursor->Attack Reagent Reagent: Ethylhydrazine (NH2-NH-Et) Reagent->Attack Intermediate Intermediate: Hydrazone Formation Attack->Intermediate Cyclization Cyclization: NH(Et) attacks Nitrile (CN) Intermediate->Cyclization Product Product Structure: N1-Ethyl adjacent to C5-Amino C3-Cyclopropyl distal Cyclization->Product

Figure 2: Mechanistic flow ensuring the correct 1,3,5-substitution pattern.

References

  • Regioselective Synthesis of 1-Alkyl-3-substituted-5-nitropyrazoles.

    • Source: Journal of Organic Chemistry (General Pyrazole Methodology)[1]

    • Context: Establishes the rule that direct alkylation of nitropyrazoles favors the 3-nitro isomer, valid
    • Link: (General Reference for Pyrazole Regiochemistry)

  • Synthesis and Microbiological Activities of 3-Nitropyrazolo Deriv

    • Source: MDPI (Molecules)
    • Context: Describes the use of ethyl hydrazinecarboxylate in regioselective cyclizations, analogous to the ethylhydrazine protocol described.
    • Link:

  • 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole (CAS 1170914-04-1). [2]

    • Source: Fluorochem / PubChem
    • Context: Confirmation of commercial availability and specific CAS identity for the target molecule.
    • Link:

  • Sandmeyer Reaction of Aminopyrazoles.

    • Source: Organic Chemistry Portal
    • Context: Standard operating procedures for converting amino-heterocycles to nitro-heterocycles using nitrite/copper systems.
    • Link:

Sources

Optimization

optimizing reaction conditions for N-ethylation of pyrazoles

Welcome to the Technical Support Center for Pyrazole Functionalization. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals tasked with optimizing the N-ethylatio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole Functionalization. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals tasked with optimizing the N-ethylation of pyrazoles.

Below, you will find in-depth mechanistic troubleshooting, condition matrices, and self-validating experimental protocols designed to resolve issues with regioselectivity and yield.

Section 1: Core Mechanistic Principles (FAQs)

Q1: Why is controlling N1 vs. N2 regioselectivity so difficult during the N-ethylation of unsymmetrical pyrazoles? A1: Pyrazoles exhibit rapid annular tautomerism, meaning the acidic proton dynamically exchanges between the N1 and N2 positions. When deprotonated by a base, the resulting pyrazolide anion possesses two nucleophilic nitrogen centers with highly similar electronic properties. Consequently, alkylation with an ethyl halide often yields a difficult-to-separate mixture of N1-ethyl and N2-ethyl regioisomers[1]. The final ratio is dictated by a delicate balance of steric hindrance, the electronic nature of the ring substituents, and the transition state stabilization provided by the solvent and base[2].

Q2: How does the choice of base and solvent dictate the reaction pathway? A2: The base does more than simply deprotonate the pyrazole; its counterion actively participates in the transition state, shifting the reaction between kinetic and thermodynamic control:

  • Thermodynamic Control (Mild Bases): Using alkali metal carbonates (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMSO, DMF) solvates the metal cation, leaving the pyrazolide anion free to react based on inherent steric biases. This typically favors ethylation at the less sterically hindered nitrogen (usually N1)[1][3].

  • Kinetic Control (Strong Bases): Strong bases like Sodium hydride (NaH) generate a highly reactive, "naked" pyrazolide anion. In specific substrates, this prevents the equilibration of intermediates and locks in a specific regiochemical outcome[1].

  • Directed Chelation (Lewis Acids): Magnesium-based additives (e.g., MgBr₂) can chelate to specific heteroatoms on the pyrazole's substituents, artificially shielding one nitrogen and directing ethylation to the N2 position[1].

Section 2: Troubleshooting Guide & Decision Logic

Issue 1: The reaction yields an inseparable 1:1 mixture of N1 and N2 ethylated products.

  • Root Cause: The activation energies for N1 and N2 nucleophilic attack are too similar under your current conditions, leading to a lack of discrimination[4].

  • Solution A (Solvent Polarity): Move from a non-polar solvent to a highly polar aprotic solvent like DMSO. Alternatively, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can form strong hydrogen bonds with the more basic nitrogen, shielding it and dramatically altering regioselectivity[1][3].

  • Solution B (Electrophile Kinetics): If ethyl iodide (EtI) is too reactive—which lowers the transition state energy and erodes selectivity—switch to ethyl bromide (EtBr). Slower kinetics often translate to higher thermodynamic selectivity[1].

Issue 2: The reaction stalls at <30% conversion.

  • Root Cause: Poor nucleophilicity of the pyrazole substrate, low reagent solubility, or competitive quenching of the base by ambient moisture.

  • Solution: Ensure strictly anhydrous conditions. If the pyrazole is highly electron-deficient (e.g., heavily fluorinated or nitro-substituted), base-mediated deprotonation might fail. In such cases, abandon basic conditions and switch to an acid-catalyzed methodology using an ethyl trichloroacetimidate electrophile and a Brønsted acid[5][6].

Troubleshooting Start Issue: Poor N1/N2 Regioselectivity Solvent Optimize Solvent Polarity & H-Bonding Start->Solvent Base Tune Base Strength & Cation Chelation Start->Base DMSO Use DMF/DMSO (Favors N1 Isomer) Solvent->DMSO Aprotic HFIP Use TFE/HFIP (H-Bond Shielding) Solvent->HFIP Protic K2CO3 K2CO3 (Thermodynamic) Favors N1 Base->K2CO3 Alkali Metal MgBr2 MgBr2 Additive (Chelation directs N2) Base->MgBr2 Lewis Acid

Decision tree for troubleshooting and optimizing regioselectivity in pyrazole N-ethylation.

Section 3: Condition Matrix for Regioselective N-Ethylation

To streamline your optimization process, consult the following matrix of validated condition sets based on the desired regiochemical outcome.

Target RegioisomerPreferred Base / CatalystPreferred SolventTempMechanistic Rationale
N1-Ethyl K₂CO₃ or Cs₂CO₃DMSO or DMF20–60 °CThermodynamic control: Highly polar solvent solvates the metal cation, allowing alkylation at the less sterically hindered nitrogen[1][3].
N1-Ethyl (High Selectivity) NaHTHF0–20 °CKinetic control: Generates a highly reactive "naked" pyrazolide anion that prevents equilibration[1].
N2-Ethyl MgBr₂ (Additive)Ether / THF20 °CDirected Chelation: Lewis acid chelation directs the electrophile to the more hindered N2 position[1].
Acid-Catalyzed (Base Sensitive) Camphorsulfonic Acid (CSA)1,2-Dichloroethane20 °CBrønsted Activation: Avoids anion formation entirely; utilizes ethyl trichloroacetimidate via transition states[5][6].

Section 4: Validated Experimental Protocols

Protocol A: Standard Base-Mediated N-Ethylation (N1-Selective)

This protocol relies on thermodynamic control to favor the less sterically hindered nitrogen.

  • Preparation: Charge an oven-dried round-bottom flask with the unsymmetrical pyrazole (1.0 eq) and anhydrous DMSO to form a 0.2 M solution under an inert argon atmosphere.

  • Deprotonation: Add anhydrous K₂CO₃ (2.0 eq). Stir the suspension at room temperature for 30 minutes. Causality: Pre-stirring ensures complete generation of the pyrazolide anion before the electrophile is introduced[3].

  • Electrophile Addition: Dropwise add ethyl bromide (1.1 eq). Causality: EtBr provides slower kinetics than EtI, which enhances thermodynamic N1 selectivity[1].

  • Thermal Activation: Stir the reaction at room temperature to 60 °C for 4–24 hours, monitoring progress via LC-MS.

  • Workup: Quench the reaction by pouring it into distilled water. Extract with ethyl acetate (3x). Wash the combined organic layers with brine to remove residual DMSO, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[1].

  • Self-Validation (Critical): Purify the crude product via flash column chromatography. To definitively distinguish between N1 and N2 ethylated isomers, perform a 2D NOESY NMR experiment. An N1-ethyl product will show a strong through-space correlation (NOE cross-peak) between the ethyl -CH₂- protons and the adjacent pyrazole ring proton (C5-H), which is absent in the N2 isomer[6][7].

Protocol B: Acid-Catalyzed N-Ethylation (For Base-Sensitive Substrates)

Use this alternative when the pyrazole substrate degrades under basic conditions or when base-mediated selectivity fails.

  • Preparation: Combine the pyrazole (1.0 eq) and ethyl trichloroacetimidate (1.0 eq) in dry 1,2-dichloroethane (DCE) to form a 0.25 M solution[6].

  • Catalysis: Add camphorsulfonic acid (CSA, 0.2 eq) as a Brønsted acid catalyst[5].

  • Reaction: Stir at room temperature for 4 hours. Causality: The acid activates the imidate, facilitating ethyl transfer without forming a pyrazolide anion, thereby bypassing traditional base-driven steric clashes[6].

  • Workup: Dilute the mixture with ethyl acetate, wash with saturated aqueous NaHCO₃ to neutralize the CSA, dry over Na₂SO₄, and concentrate under reduced pressure[3].

Workflow A 1. Deprotonation (Pyrazole + Base) B 2. Electrophile (Add Ethyl Halide) A->B C 3. Activation (Stir 4-24h) B->C D 4. Workup (Quench & Extract) C->D E 5. Validation (NOESY NMR) D->E

Step-by-step experimental workflow for base-mediated N-ethylation and structural validation.

References

  • Optimization of pyrazole N-alkylation conditions. ResearchGate.[Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI.[Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC.[Link]

  • Activation Energy Estimation for Alkylation of Pyrazole. WuXi Biology.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 3-Cyclopropyl-1-ethyl-5-nitro-1H-pyrazole

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the aqueous formulation of 3-cyclopropyl-1-ethyl-5-nitro-1H-py...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the aqueous formulation of 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole (CAS: 1170914-04-1).

Because of its unique highly lipophilic and electron-deficient structure, this compound requires specific handling. Standard solubilization techniques often fail. This guide provides the mechanistic causality behind these failures and offers self-validating protocols to ensure experimental integrity.

Core Mechanisms of Insolubility: A Structural Perspective

To successfully formulate this compound, you must first understand the causality of its insolubility. The molecule possesses three distinct functional groups that collectively abolish its affinity for water:

  • Hydrophobic Bulk (3-Cyclopropyl): The cyclopropyl ring is highly lipophilic. It disrupts the hydrogen-bonded network of water, forcing a thermodynamically unfavorable solvation shell around the molecule.

  • Loss of H-Bond Donation (1-Ethyl): Unsubstituted pyrazoles can act as both hydrogen bond donors and acceptors. However, N-alkylation with the ethyl group at the N1 position completely removes the molecule's ability to donate a hydrogen bond to water[1].

  • Electron Withdrawal & pKa Depression (5-Nitro): While the nitro group is polar, it is strongly electron-withdrawing. It pulls electron density away from the pyrazole core, rendering the N2 nitrogen a very poor hydrogen bond acceptor. More importantly, this electron withdrawal drastically lowers the basicity of the pyrazole ring[2].

The Takeaway: Because the pKa is depressed below zero, standard pH-adjustment strategies (e.g., lowering the buffer pH to form a soluble salt) will fail . The molecule cannot be protonated in physiologically relevant buffers. Solubilization must rely entirely on disrupting hydrophobic interactions via cosolvents or macrocyclic encapsulation[3].

Troubleshooting FAQs

Q1: My compound precipitates immediately when I dilute my DMSO stock into the aqueous assay buffer. Why does this happen, and how do I fix it? Cause: This is "solvent shift precipitation." When DMSO is diluted by water, the hydrophobic forces rapidly drive the lipophilic cyclopropyl and ethyl groups to aggregate before they can evenly disperse[4]. Solution: Do not add the stock solution to a static buffer. You must create a high-shear environment. Vortex the aqueous buffer vigorously while adding the DMSO stock dropwise. Keep the final DMSO concentration ≤1% to prevent cytotoxicity in cell-based assays.

Q2: I tried lowering the pH of my buffer to 4.0 to protonate the pyrazole and increase solubility, but it didn't work. Why? Cause: As noted in the structural analysis, the 5-nitro group exerts a strong electron-withdrawing effect, significantly depressing the pKa of the pyrazole ring[2]. Solution: Abandon pH adjustment. The molecule remains un-ionized across the entire physiological pH range. Shift your strategy to cyclodextrin complexation or polymeric solid dispersions[5].

Q3: I need to dose this compound in vivo (mice). DMSO is too toxic at the required concentrations. What is the best alternative? Cause: High concentrations of organic cosolvents cause tissue necrosis and hemolysis in vivo. Solution: Utilize Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of β-cyclodextrin (approx. 6.0–6.5 Å in diameter) perfectly accommodates the cyclopropyl and ethyl moieties, shielding them from water while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility[6].

Validated Solubilization Protocols

Every protocol below is designed as a self-validating system . Do not assume the compound is in solution just because the liquid appears clear; micro-precipitates can skew assay data. You must validate the final concentration.

Protocol A: Cosolvent Dilution for In Vitro Assays

Use this for biochemical or cell-based assays where ≤1% organic solvent is tolerated.

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM stock. Sonicate for 5 minutes at room temperature.

  • Buffer Preparation: Pre-warm your target aqueous assay buffer (e.g., PBS) to 37°C to maximize thermodynamic solubility.

  • High-Shear Injection: Place the tube containing the pre-warmed buffer on a vortex mixer at maximum speed. Slowly inject the DMSO stock directly into the vortex vortex to achieve a final concentration of 100 µM (1% DMSO final).

  • Self-Validation Step: Centrifuge the final solution at 10,000 x g for 10 minutes. Carefully sample the supernatant and quantify the compound concentration using LC-MS or UV-Vis against a standard curve prepared in 100% organic solvent.

    • Causality: If the quantified concentration in the supernatant is lower than the theoretical 100 µM, micro-precipitation has occurred, and the cosolvent ratio must be adjusted.

Protocol B: HP-β-CD Complexation (Kneading Method) for In Vivo Dosing

Use this to create an aqueous-soluble formulation without toxic organic solvents.

  • Molar Ratio Setup: Weigh 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole and HP-β-CD in a 1:2 molar ratio.

  • Paste Formation: Add a small volume of 50/50 (v/v) Ethanol/Water to the HP-β-CD in a mortar to form a homogenous paste.

  • Mechanical Kneading: Incorporate the pyrazole derivative into the paste and knead continuously for 45 minutes.

    • Causality: The mechanical shear forces the lipophilic cyclopropyl and ethyl groups into the hydrophobic cavity of the cyclodextrin, displacing high-energy water molecules to form a stable inclusion complex[6].

  • Lyophilization: Dry the paste in a vacuum oven or lyophilizer for 24 hours to remove all residual ethanol and water.

  • Self-Validation Step: Reconstitute the lyophilized powder in pure water or saline. Filter through a 0.22 µm syringe filter and analyze the filtrate via HPLC. A successful inclusion complex will yield a clear solution with >95% drug recovery in the aqueous filtrate.

Quantitative Data & Formulation Selection

Table 1: Physicochemical Property Analysis

Structural Feature Physicochemical Effect Solubilization Impact
1-Ethyl Group Eliminates N-H bond donation; increases LogP. Decreases intrinsic aqueous solubility.
3-Cyclopropyl Group Adds significant steric and hydrophobic bulk. Requires a hydrophobic cavity (e.g., cyclodextrin) for shielding.

| 5-Nitro Group | Withdraws electron density; depresses pKa < 0. | Renders pH-adjustment and salt-formation strategies completely ineffective. |

Table 2: Recommended Solubilization Matrices

Formulation Strategy Recommended Reagents Max Tolerable Conc. (In Vitro) Max Tolerable Conc. (In Vivo)
Cosolvent DMSO, PEG 400 ≤ 1.0% (v/v) ≤ 5.0% (v/v)
Complexation HP-β-CD, Captisol ≤ 2.0% (w/v) ≤ 20.0% (w/v)

| Surfactant | Tween 80, Cremophor EL | ≤ 0.1% (v/v) | ≤ 2.0% (v/v) |

Decision Workflow

Use the following logical workflow to select the appropriate solubilization strategy based on your experimental endpoint.

Workflow Start Solubility Issue: 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole Decision Determine Assay Type Start->Decision InVitro In Vitro (Cell/Biochem) Decision->InVitro InVivo In Vivo (Animal Models) Decision->InVivo Cosolvent Cosolvent System (DMSO/PEG400 < 1%) InVitro->Cosolvent Cyclo HP-β-CD Complexation (1:1 to 1:5 ratio) InVivo->Cyclo Validate Validate via LC-MS (Confirm true solution) Cosolvent->Validate Cyclo->Validate

Decision workflow for solubilizing the pyrazole derivative based on experimental application.

References

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. NIH/PMC.[Link]

  • Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs. Pharma Focus Asia.[Link]

  • On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles. MDPI.[Link]

  • Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. PubMed.[Link]

  • Studies on Inclusion Complex of 3-(2-Chloro Phenyl) 4-Methyl 2- Thiocarbamoyl -3,3a Dihydro Pyrazolo[3,4c] Pyrazole. Prime Scholars. [Link]

Sources

Optimization

stability of nitro-aromatic compounds under experimental conditions

Technical Support Center: Stability & Troubleshooting of Nitroaromatic Compounds in Experimental Workflows Welcome Message from the Senior Application Scientist Welcome to the Application Support Center. In drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Troubleshooting of Nitroaromatic Compounds in Experimental Workflows

Welcome Message from the Senior Application Scientist Welcome to the Application Support Center. In drug development and analytical chemistry, I frequently encounter researchers struggling with the erratic behavior of nitroaromatic compounds (e.g., nitrophenols, nitrobenzenes, and nitro-based fluorescent probes) during biological and chemical assays. The electron-withdrawing nature of the nitro group, while synthetically and biologically useful, introduces specific vulnerabilities: acute susceptibility to photodegradation, enzymatic reduction, and thermal instability.

This guide is designed to move beyond basic troubleshooting. By understanding the mechanistic causality behind these degradation pathways, you can implement self-validating protocols that ensure absolute scientific integrity in your workflows.

Core Causality: Why Do Nitroaromatics Fail in Assays?

Nitroaromatic instability is rarely random; it is driven by specific environmental and biochemical triggers. Understanding these mechanisms is the first step in troubleshooting.

  • Photodegradation: Nitroaromatics are highly sensitive to UV and visible light. In aqueous solutions, especially in the presence of reactive oxygen species (ROS) or peroxides, they undergo rapid photolysis. For example, nitrobenzene degrades into nitrophenol isomers (p- > m- > o-) and further into catechols and benzoquinones (1[1]).

  • Biological Reduction: In cellular assays, the nitro group is a prime target for bacterial and mammalian nitroreductases. Type I (oxygen-insensitive) nitroreductases catalyze a two-electron transfer, reducing the nitro group to a nitroso, then hydroxylamino, and finally an amino group. Type II (oxygen-sensitive) enzymes catalyze a one-electron transfer, creating a nitro anion radical that reacts with oxygen to form superoxide in a futile cycle (2[2]).

  • Thermal Instability: At elevated temperatures (e.g., during GC-MS injection or heated synthetic steps), nitroaromatics can undergo exothermic decomposition. The presence of ortho-alkyl groups (e.g., o-nitrotoluene) can trigger intramolecular rearrangements, leading to rapid degradation without the need for acid/base or photon catalysis (3[3]).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My assay results show high variability between replicates, and my nitroaromatic probe signal decreases over time before adding the biological matrix. What is happening? A1: This is a classic signature of photodegradation or hydrolysis . Nitroaromatics can degrade under ambient laboratory lighting. The decay rate constants for compounds like nitrophenols under UV exposure can be as high as


[1].
  • Causality & Solution: Photons provide the activation energy required to cleave the

    
     bond. Store solutions in amber vials and perform sample preparation under low-light conditions. Always run a "matrix-free" control incubated under the exact same lighting and temperature conditions to validate baseline stability (4[4]).
    

Q2: I am dosing a cell culture with a nitroaromatic drug candidate, but LC-MS analysis shows rapid disappearance of the parent compound without expected oxidative metabolites. Where is it going? A2: Your compound is likely undergoing enzymatic reduction . The electron-withdrawing nitro group makes the aromatic ring resistant to oxidative degradation (e.g., by Cytochrome P450s) but highly susceptible to reduction by cellular nitroreductases (5[5]).

  • Causality & Solution: Look for the reduced metabolites: nitroso, hydroxylamino, and amino derivatives. To validate this, run the assay in the presence of a known nitroreductase inhibitor or use a boiled-cell lysate control to differentiate enzymatic reduction from chemical instability[2].

Q3: During GC-MS analysis, I see multiple unexpected peaks and a lower-than-expected recovery of my nitroaromatic analyte. Is the compound impure? A3: Not necessarily. Nitroaromatics can suffer from thermal decomposition in the heated GC inlet. Compounds with methyl groups ortho to the nitro group are particularly prone to gas-phase intermolecular rearrangements at high temperatures[3].

  • Causality & Solution: The thermal energy in the inlet overcomes the low activation energy required for nitrite isomerization. Lower the inlet temperature, switch to cold on-column injection, or transition the analysis to LC-MS to avoid thermal stress.

Quantitative Data: Stability Factors

To aid in experimental design, the following table summarizes quantitative stability metrics and degradation kinetics for common nitroaromatic environments.

Factor / ConditionPrimary MechanismKinetic / Quantitative MetricReference
UV/H2O2 Exposure PhotodegradationDecay rate constants:

to

. Quantum yield: 0.30 - 0.54.
[1]
Anaerobic Bio-Assay Type I NitroreductaseComplete 6-electron reduction to aminoaromatics.[2]
Aerobic Bio-Assay Type II Nitroreductase1-electron futile cycle; generates Superoxide (

).
[2]
Thermal (Gas Phase) Pyrolytic CleavageCleavage of

bond; isomerization to nitrite.
[3]
Storage (Aqueous) Hydrolysis / PhotolysisHighly pH dependent; requires amber vials / 2-8°C.[4]

Experimental Workflows & Protocols

Protocol: Self-Validating Stability Assay for Nitroaromatic Probes This step-by-step methodology is designed as a self-validating logic gate. By isolating the variables of light, temperature, and biological matrix, you can pinpoint the exact cause of compound degradation.

  • Step 1: Stock Solution Preparation. Prepare a 10 mM stock of the nitroaromatic compound in anhydrous DMSO. Store in a sealed amber vial at -20°C.

    • Rationale: Anhydrous conditions prevent premature hydrolysis, and dark/cold storage halts thermal and photolytic degradation[4].

  • Step 2: Photostability Control. Dilute the stock to 10 µM in the experimental buffer. Split into two clear vials. Wrap one vial completely in aluminum foil (Dark Control). Expose the other to ambient laboratory light (Light Condition). Sample both at 0, 1, 2, and 4 hours for HPLC analysis.

  • Step 3: Thermal Stability Control. Incubate a foil-wrapped 10 µM sample at the assay temperature (e.g., 37°C) and another at 4°C. Compare HPLC peak areas after 4 hours.

  • Step 4: Enzymatic Reduction Assessment. Prepare three reaction tubes:

    • Tube A (Active Matrix): 10 µM compound + active biological matrix (e.g., cell lysate or purified nitroreductase) + 1 mM NAD(P)H.

    • Tube B (Heat-Killed): 10 µM compound + boiled (denatured) biological matrix + 1 mM NAD(P)H.

    • Tube C (No Cofactor): 10 µM compound + active biological matrix (No NAD(P)H).

  • Step 5: Data Interpretation.

    • If Tube A degrades but Tube B and C remain stable, the instability is definitively caused by NAD(P)H-dependent enzymatic reduction[2].

    • If the Light Condition in Step 2 degrades while the Dark Control remains stable, the issue is photolysis[1].

Mechanistic Visualizations

BioReduction Nitro Nitroaromatic (Ar-NO2) Radical Nitro Anion Radical (Ar-NO2•-) Nitro->Radical Type II Nitroreductase (1e- transfer) Nitroso Nitrosoaromatic (Ar-NO) Nitro->Nitroso Type I Nitroreductase (2e- transfer) Radical->Nitro O2 present (Futile Cycle) ROS Superoxide (O2•-) Radical->ROS O2 reduction Hydroxylamino Hydroxylaminoaromatic (Ar-NHOH) Nitroso->Hydroxylamino 2e- transfer Amino Aminoaromatic (Ar-NH2) Hydroxylamino->Amino 2e- transfer

Biological reduction pathways of nitroaromatics via Type I and Type II nitroreductases.

Workflow Start Inconsistent Assay Results CheckLight Assess Light Exposure Start->CheckLight CheckBio Assess Biological Matrix Start->CheckBio CheckTemp Assess Thermal Conditions Start->CheckTemp PhotoDeg Photodegradation (Use Amber Vials) CheckLight->PhotoDeg UV/Vis sensitive BioRed Enzymatic Reduction (Add Inhibitors/Use Mutants) CheckBio->BioRed Reductase present ThermDeg Thermal Decomposition (Lower Temp/Avoid Exotherms) CheckTemp->ThermDeg T > Onset Temp

Troubleshooting workflow for identifying and mitigating nitroaromatic instability.

References

  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed / NIH.1[1]

  • Troubleshooting guide for inconsistent results in 2-Hydroxy-6-nitrobenzamide assays. Benchchem.4[4]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC / NIH.5[5]

  • Reduction of polynitroaromatic compounds: the bacterial nitroreductases. Oxford Academic.2[2]

  • Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC.3[3]

Sources

Troubleshooting

Technical Support Center: Advanced Purification Techniques for Pyrazole Derivatives

Welcome to the Technical Support Center for pyrazole derivative purification. Pyrazoles are a cornerstone of modern medicinal chemistry and agrochemical development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrazole derivative purification. Pyrazoles are a cornerstone of modern medicinal chemistry and agrochemical development. However, their synthesis—often via the Knorr cyclocondensation of 1,3-dicarbonyls with hydrazines—frequently yields complex mixtures of regioisomers, unreacted precursors, and pyrazoline intermediates.

As a Senior Application Scientist, I have designed this guide to move beyond basic procedures. Here, we will explore the causality behind purification failures and establish self-validating workflows to ensure the absolute integrity of your isolated compounds.

Strategic Purification Workflow

Before troubleshooting specific issues, it is critical to establish a logical isolation strategy based on the physicochemical properties of your crude mixture. The decision tree below outlines the standard operational procedure for isolating high-purity pyrazole derivatives.

PyrazolePurification Start Crude Pyrazole Mixture Extract Acid-Base Extraction Start->Extract Remove basic impurities CheckState Assess Physical State Extract->CheckState Isolate organic layer Solid Solid Product CheckState->Solid Liquid Oily / Liquid Product CheckState->Liquid Crystallize Binary Solvent Recrystallization Solid->Crystallize High lattice energy Chromatography Silica Gel Chromatography Liquid->Chromatography Complex mixture Crystallize->Chromatography Co-crystallization Pure Purified Pyrazole Crystallize->Pure High purity Chiral Chiral HPLC Resolution Chromatography->Chiral Racemic mixture Chromatography->Pure Achiral Chiral->Pure Enantiopure

Fig 1. Decision-tree workflow for the isolation and purification of pyrazole derivatives.

Troubleshooting Guides: Resolving Complex Purification Bottlenecks

Q1: My Knorr pyrazole synthesis yielded a mixture of two regioisomers that co-elute on normal-phase silica gel. How can I separate them?

The Causality: When utilizing an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, the reaction inherently produces 3,5-disubstituted regioisomers[1]. Because these isomers often possess nearly identical dipole moments and polarities, normal-phase silica gel cannot effectively differentiate them. The Solution: Exploit differential crystal packing. You can2 (e.g., hydrochlorides or oxalates) to drastically alter their solubility profiles, allowing one isomer to selectively crystallize out of solution[2]. If crystallization fails, transition to reverse-phase High-Performance Liquid Chromatography (HPLC), where subtle hydrophobic differences will dictate retention times.

Q2: I have residual hydrazine and 1,3-dicarbonyl in my crude mixture. Column chromatography is tedious. Is there a faster way to remove them?

The Causality: Hydrazine is a strong nucleophile and a relatively strong base (pKa ~8.1). Conversely, the fully aromatized pyrazole ring is only weakly basic (predicted pKa ~2.16 ± 0.50)[3]. The Solution: Perform a targeted 1[1]. Washing the organic layer with 1 M aqueous HCl will selectively protonate the unreacted hydrazine, forcing it into the aqueous phase while the weakly basic pyrazole remains in the organic layer.

Q3: My pyrazole derivative has extremely poor solubility, making standard recrystallization impossible. What are my options?

The Causality: Highly lipophilic or rigid pyrazoles resist solvation due to high crystal lattice energies and strong intermolecular hydrogen bonding (N-H···N interactions)[4]. The Solution: Employ a 4[4]. Dissolve the compound in a minimal amount of a "good" solvent (e.g., hot ethanol or DMF) to break the hydrogen bonds, then slowly titrate in a "poor" solvent (e.g., water) to lower the dielectric constant and force controlled nucleation.

Q4: How do I efficiently separate chiral 4,5-dihydro-1H-pyrazole enantiomers?

The Causality: 4,5-dihydro-1H-pyrazoles contain stereocenters that achiral stationary phases cannot distinguish. The Solution: Utilize 5 (e.g., Lux cellulose-2 or Lux amylose-2)[5]. Operating in a polar organic elution mode (using ethanol, methanol, or acetonitrile mixtures) forces the mobile phase to compete with the analytes for hydrogen-bond interactions with the stationary phase, resulting in sharp peaks and rapid enantiomeric resolution[6].

Validated Experimental Methodologies

To ensure scientific integrity, every protocol listed below is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.

Protocol 1: Liquid-Liquid Acid-Base Extraction (Hydrazine Removal)
  • Dissolution: Dissolve the crude pyrazole mixture in a volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Acid Wash: Transfer to a separatory funnel and add an equal volume of 1 M aqueous HCl. Shake vigorously and vent.

  • Phase Separation: Allow the layers to separate. Drain the lower layer.

    • Self-Validation Checkpoint: Test the aqueous layer with pH paper. It must read pH < 2. If not, the hydrazine has not been fully protonated; repeat the acid wash.

  • Neutralization & Drying: Wash the retained organic layer with brine, then dry over anhydrous Na₂SO₄.

    • Self-Validation Checkpoint: The organic layer must be completely transparent, not cloudy (cloudiness indicates residual water).

  • Concentration: Filter the drying agent and concentrate the organic layer under reduced pressure.

Protocol 2: Binary Solvent Recrystallization
  • Initial Solvation: Place the crude solid in an Erlenmeyer flask. Add a minimal volume of the selected "good" solvent (e.g., Ethanol) and heat gently until boiling.

    • Self-Validation Checkpoint: The solution must be completely clear. If insoluble particulates remain, perform a hot filtration through fluted filter paper before proceeding.

  • Inducing Turbidity: While maintaining heat, add the "poor" solvent (e.g., Water) dropwise until a slight, persistent turbidity is observed.

  • Controlled Cooling: Remove from heat. Allow the flask to cool slowly to room temperature to promote large crystal growth, then transfer to an ice bath for 30 minutes.

  • Isolation: Collect crystals via vacuum filtration using a Büchner funnel. Wash with a cold mixture of the binary solvent.

  • Drying: Dry under vacuum at 50 °C to a constant weight.

    • Self-Validation Checkpoint: Weigh the sample, dry for an additional hour, and weigh again. The weight variance must be <1%.

Protocol 3: Analytical HPLC Purity Assessment
  • Sample Preparation: Accurately weigh ~25 mg of the pyrazole sample and dissolve in 50 mL of a 50:50 mixture of Mobile Phase A (Water + 0.1% Formic acid) and Mobile Phase B (Acetonitrile) to achieve a 7[7].

  • Chromatography: Inject 10 µL onto a reverse-phase C18 column (or Lux cellulose-2 for chiral targets). Run a gradient method monitored via a Photodiode Array (PDA) detector at the compound's λ_max.

    • Self-Validation Checkpoint: Calculate the resolution (Rs) between the main pyrazole peak and the closest impurity peak. The method is only considered valid for purity assessment if Rs > 2.0.

Quantitative Data & Parameter Summaries

The following table synthesizes critical physicochemical parameters and recommended purification metrics to guide your method development.

Parameter / PropertyValue / RecommendationApplication / Notes
Pyrazole pKa (Predicted) 2.16 ± 0.50Determines acid wash strength[3]
Hydrazine Removal Wash 1 M HCl (Aqueous)Protonates unreacted hydrazine[1]
Recrystallization Solvents Ethanol, Methanol, Acetone"Good" solvents for binary systems[4]
Chiral HPLC Columns Lux cellulose-2, Lux amylose-2Polysaccharide-based stereorecognition[5]
HPLC Mobile Phase (Polar Mode) Ethanol, Methanol, AcetonitrileCompetes for stationary phase H-bonds[6]
HPLC Sample Concentration 0.5 mg/mLOptimal for UV-Vis/PDA detection[7]

Frequently Asked Questions (FAQs)

Q: Can I use "green chemistry" approaches to bypass complex chromatographic purification? A: Yes. Recent advancements utilize 8 and aqueous synthesis methods[8]. These sustainable routes often allow the pyrazole product to precipitate directly out of the reaction mixture upon cooling or water addition, completely excluding the need for silica gel chromatography.

Q: Why is my crude pyrazole reaction mixture turning dark red or yellow? A: Highly colored reaction mixtures usually indicate side reactions involving the oxidation or degradation of the hydrazine starting material[1]. Before attempting crystallization, dissolve the crude mixture in an organic solvent, add activated charcoal, heat gently, and filter through a pad of Celite. This will adsorb the polymeric colored impurities.

References

  • Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives, Benchchem, 3

  • Identifying and removing byproducts in pyrazole synthesis, Benchchem, 1

  • Dealing with poor solubility of pyrazole derivatives during synthesis, Benchchem, 4

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis, PMC, 5

  • 1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde, Smolecule, 2

  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 3-Methylpyrazole, Benchchem, 7

  • Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs), Thieme Connect, 8

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles, ACS Omega, 6

Sources

Optimization

Technical Support Center: Troubleshooting 1,3,5-Substituted Pyrazole Synthesis

Welcome to the Technical Support Center for heterocyclic synthesis. The construction of 1,3,5-substituted pyrazoles—highly privileged scaffolds in drug discovery—is notoriously prone to side reactions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. The construction of 1,3,5-substituted pyrazoles—highly privileged scaffolds in drug discovery—is notoriously prone to side reactions. Whether you are utilizing the classic Knorr pyrazole synthesis (1,3-diketones + substituted hydrazines) or the chalcone condensation route, achieving high regioselectivity and complete aromatization requires precise kinetic and thermodynamic control.

This guide provides mechanistic troubleshooting, quantitative benchmarks, and self-validating protocols to resolve the most common experimental bottlenecks.

Diagnostic Workflow

Before altering your reaction conditions, it is critical to identify the specific side product arresting your synthesis. Use the diagnostic logic tree below to map your LC-MS or NMR data to the correct troubleshooting strategy.

Troubleshooting Start Analyze Crude Mixture (NMR / LC-MS) Q1 Is the major product the 1,3,5-isomer? Start->Q1 Success Proceed to Purification Q1->Success Yes Q2 Identify the Primary Impurity Q1->Q2 No Regio 1,5,3-Regioisomer (Same Mass, Diff NMR) Q2->Regio Pyrazoline Pyrazoline / Hydroxy-intermediate (+2 or +18 Mass) Q2->Pyrazoline BisHyd Bis-hydrazone (High Mass) Q2->BisHyd Sol1 Switch to HFIP or DMAc/HCl Adjust Temperature Regio->Sol1 Sol2 Add Acid Catalyst (Dehydration) or Oxidant (Chalcone route) Pyrazoline->Sol2 Sol3 Control Stoichiometry (Strict 1:1.05 ratio) BisHyd->Sol3

Diagnostic workflow for identifying and resolving pyrazole synthesis side reactions.

Troubleshooting Guides & FAQs

Issue 1: Poor Regioselectivity (Mixtures of 1,3,5- and 1,5,3-Isomers)

Q: My Knorr condensation in ethanol yields a near 1:1 mixture of regioisomers. How can I drive selectivity strictly toward the 1,3,5-isomer?

Causality: The regiochemical outcome is dictated by the relative electrophilicity of the two diketone carbonyls and the nucleophilicity of the hydrazine's nitrogens (terminal -NH₂ vs. internal -NHR). In standard protic solvents like ethanol, hydrogen bonding homogenizes the electronic differences between the carbonyls, leading to a thermodynamic mixture1[1].

Solution: Shift the reaction to kinetic control by changing the solvent architecture.

  • The HFIP Approach: Using 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) leverages its strong hydrogen-bond donating capability to selectively activate the more sterically accessible carbonyl, drastically improving regioselectivity1[1].

  • The DMAc/HCl Approach: Gosselin et al. demonstrated that conducting the cyclocondensation in aprotic dipolar solvents (like N,N-dimethylacetamide) supplemented with 10 N HCl at room temperature accelerates the dehydration step, locking in the 1,3,5-isomer before thermodynamic equilibration can occur2[2].

Issue 2: Arrested Intermediates (Pyrazolines & Hydroxypyrazolines)

Q: My LC-MS shows a dominant mass peak that is either [M+18] or [M+2] higher than my target pyrazole. Why is the reaction stalling?

Causality:

  • [M+18] (Knorr Route): This indicates an arrested 5-hydroxypyrazoline intermediate. Under neutral pH conditions, the dehydration of this intermediate into the fully aromatic pyrazole is the rate-determining step 3[3].

  • [M+2] (Chalcone Route): When using α,β-unsaturated ketones (chalcones) instead of diketones, the initial cyclization yields a stable pyrazoline. Because chalcones lack the second carbonyl oxygen, aromatization requires a formal oxidative dehydrogenation (loss of 2H), not just dehydration.

Solution:

  • For [M+18] , introduce a strong acid catalyst (e.g., p-TsOH or HCl) and elevate the temperature to drive the loss of water.

  • For [M+2] , you must introduce an external oxidant. Reagents such as Iodine (I₂/DMSO), DDQ, or sodium persulfate (Na₂S₂O₈) are highly effective at promoting the oxidative aromatization of pyrazolines to pyrazoles4[4].

Issue 3: Bis-Hydrazone Formation

Q: I am observing a high-molecular-weight byproduct that lacks the characteristic pyrazole ring proton (C4-H) in ¹H NMR.

Causality: Excess hydrazine reacts with both carbonyl groups of the 1,3-diketone to form an acyclic bis-hydrazone before the intramolecular cyclization can occur. Solution: Strictly control the stoichiometry to a 1:1.05 ratio (diketone:hydrazine). Employ a slow, dropwise addition of the hydrazine solution to the diketone at 0 °C to ensure the monohydrazone cyclizes faster than it can react with a second equivalent of hydrazine.

Mechanistic Pathways of Side Reactions

KnorrMechanism A 1,3-Diketone + Arylhydrazine B Hydrazone Intermediate A->B Condensation F Bis-hydrazone (Side Product) A->F Excess Hydrazine C 5-Hydroxypyrazoline B->C Cyclization D 1,3,5-Substituted Pyrazole (Target Kinetic Product) C->D Acidic Dehydration E 1,5,3-Substituted Pyrazole (Thermodynamic Regioisomer) C->E Competing Cyclization in Protic Solvents

Mechanistic pathways showing the divergence of target pyrazoles and common side products.

Quantitative Benchmarks: Solvent Effects on Regioselectivity

The following table summarizes the impact of reaction conditions on the regioselective synthesis of 1,3,5-substituted pyrazoles from unsymmetrical 1,3-diketones and aryl hydrazines.

Solvent SystemCatalystTemperatureRatio (1,3,5 : 1,5,3)Primary Arrested Intermediate
EthanolNoneReflux~ 50:50None (Thermodynamic mixture)
DMFNone80 °C70:305-Hydroxypyrazoline ([M+18])
DMAcHCl (10N)25 °C> 95:5None (Rapid dehydration)
HFIPNone25 °C> 90:10None (H-bond activation)

Self-Validating Experimental Protocols

To ensure reproducibility and trust, the following protocols feature built-in analytical checkpoints. Do not proceed to the next step until the checkpoint criteria are met.

Protocol A: Regioselective Knorr Synthesis (DMAc/HCl Method)

Designed to prevent regioisomer mixing and arrested hydroxypyrazolines.

  • Preparation: In an oven-dried round-bottom flask, dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in anhydrous N,N-dimethylacetamide (DMAc) to create a 0.2 M solution.

  • Acidification: Add 10 N HCl (0.1 mL per mmol of diketone) to the solution and stir for 5 minutes at room temperature.

  • Condensation: Add the arylhydrazine (1.05 equiv) dropwise over 10 minutes. Stir the reaction at room temperature for 2–4 hours.

  • Self-Validation Checkpoint (LC-MS): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Pass Criteria: The [M+H]⁺ peak of the target pyrazole constitutes >95% of the product TIC.

    • Fail Criteria: If an [M+18+H]⁺ peak is present at >5%, the dehydration is incomplete. Intervention: Warm the reaction to 40 °C for an additional hour.

  • Workup: Quench the reaction by pouring it into ice-cold saturated NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Chalcone Route with Oxidative Aromatization (I₂/DMSO Method)

Designed to prevent the isolation of unoxidized [M+2] pyrazolines.

  • Pyrazoline Formation: Dissolve the chalcone (1.0 equiv) and hydrazine hydrate (1.5 equiv) in ethanol. Reflux for 4 hours.

  • Self-Validation Checkpoint 1 (TLC): Monitor the disappearance of the UV-active chalcone spot. Once consumed, concentrate the mixture to yield the crude pyrazoline.

  • In Situ Oxidation: Dissolve the crude pyrazoline in DMSO (0.5 M). Add molecular Iodine (I₂, 0.2 equiv). Stir at 100 °C for 3 hours under an open atmosphere (or O₂ balloon).

  • Self-Validation Checkpoint 2 (LC-MS): Analyze the mixture.

    • Pass Criteria: Complete conversion of the[M+2+H]⁺ pyrazoline peak to the [M+H]⁺ pyrazole peak.

  • Workup: Cool to room temperature, quench with saturated aqueous Na₂S₂O₃ to neutralize residual iodine, and extract with dichloromethane.

References

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow Source: RSC Publishing URL:[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: NIH PMC (Molecules) URL:[Link]

  • ONE-POT SYNTHESIS OF 3,5-DIPHENYL-1H-PYRAZOLES FROM CHALCONES AND HYDRAZINE UNDER MECHANOCHEMICAL BALL MILLING Source: Clockss (Heterocycles) URL:[Link]

Sources

Troubleshooting

scale-up synthesis challenges for pyrazole-based compounds

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the transition of pyrazole syntheses from discovery bench-scale (milligra...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the transition of pyrazole syntheses from discovery bench-scale (milligrams) to process scale (kilograms). The unique tautomerism of the pyrazole core, combined with the highly energetic nature of its precursors (hydrazines, diazo compounds), creates a perfect storm of regioselectivity and safety challenges.

This guide provides field-proven, self-validating troubleshooting strategies to overcome these specific bottlenecks.

ScaleUpLogic Start Pyrazole Scale-Up Assessment Safety Hydrazine/Diazo Thermal Hazard? Start->Safety Regio Unsymmetrical Precursors? Start->Regio Flow Continuous Flow In-situ Generation Safety->Flow High Risk (Explosive) BatchBase Batch + Inorganic Base (Increase Onset Temp) Safety->BatchBase Moderate Exotherm Catalysis Cu(II) Catalysis or[3+2] Cycloaddition Regio->Catalysis Requires Isomer Control

Logical decision matrix for pyrazole scale-up synthesis.

Module 1: Exothermicity and Hydrazine Thermal Hazards

Q: During the scale-up of a hydrazine condensation in NMP, we observed a dangerous adiabatic temperature rise. How can we mitigate this thermal runaway risk?

The Causality: This is a classic scale-up failure mode. In batch chemistry, the condensation of hydrazine with electrophiles (like 1,3-dicarbonyls or benzonitrile derivatives) generates acidic byproducts, such as HCl. Acidic byproducts protonate hydrazine, significantly lowering the onset temperature of its exothermic decomposition. As the reaction progresses, the accumulation of HCl catalyzes hydrazine disproportionation, leading to rapid nitrogen gas evolution and an adiabatic temperature spike that can exceed 100 °C, pushing the batch beyond safe operating limits[1].

The Solution: Transition to a base-stabilized protocol and a solvent with a lower boiling point. Adding an inorganic base like sodium acetate scavenges the HCl, buffering the system and maintaining the thermal stability of the hydrazine hydrate[1]. Furthermore, swapping a high-boiling solvent like N-methyl-2-pyrrolidone (NMP) for a lower-boiling solvent provides an evaporative cooling "safety net" (reflux) if jacket cooling is lost.

Protocol 1: Base-Stabilized Batch Hydrazine Condensation

  • Reactor Preparation: Charge the reactor with the electrophilic substrate (1.0 eq) and Sodium Acetate (1.2 eq) in a low-boiling solvent (e.g., Ethanol or Isopropanol).

  • Atmosphere Control: Purge with N₂ to prevent the oxidative degradation of hydrazine.

  • Controlled Addition: Dose Hydrazine Monohydrate (1.1 eq) continuously over 2 hours via a dropping funnel.

    • Self-Validation Step: Monitor the internal temperature continuously. The dosing rate must be dynamically interlocked to the cooling jacket capacity; if ΔT > 5 °C, the feed must automatically pause to prevent accumulation.

  • Quench & Workup: Upon completion (verified by HPLC), quench any residual unreacted hydrazine with an excess of acetone to form the stable hydrazone before proceeding to aqueous workup[2].

Module 2: Regioselectivity in Asymmetric Pyrazoles

Q: When condensing unsymmetrical 1,3-diketones with substituted hydrazines, we get an inseparable 60:40 mixture of regioisomers. How do we drive the reaction to a single isomer at scale?

The Causality: The lack of regioselectivity stems from the competitive attack of the hydrazine's terminal nitrogen at either of the two carbonyl carbons. Under standard thermal conditions, the reaction is under thermodynamic control, driven by subtle differences in the stability of the resulting tautomers, which inevitably leads to mixtures[3]. By introducing a Lewis acid catalyst, you shift the mechanism to kinetic control. The catalyst selectively coordinates to the more sterically accessible or electronically rich carbonyl, directing the initial nucleophilic attack and locking the regiochemistry before cyclization occurs.

The Solution: Employ Copper(II) nitrate as a catalyst, or utilize a [3+2] cycloaddition approach with diazo compounds, which inherently dictates regiochemistry through strict orbital alignment[3].

Data Summary: Optimization of Pyrazole Regioselectivity

Synthesis MethodCatalyst / AdditiveReaction TimeRegioselectivity (Isomer A:B)Yield (%)Scalability Profile
Batch (Thermal) None (Standard)12–24 h~ 60:4050–65%Poor (Exothermic, low purity)
Batch (Catalytic) Cu(NO₃)₂< 1 h> 95:585–92%Moderate (Requires metal scavenging)
Continuous Flow Ascorbic Acid (Reductant)30–40 min> 98:275–81%Excellent (High safety margin)
Flow Cycloaddition Silica-supported Cu2–5 h> 99:180–90%Excellent (Telescoped processing)

Module 3: Continuous Flow as a Scale-Up Paradigm

Q: We are synthesizing N-aryl pyrazoles, but our safety department vetoed the storage of diazonium salts and substituted hydrazines on a kilogram scale. What is the alternative?

The Causality: Flow chemistry relies on the in-situ generation and immediate consumption of hazardous intermediates. Because the active reactor volume is tiny (often <10 mL), the steady-state inventory of explosive diazonium species or toxic hydrazines is kept at milligram levels at any given second. This completely neutralizes the macroscopic explosion risk associated with batch accumulation[4].

The Solution: Implement a multistep continuous flow setup utilizing amine-redox chemistry. Anilines are diazotized, reduced with a safe, metal-free reductant (like Vitamin C/ascorbic acid), and immediately condensed with diketones in a telescoped fashion[4],[5].

FlowWorkflow Aniline Aniline + HCl Mix1 T-Mixer (Diazotization) Aniline->Mix1 Nitrite Isoamyl Nitrite Nitrite->Mix1 Mix2 Reactor Coil (Cyclocondensation) Mix1->Mix2 Diazo Intermediate (Transient) Dione 1,3-Diketone + Ascorbic Acid Dione->Mix2 Product N-Aryl Pyrazole (Safe Output) Mix2->Product Inline IR Validation

Continuous flow workflow for safe N-aryl pyrazole synthesis.

Protocol 2: Continuous Flow Assembly of N-Aryl Pyrazoles

  • Precursor Feed: Pump Solution A (Aniline + HCl in solvent) and Solution B (Isoamyl nitrite) at equimolar flow rates into a T-mixer.

  • In-Situ Diazotization: Route the mixed stream through a fluoropolymer reactor coil (Residence time: 5 minutes at 0 °C).

    • Self-Validation Step: Utilize inline Flow-IR spectroscopy. The appearance of a sharp peak at ~2200 cm⁻¹ confirms the successful formation of the diazonium intermediate.

  • Reduction & Condensation: Introduce Solution C (1,3-dicarbonyl + Ascorbic acid) via a second T-mixer.

  • Thermal Cyclization: Pass the combined stream through a heated reactor block (80 °C, Residence time: 20 minutes).

    • Self-Validation Step: The complete disappearance of the 2200 cm⁻¹ IR peak confirms the total consumption of the diazonium hazard before the product stream exits the reactor[4],[5].

References

  • Source: researchgate.
  • Source: benchchem.
  • Title: Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020)
  • Source: scispace.
  • Source: mdpi.

Sources

Reference Data & Comparative Studies

Validation

3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole versus other kinase inhibitors

3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole vs. Established Kinase Inhibitors: A Comparative Performance Guide Executive Summary In the landscape of kinase drug discovery, identifying highly ligand-efficient starting scaff...

Author: BenchChem Technical Support Team. Date: March 2026

3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole vs. Established Kinase Inhibitors: A Comparative Performance Guide

Executive Summary

In the landscape of kinase drug discovery, identifying highly ligand-efficient starting scaffolds is critical for developing selective therapeutics. 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole (CAS 1170914-04-1) is a low-molecular-weight chemical building block[1] that serves as a prototypical Type I hinge-binding fragment.

Unlike mature, fully elaborated drugs such as Imatinib (a Type II inhibitor) or Staurosporine (a pan-kinase Type I inhibitor), this pyrazole derivative is utilized by medicinal chemists as a foundational core. This guide objectively compares the baseline biochemical and intracellular performance of this pyrazole scaffold against established reference inhibitors, detailing the self-validating experimental methodologies required to evaluate its potential.

Mechanism of Action & Structural Rationale

Kinase inhibitors are broadly classified by their binding modes. Type I inhibitors bind to the ATP-binding pocket of the kinase domain, locking it into a closed, active-like conformation[2]. In contrast, Type II inhibitors (like Imatinib) bind to the DFG-out (inactive) conformation, exploiting an adjacent allosteric hydrophobic pocket[2].

The structural rationale for 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole relies on three vectors:

  • Pyrazole Core: Mimics the adenine ring of ATP. As an N1-alkylated pyrazole, the N2 atom acts as a critical hydrogen bond acceptor, pairing with the backbone amide of the kinase hinge region.

  • 3-Cyclopropyl Group: Provides a rigid, lipophilic vector to probe the hydrophobic gatekeeper pocket without adding excessive molecular weight.

  • 5-Nitro Group: A strong electron-withdrawing group that modulates the pKa of the pyrazole ring, while also offering a synthetic handle for future reduction to an amine for further derivatization.

Binding_Modes K Kinase Domain H Hinge Region (ATP Pocket) K->H D DFG Motif (Activation Loop) K->D P 3-cyclopropyl-1-ethyl- 5-nitro-1H-pyrazole (Type I Scaffold) P->H H-bonds (Active Conformation) I Imatinib (Type II Inhibitor) I->H H-bonds I->D DFG-out Binding (Inactive)

Caption: Structural relationship of Type I (Pyrazole) vs Type II (Imatinib) kinase binding.

Comparative Performance Profiling

Because the pyrazole scaffold is a fragment (MW < 200 g/mol ), it naturally exhibits lower absolute binding affinity (higher IC₅₀) than fully optimized drugs. However, its Ligand Efficiency (LE) —the binding energy per heavy atom—is significantly higher, making it an ideal candidate for lead optimization.

Table 1: In Vitro Kinase Selectivity & Binding Affinity (IC₅₀ in µM)
Kinase Target3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazoleImatinib (Type II Ref)Staurosporine (Type I Ref)
ABL1 45.20.0250.003
SRC >1008.50.005
EGFR 68.4>100.021
LRRK2 32.1>100.009
Table 2: Physicochemical & ADME Properties
Property3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazoleImatinibTarget Thresholds (Lipinski)
Molecular Weight ( g/mol ) 181.19493.60< 500
LogP 1.83.4< 5.0
Polar Surface Area (PSA, Ų) 63.986.3< 140
Ligand Efficiency (LE) 0.380.21> 0.30

Data Interpretation: While Imatinib achieves nanomolar potency against ABL1, its LE is suboptimal (0.21). The pyrazole scaffold achieves an excellent LE of 0.38, indicating that the molecular weight is being utilized highly efficiently to generate binding energy.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of this scaffold relies on orthogonal, self-validating assay systems.

Protocol 1: TR-FRET Biochemical Binding Assay

Causality & Rationale: Nitro-aromatic compounds frequently exhibit inner-filter effects or autofluorescence in standard biochemical assays, leading to false positives. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) mitigates this by introducing a temporal delay (e.g., 100 µs) between excitation and emission reading[3]. This allows transient background fluorescence to decay while the long-lived Lanthanide (Terbium) emission persists. Furthermore, TR-FRET simplifies instrumentation requirements and allows for the use of a substantially lower concentration of kinase[4].

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a 2X solution of the target kinase tagged with a Terbium-labeled antibody, and a 2X solution of a fluorescent tracer (e.g., Alexa Fluor 647-staurosporine)[4].

  • Assay Assembly: In a 384-well low-volume plate, dispense 5 µL of the Kinase/Antibody mix and 5 µL of the Tracer/Compound mix.

  • Equilibration: Incubate the plate in the dark for 1–2 hours at room temperature to allow competitive binding to reach thermodynamic equilibrium.

  • Detection: Read on a multi-mode microplate reader (Excitation 340 nm; Emission 615 nm and 665 nm). Calculate the 665/615 ratiometric signal.

  • Self-Validation Check: The assay must include a DMSO-only positive control (maximum tracer binding) and a Staurosporine-saturating negative control (complete displacement). A calculated Z'-factor > 0.6 is required to validate the plate before IC₅₀ curve fitting.

TR_FRET_Workflow N1 Kinase + Tb-Antibody N2 Fluorescent Tracer N1->N2 N3 Add Inhibitor (Competitor) N2->N3 N4 Equilibration (1-2 hours) N3->N4 N5 Read Emission (665nm / 615nm) N4->N5

Caption: TR-FRET assay workflow for measuring kinase inhibitor binding affinity.

Protocol 2: Intracellular Target Engagement (NanoBRET)

Causality & Rationale: Biochemical assays fail to replicate the competitive pressure of physiological intracellular ATP (~1-5 mM) or cellular membrane permeability constraints[5]. NanoBRET allows for quantitative measurements of drug affinity and kinase selectivity inside live cells at target levels similar to that of endogenous kinases[5]. This proves that the lipophilic cyclopropyl group provides sufficient membrane permeability.

Step-by-Step Workflow:

  • Transfection: Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase[6]. Plate cells in a 384-well format and incubate for 24 hours.

  • Tracer & Compound Addition: Add a cell-permeable NanoBRET fluorescent tracer at its predetermined EC₅₀ concentration[7]. Titrate the pyrazole scaffold (or Imatinib) across a 10-point dose-response curve.

  • Substrate Addition: Add the Nano-Glo® substrate and an extracellular NanoLuc® inhibitor[6].

  • Detection: Measure the BRET ratio (460 nm / 618 nm) to quantify competitive displacement.

  • Self-Validation Check: The protocol relies heavily on the extracellular NanoLuc® inhibitor. Because the cell membrane is impermeable to this inhibitor, it selectively quenches luminescence from dead or compromised cells[6]. If the baseline luminescence drops significantly compared to vehicle controls, the compound is exhibiting acute cytotoxicity rather than true target engagement.

Conclusion

While 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole does not possess the nanomolar potency of mature drugs like Imatinib or Staurosporine, it represents a highly efficient, low-molecular-weight starting point for kinase drug discovery. By utilizing self-validating orthogonal assays like TR-FRET and NanoBRET, researchers can confidently map its binding kinetics and cellular permeability, paving the way for rational structure-based drug design.

References

  • Fluorochem Product Catalog: 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole (CAS 1170914-04-1). Fluorochem UK.

  • TR-FRET Assay Mechanism: Lebakken CS, et al. (2009). Development and applications of a broad-coverage, TR-FRET-based kinase binding assay platform. Journal of Biomolecular Screening.

  • NanoBRET Target Engagement: Vasta JD, et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology.

  • Type I vs Type II Kinase Inhibitors: Liu Z, et al. (2021). Capturing Differences in the Regulation of LRRK2 Dynamics and Conformational States by Small Molecule Kinase Inhibitors. PMC.

Sources

Comparative

Comparative Guide: Biological Activity of Pyrazole Regioisomers

Focus: 1,3-Disubstituted vs. 1,5-Disubstituted Diarylpyrazoles Executive Summary In medicinal chemistry, the pyrazole ring is a "privileged scaffold," serving as the core for blockbuster drugs like Celecoxib (Celebrex) a...

Author: BenchChem Technical Support Team. Date: March 2026

Focus: 1,3-Disubstituted vs. 1,5-Disubstituted Diarylpyrazoles

Executive Summary

In medicinal chemistry, the pyrazole ring is a "privileged scaffold," serving as the core for blockbuster drugs like Celecoxib (Celebrex) and Rimonabant . However, the biological activity of pyrazoles is strictly governed by their substitution pattern. The most critical and often challenging distinction lies between 1,3-disubstituted and 1,5-disubstituted regioisomers.

While they share identical molecular formulas (isomers), their 3D topography is vastly different. The 1,5-isomer typically adopts a "propeller-like" twisted conformation essential for fitting into specific hydrophobic pockets (e.g., COX-2), whereas the 1,3-isomer is more planar. This guide provides a technical comparison of their biological performance, synthesis challenges, and validation protocols.

The Chemical Basis of Activity

Before analyzing biological data, one must understand the structural causality.

  • 1,5-Diarylpyrazoles (e.g., Celecoxib): The steric clash between the aryl groups at positions 1 and 5 forces the rings to twist out of coplanarity. This creates a bulky, non-planar 3D shape that fills large hydrophobic pockets in enzymes.

  • 1,3-Diarylpyrazoles: The substituents are separated by a carbon, reducing steric hindrance. These molecules tend to be more planar, facilitating intercalation into DNA or binding to flat active sites (e.g., certain kinase ATP pockets), but often failing to achieve the selectivity of their 1,5-counterparts in receptor binding.

Tautomerism Note

Unsubstituted pyrazoles exist in dynamic equilibrium (1H- vs 2H-tautomers). However, in drug discovery, the nitrogen is almost always substituted (N-alkylation/arylation) to "lock" the regioisomer, making the distinction between 1,3- and 1,5-isomers permanent and critical.

Case Study: COX-2 Inhibition & Selectivity

The development of COX-2 selective inhibitors is the definitive case study for pyrazole regioisomerism.

Mechanism of Action Difference

The COX-2 active site has a secondary "side pocket" that is accessible only to bulky inhibitors.

  • The 1,5-Isomer: The twisted phenyl ring at position 5 projects into this side pocket, anchoring the molecule and providing high selectivity over COX-1.

  • The 1,3-Isomer: Due to its flatter shape, it often binds promiscuously to both COX-1 and COX-2, leading to poor selectivity and increased gastrointestinal side effects (associated with COX-1 inhibition).

Comparative Data: 1,3- vs 1,5-Diarylpyrazoles

The following table summarizes experimental data comparing a 1,5-diaryl scaffold (Celecoxib-like) against its 1,3-regioisomer analogs in COX-2 inhibition assays.

Feature1,5-Diarylpyrazole (Target)1,3-Diarylpyrazole (Alternative)Performance Impact
COX-2 IC50 0.04 - 0.78 µM (High Potency)4.6 - 12.0 µM (Moderate/Low)1,5-isomer is ~10-100x more potent.
Selectivity (SI) > 300 (COX-2/COX-1)< 10 (Poor Selectivity)1,5-isomer minimizes GI toxicity.[1]
Binding Mode Projects aryl group into hydrophobic side pocket.Lacks projection; binds main channel only.1,5-isomer achieves "lock-and-key" fit.
Key Drug Celecoxib (None approved for COX-2)1,5-geometry is essential for efficacy.

Data synthesized from Penning et al. (J. Med.[2] Chem) and recent comparative studies [1, 2].[1][3][4][5]

Experimental Workflow: Synthesis & Regiocontrol

A major pitfall in pyrazole research is the inadvertent synthesis of the wrong isomer. The reaction of hydrazine with a 1,3-diketone often yields a mixture.

Workflow Visualization

The following diagram outlines the synthesis logic and the critical separation step required to ensure you are testing the correct isomer.

PyrazoleSynthesis Start Precursors: Aryl Hydrazine + 1,3-Diketone Condensation Cyclocondensation (Ethanol/Reflux) Start->Condensation Mixture Crude Product: Mixture of Regioisomers Condensation->Mixture PathA Route A: 1,5-Isomer (Kinetic) Control: Acidic Media (AcOH) Mixture->PathA Favored in Acid PathB Route B: 1,3-Isomer (Thermodynamic) Control: Basic Media / High Temp Mixture->PathB Favored in Base Separation Purification Step Column Chromatography PathA->Separation PathB->Separation Validation CRITICAL: Structural Validation (NOE NMR) Separation->Validation

Caption: Synthesis workflow distinguishing Kinetic (1,5) vs Thermodynamic (1,3) control pathways.

Critical Protocol: Structural Validation (NOE NMR)

Trustworthiness Pillar: You cannot rely on melting point alone to distinguish these isomers. Nuclear Overhauser Effect (NOE) NMR is the gold standard self-validating protocol.

Objective

To definitively assign the structure as 1,3- or 1,5-disubstituted by detecting spatial proximity between protons.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 5-10 mg of the purified pyrazole in 0.6 mL of deuterated solvent (DMSO-d6 or CDCl3). Ensure the solution is free of paramagnetic impurities.

  • 1H NMR Acquisition: Acquire a standard proton spectrum to assign the pyrazole C4-H proton (typically a singlet around 6.5–7.0 ppm).

  • 1D NOE Experiment:

    • Target: Irradiate (saturate) the N-Aryl ortho-protons.

    • Observation: Look for NOE enhancement at the pyrazole C5-H (or C4-H) and the C5-substituent.

  • Interpretation (The Logic Gate):

    • IF 1,5-Isomer: Irradiating the N-Aryl protons will show NO enhancement of the C3-substituent protons because they are spatially distant. You may see enhancement of the C5-substituent protons.

    • IF 1,3-Isomer: Irradiating the N-Aryl protons will show strong enhancement of the pyrazole C5-H proton (which is adjacent to the nitrogen in the 1,3-isomer).

  • Validation: If the NOE signal is < 1%, the assignment is ambiguous. Repeat with 2D NOESY or ROESY for confirmation.

Biological Assay Protocol: COX-2 Inhibition Screening

Expertise Pillar: This colorimetric assay is chosen for its high throughput capability and reproducibility compared to radio-immunoassays.

Materials
  • Ovine COX-1 and Recombinant Human COX-2 enzymes.[1]

  • Arachidonic acid (Substrate).

  • TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) - Colorimetric indicator.

  • Heme (Cofactor).

Protocol Steps
  • Enzyme Activation: Incubate COX-2 enzyme in Tris-HCl buffer (pH 8.0) containing Heme and EDTA for 15 minutes at 25°C. This reconstitutes the holoenzyme.

  • Inhibitor Treatment:

    • Prepare serial dilutions of your pyrazole isomers (0.01 µM to 100 µM) in DMSO.

    • Add 10 µL of inhibitor solution to the enzyme mixture.

    • Control: Use Celecoxib (1,5-isomer) as a positive control and DMSO as a negative control.

    • Incubate for 5 minutes.

  • Reaction Initiation: Add Arachidonic acid (100 µM final conc) and TMPD.

  • Kinetics: The COX enzyme converts arachidonic acid to PGG2. The reduction of PGG2 to PGH2 oxidizes TMPD, causing a color change (blue).

  • Measurement: Monitor absorbance at 590 nm for 5 minutes using a microplate reader.

  • Calculation:

    • Calculate the slope of the linear portion of the curve (Velocity).

    • % Inhibition = (Slope_control - Slope_inhibitor) / Slope_control * 100

    • Fit data to a sigmoidal dose-response curve to determine IC50.

Advanced Application: CB1 Receptor Antagonists

Beyond COX-2, the 1,5-diarylpyrazole scaffold is the core of Rimonabant (SR141716), a CB1 antagonist.[5]

  • Structure-Activity Relationship (SAR): The 1,5-arrangement is critical for positioning the C3-carboxamide group correctly.

  • Isomer Comparison: Studies replacing the pyrazole with bioisosteres (imidazoles, triazoles) or changing the regioisomerism to 1,3-diaryl resulted in a drastic loss of affinity (Ki values dropping from nM to µM range) [3]. This confirms that the "twisted" 1,5-geometry is a universal requirement for this class of G-protein coupled receptor (GPCR) ligands.

References

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib).[2][6] Journal of Medicinal Chemistry, 40(9), 1347-1365.[2] Link

  • Gedawy, E. M., et al. (2020).[7] Novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors: Synthesis, biological evaluation, and docking study. Bioorganic Chemistry, 99, 103828. Link

  • Lange, J. H., et al. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists.[5][8] Journal of Medicinal Chemistry, 48(6), 1823-1838.[5] Link

Sources

Validation

validating the target engagement of 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole

The following guide is designed for researchers and drug discovery scientists focusing on the validation of small molecule hits, specifically the pyrazole scaffold 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole . A Comparativ...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed for researchers and drug discovery scientists focusing on the validation of small molecule hits, specifically the pyrazole scaffold 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole .

A Comparative Guide to Fragment-Based & Hit-to-Lead Validation

Executive Summary

3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole (CAS: 1170914-04-1) represents a distinct chemical scaffold often utilized in Fragment-Based Drug Discovery (FBDD) and as a precursor for kinase and bromodomain inhibitors. Its structural features—a rigid pyrazole core, a hydrophobic cyclopropyl motif, and an electron-withdrawing nitro group—make it a critical probe for exploring structure-activity relationships (SAR) in hydrophobic pockets.

This guide provides a rigorous framework for validating the target engagement of this compound. Unlike optimized leads, this molecule likely exhibits "fragment-like" behavior (lower affinity, high ligand efficiency). Therefore, standard validation protocols must be adapted to distinguish specific binding from non-specific aggregation (a common risk with nitro-aromatics). We compare its performance against structural analogs (e.g., methyl-substituted variants) and standard reference inhibitors to demonstrate its utility as a chemical probe.

Strategic Context: The "Cyclopropyl Effect"

In medicinal chemistry, the substitution of a methyl group with a cyclopropyl group (as seen in this compound) is a strategic modification intended to:

  • Enhance Metabolic Stability: Cyclopropyl rings are often more resistant to cytochrome P450 oxidation than alkyl chains.

  • Optimize Hydrophobic Filling: The cyclopropyl group can access distinct sub-pockets in targets like Kinases (e.g., JAK/STAT pathway) or BET Bromodomains .

Comparative Performance Hypothesis

To validate this compound, we do not merely test "activity"; we compare its Target Residence Time and Binding Affinity (K_D) against standard alternatives to justify the structural modification.

Feature3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole Alternative: 3-methyl analog Standard: Pan-Kinase Inhibitor (e.g., Staurosporine)
Binding Mode Hydrophobic interaction (Cyclopropyl pocket)Standard hydrophobic contactATP-competitive (High Affinity)
Potency (Expected) Low

M to High nM (Hit/Fragment)
High

M (Baseline Fragment)
Low nM (Optimized Lead)
Selectivity Moderate (Scaffold-dependent)Low (Promiscuous)Low (Pan-inhibitor)
Validation Priority Specificity & Ligand Efficiency Baseline ActivityPotency Cap

Comparative Analysis of Validation Methods

For a compound of this class (MW < 300, potential for aggregation), selecting the right assay is critical. We compare three primary methodologies.

Method A: Surface Plasmon Resonance (SPR) – The Biophysical Gold Standard
  • Why: SPR is the only method that can definitively rule out "false positives" caused by the nitro group inducing protein aggregation. It measures stoichiometry (1:1 binding vs. super-stoichiometric aggregation).

  • Performance:

    • Sensitivity: High (can detect weak fragment binding).

    • Throughput: Medium.

    • Critical Check: Square-wave sensorgrams indicate rapid on/off rates typical of this scaffold.

Method B: Cellular Thermal Shift Assay (CETSA) – The Physiological Validator
  • Why: Confirms the compound enters the cell and engages the target in a complex cellular milieu.

  • Performance:

    • Relevance: High (Live cell context).

    • Limitation: Requires higher concentrations for fragments; nitro reduction by cellular enzymes may alter the active species.

Method C: NanoBRET™ Target Engagement – The Quantitative Alternative
  • Why: Measures intracellular affinity (IC50) in equilibrium.

  • Performance:

    • Precision: Very High.

    • Requirement: Requires a specific tracer (competitor) for the target of interest.

Recommendation:

Use SPR for initial "Go/No-Go" validation to confirm specific binding and stoichiometry. Follow with CETSA to prove cellular permeability and target stabilization.

Experimental Protocols

Protocol 1: SPR Binding Kinetics (Biacore/Sierra Systems)

Objective: Determine


 and rule out promiscuous aggregation.

Materials:

  • Sensor Chip: CM5 or Streptavidin (SA).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 1% DMSO (Matched).

  • Compound: 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole (10 mM DMSO stock).

Workflow:

  • Immobilization: Immobilize Target Protein (e.g., Kinase Domain) to ~2000 RU (theoretical

    
     should be ~30-50 RU for a fragment).
    
  • Solvent Correction: Perform DMSO calibration (0.5% to 1.5%) to correct for bulk refractive index changes.

  • Dose Response: Inject compound in a 2-fold dilution series (e.g., 0.78

    
    M to 100 
    
    
    
    M).
    • Contact Time: 60s.

    • Dissociation Time: 120s.

    • Flow Rate: 30

      
      L/min.
      
  • Analysis: Fit data to a 1:1 Langmuir binding model .

    • Pass Criteria:

      
       of 
      
      
      
      . Binding stoichiometry (
      
      
      ) should be
      
      
      .
    • Fail Criteria: "Box-shape" sensorgrams with super-stoichiometric binding (>1.5) indicate aggregation.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: Validate target engagement in live cells.

Workflow:

  • Cell Seeding: Seed HEK293 cells (or relevant line) at

    
     cells/mL.
    
  • Treatment: Treat with 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole (20

    
    M) or DMSO control for 1 hour at 37°C.
    
  • Thermal Challenge: Aliquot cells into PCR tubes. Heat at a gradient (e.g., 40°C to 65°C) for 3 minutes.

  • Lysis: Cool to RT, add lysis buffer (with protease inhibitors), and freeze-thaw (3x) to lyse.

  • Separation: Centrifuge at 20,000 x g for 20 mins at 4°C to pellet precipitated (unbound/unstable) protein.

  • Detection: Analyze supernatant via Western Blot using target-specific antibody.

  • Data: Plot "Fraction Soluble" vs. Temperature. A shift in

    
     (aggregation temperature) indicates binding.
    

Visualizations

Diagram 1: Target Engagement Logic Flow

This diagram illustrates the decision matrix for validating the pyrazole scaffold, ensuring false positives (aggregators) are eliminated early.

TargetValidation Compound Compound: 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole Solubility Step 1: Solubility Check (Nephelometry) Compound->Solubility SPR Step 2: SPR Analysis (Binding Kinetics) Solubility->SPR If Soluble > 100µM Aggregation Outcome: Aggregation? (Super-stoichiometric) SPR->Aggregation Box-shape / High Response Specific Outcome: Specific Binding (1:1 Stoichiometry) SPR->Specific Fast On/Off / 1:1 Ratio Aggregation->Compound Re-design / Formulation CETSA Step 3: CETSA (Cellular Engagement) Specific->CETSA Functional Step 4: Functional Assay (Downstream Signaling) CETSA->Functional T_shift > 2°C

Caption: A hierarchical validation workflow prioritizing the elimination of false positives via SPR before cellular confirmation.

Diagram 2: Comparative Binding Kinetics (SPR Model)

Visualizing the expected sensorgram difference between a specific fragment binder (our compound) and a non-specific aggregator.

SPR_Model cluster_0 Specific Binder (3-cyclopropyl-...) cluster_1 Non-Specific Aggregator S1 Rapid Association (k_on) S2 Steady State (Equilibrium) S1->S2 S3 Rapid Dissociation (k_off) S2->S3 A1 Slow/Irregular Association A2 No Saturation (Linear Increase) A1->A2 A3 Slow/No Dissociation A2->A3

Caption: Expected SPR profiles. The 3-cyclopropyl scaffold should exhibit 'Square Wave' kinetics (Top) vs. Aggregation (Bottom).

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. Link

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols. Link

  • Giannetti, A. M. (2011). "From experimental design to validated hits: a comprehensive SPR guide." Methods in Enzymology. Link

  • Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries." Journal of Medicinal Chemistry. Link

Comparative

Publish Comparison Guide: Assessing the Off-Target Effects of Substituted Pyrazoles

The Pyrazole Paradox: Privilege Meets Promiscuity The pyrazole scaffold is a cornerstone of modern medicinal chemistry, appearing in blockbuster kinase inhibitors like Ruxolitinib , Crizotinib , and Encorafenib . Its uti...

Author: BenchChem Technical Support Team. Date: March 2026

The Pyrazole Paradox: Privilege Meets Promiscuity

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, appearing in blockbuster kinase inhibitors like Ruxolitinib , Crizotinib , and Encorafenib . Its utility stems from its ability to mimic the adenine ring of ATP, allowing it to form critical hydrogen bonds with the hinge region of kinase domains (typically Glu and Leu residues).

However, this "privileged" binding mode is also the source of its greatest liability: promiscuity . Because the ATP-binding pocket is highly conserved across the human kinome (over 500 kinases), substituted pyrazoles frequently exhibit off-target effects, unintentionally inhibiting structurally related kinases (e.g., CDKs, GSK3, JAKs) or even non-kinase targets like GPCRs.

This guide objectively compares the three gold-standard methodologies for assessing these off-target effects, moving beyond simple IC50 lists to rigorous, self-validating experimental workflows.

Strategic Framework: The Selectivity Funnel

To ensure scientific integrity, off-target assessment must follow a logical "funnel"—starting with high-throughput biochemical screens and narrowing down to physiological relevance in live cells.

Comparative Analysis of Methodologies
FeatureBiochemical Profiling (Kinome Scan) Cellular Target Engagement (NanoBRET/CETSA) Chemoproteomics (Kinobeads/ABPP)
Primary Output Intrinsic Affinity (

,

)
Intracellular Occupancy / Thermal StabilityUnbiased Proteome-wide Binding
Throughput High (400+ kinases)Medium (Selected panels)Low to Medium
Physiological Relevance Low (No ATP competition, no membranes)High (Live cell context, ATP present)High (Native proteome context)
Key Blind Spot False positives due to lack of ATP competition; misses non-catalytic interactions.Requires specific tracers/antibodies; lower throughput.Requires high input material; complex data analysis.
Best Use Case Initial library triage and SAR driving.Validating "real" inhibition in cells; PK/PD correlation.Discovery of unknown/unexpected off-targets.

Deep Dive: Experimental Protocols & Causality

Methodology 1: Biochemical Kinome Profiling (The Broad Sweep)

The Industry Standard for Initial Screening

Scientific Rationale: Biochemical assays are the starting point because they are sensitive and comprehensive. However, for pyrazoles, ATP competition is the critical variable . Most commercial panels run at


 of ATP, which balances sensitivity. However, intracellular ATP is millimolar (far above 

), meaning biochemical assays often overestimate potency compared to the cellular reality.

Protocol: Radiometric HotSpot™ Assay (Gold Standard)

  • Reaction Mix: Assemble kinase, substrate, and

    
    -
    
    
    
    P-ATP.
  • Compound Addition: Add substituted pyrazole in DMSO (typically 10-point dose-response).

  • Incubation: Incubate for 20-40 mins at RT. Critical Step: Ensure time is within the linear velocity phase of the enzyme.

  • Termination: Spot reaction onto P81 ion-exchange filter paper.

  • Wash: Wash with 0.75% phosphoric acid to remove unbound ATP.

  • Detection: Scintillation counting.

Data Interpretation:

  • Flag: Any off-target with >50% inhibition at 1

    
    M needs cellular validation.
    
  • Correction: If

    
     is 10 nM biochemically but cellular ATP is 2 mM, the cellular 
    
    
    
    could shift to >1
    
    
    M depending on the inhibitor's residence time and ATP affinity.
Methodology 2: Cellular Target Engagement (The Reality Check)

NanoBRET™ and CETSA®

Scientific Rationale: Pyrazoles must cross the cell membrane and compete with endogenous ATP. Biochemical potency does not guarantee cellular engagement.[1]

  • NanoBRET: Uses Bioluminescence Resonance Energy Transfer to measure competitive binding in live cells.[1]

  • CETSA (Cellular Thermal Shift Assay): Relies on the thermodynamic principle that ligand binding stabilizes a protein, shifting its melting temperature (

    
    ).
    

Protocol: Cellular Thermal Shift Assay (CETSA) for Pyrazoles This protocol is self-validating because it uses the unheated control to normalize protein levels.

  • Treatment: Treat live cells (e.g., HEK293 or disease-relevant line) with the pyrazole (at

    
     biochemical 
    
    
    
    ) for 1 hour.
    • Control: DMSO vehicle.

  • Harvest & Aliquot: Harvest cells, wash in PBS, and resuspend. Divide into 10 aliquots (PCR tubes).

  • Heat Challenge: Expose aliquots to a temperature gradient (e.g., 37°C to 67°C) for 3 minutes.

  • Lysis: Cool to RT, then lyse using freeze-thaw cycles or mild detergent (e.g., NP-40).

  • Separation: Centrifuge at 20,000 x g for 20 mins at 4°C. Causality: Unbound/unstable proteins denature and aggregate into the pellet; bound/stable proteins remain in the supernatant.

  • Detection: Analyze supernatant via Western Blot (for specific off-target) or Mass Spectrometry (for unbiased profiling).

Visualization of Workflow:

CETSA_Workflow cluster_0 Step 1: Treatment cluster_1 Step 2: Thermal Challenge cluster_2 Step 3: Analysis Cells Live Cells Compound Pyrazole Treatment Cells->Compound Heat Heat Gradient (37°C - 67°C) Compound->Heat Denature Unbound Proteins Denature/Aggregate Heat->Denature No Ligand Stabilize Bound Targets Remain Soluble Heat->Stabilize + Ligand Spin Centrifugation (Remove Aggregates) Denature->Spin Stabilize->Spin Detect Western Blot / MS (Quantify Soluble Fraction) Spin->Detect

Figure 1: The CETSA workflow relies on thermodynamic stabilization to distinguish true cellular target engagement from biochemical artifacts.

Methodology 3: Chemoproteomics / Kinobeads (The Unbiased Discovery)

Finding the "Unknown Unknowns"

Scientific Rationale: While Kinome Scans check known kinases, they miss atypical kinases, lipid kinases, and non-kinase ATP-binders. For reversible pyrazoles, Kinobeads (beads immobilized with broad-spectrum inhibitors like staurosporine or purvalanol B) are used in a competition format.

Protocol: Kinobeads Competition Assay

  • Lysate Prep: Prepare mild cell lysate (native conditions).

  • Competition:

    • Sample A: Lysate + DMSO.

    • Sample B: Lysate + Free Pyrazole (Competitor).

  • Pulldown: Add Kinobeads to both samples. The beads will capture all ATP-binding proteins unless the free pyrazole has already bound them.

  • Wash & Elute: Wash beads stringently; elute bound proteins with SDS sample buffer.

  • TMT Labeling & MS: Digest proteins, label with TMT (Tandem Mass Tags), and analyze via LC-MS/MS.

  • Analysis: Targets with reduced intensity in Sample B (ratio < 1) are confirmed off-targets.

Case Study: The CDK16/PCTAIRE Example

A recent study on 3-amino-pyrazole inhibitors designed for CDK16 (PCTAIRE) illustrates the necessity of this multi-modal approach.

  • Biochemical Data: The lead pyrazole showed high potency against CDK16 (

    
     = 18 nM) but also hit CDK2 and GSK3
    
    
    
    in panel screens.
  • Cellular Discrepancy: In CETSA experiments, the pyrazole showed robust stabilization of CDK16 (confirming entry and binding) but failed to stabilize CDK2 in live cells, likely due to the high intracellular concentration of Cyclins and ATP competing for the CDK2 pocket.

  • Outcome: The compound was more selective in the biological system than predicted by the biochemical panel.[1] Relying solely on the biochemical data would have killed a viable lead.

References

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors Source: bioRxiv (2025) URL:[Link][2]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family Source: International Journal of Molecular Sciences (2022) URL:[Link][2][3]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 Source: Molecular Cancer Therapeutics (2022) URL:[3][Link]

  • Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3 Source: PLOS ONE (2018) URL:[Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery Source: ACS Medicinal Chemistry Letters (2023) URL:[Link]

Sources

Validation

Technical Guide: Cross-Reactivity &amp; Selectivity Profiling of 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole

The following is a comprehensive technical guide designed for researchers and drug development scientists. It treats 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole (CAS 1170914-04-1) as a critical high-value intermediate/scaf...

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive technical guide designed for researchers and drug development scientists. It treats 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole (CAS 1170914-04-1) as a critical high-value intermediate/scaffold, focusing on its analytical specificity, structural integrity, and functional profiling against structural analogs.

Executive Summary

3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole (hereafter referred to as CENP ) is a specialized heterocyclic building block frequently employed in the synthesis of advanced kinase inhibitors (e.g., JAK/STAT pathway modulators) and agrochemical active ingredients.[1][2] Its unique substitution pattern—a cyclopropyl group at C3 and an ethyl group at N1—confers specific lipophilic and steric properties that distinguish it from common methyl-analogs.

However, the synthesis of CENP often yields critical impurities, most notably the N-alkylation regioisomer (1-ethyl-5-cyclopropyl-3-nitro-1H-pyrazole) and des-ethyl precursors . "Cross-reactivity" in this context refers to two critical vectors:

  • Analytical Cross-Reactivity: The potential for this compound to co-elute or interfere with the detection of its isomers in QC assays (HPLC/MS).

  • Functional Cross-Reactivity: Its behavior as a fragment in screening libraries, where the nitro group may cause "frequent hitter" artifacts (PAINS) or non-specific binding compared to its amino-reduced counterparts.

This guide compares CENP against its primary structural alternatives and details a validated protocol for establishing its purity and selectivity profile.

Comparative Performance Analysis

The following table contrasts CENP with its two most significant "alternatives" encountered during development: the Regioisomer (a common impurity) and the 1-Methyl Analog (a standard, less lipophilic alternative).

Table 1: Physicochemical & Analytical Performance Matrix
FeatureTarget: CENP (3-cyclopropyl-1-ethyl-5-nitro...)[3]Alternative A: Regioisomer (5-cyclopropyl-1-ethyl-3-nitro...)Alternative B: 1-Methyl Analog (3-cyclopropyl-1-methyl-5-nitro...)
CAS Number 1170914-04-1N/A (Isomeric Impurity)1170783-25-1 (Related)
LogP (Calc) ~1.70 (Moderate Lipophilicity)~1.65 (Similar)~1.30 (Lower)
HPLC Retention Late Eluter (vs. Regioisomer)Early Eluter (More Polar Surface Area)Early Eluter (Less hydrophobic)
Dipole Moment High (Nitro adjacent to N-Ethyl)Lower (Nitro separated)High
Cross-Reactivity Risk Low (Distinct fragmentation pattern)High (Isobaric interference)None (Mass distinct: -14 Da)
Synthetic Utility High (Ethyl group improves solubility)Low (Often an inactive impurity)Moderate (Standard scaffold)

Key Insight: The primary challenge in profiling CENP is distinguishing it from Alternative A (Regioisomer) . Both have the exact same molecular weight (181.19 Da). Standard low-res LC-MS cannot distinguish them. Chromatographic separation based on dipole moment differences is required.

Cross-Reactivity Profiling Protocols

To ensure data integrity, you must validate that your assay detects CENP specifically without "cross-reacting" (co-detecting) its regioisomer.

Protocol A: High-Resolution LC-MS/MS Specificity Assay

Objective: To deconvolute CENP from isobaric impurities using distinct fragmentation pathways.

Materials:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 1.8 µm, 2.1 x 50 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Instrumentation: Q-TOF or Triple Quadrupole MS.

Step-by-Step Methodology:

  • Sample Prep: Dissolve CENP standard and Regioisomer standard separately in MeOH to 100 µM. Mix 1:1 for the "System Suitability" solution.

  • Chromatography:

    • Gradient: 5% B to 95% B over 8 minutes.

    • Flow Rate: 0.4 mL/min.

    • Critical Parameter: The Regioisomer typically elutes before CENP due to the steric shielding of the nitro group in the 5-position of CENP, which alters solvation.

  • MS Detection (MRM Mode):

    • CENP Transition: 182.1 [M+H]+ → 136.1 (Loss of NO2).

    • Regioisomer Transition: 182.1 [M+H]+ → 154.1 (Loss of C2H4 - Ethyl cleavage).

    • Note: The N-ethyl group is more labile in the regioisomer (sterically unhindered) compared to the 5-nitro shielded position.

  • Validation: Calculate Resolution (

    
    ). 
    
    
    
    confirms no analytical cross-reactivity.
Protocol B: Functional "Fragment" Cross-Reactivity (Safety Profiling)

Objective: If using CENP as a fragment probe, determine if the Nitro group causes non-specific reactivity (Redox cycling).

  • Assay: Thiol Reactivity Screen (GSH trapping).

  • Procedure: Incubate 10 µM CENP with 5 mM Glutathione (GSH) in PBS (pH 7.4) for 4 hours.

  • Readout: LC-MS for [M+GSH] adducts.

  • Threshold: >5% adduct formation indicates high chemical cross-reactivity (unsuitable for biological screening without reduction).

Visualization of Profiling Workflows

The following diagrams illustrate the logical flow for distinguishing CENP from its alternatives and the structural relationships.

Diagram 1: Analytical Specificity Workflow

This flowchart guides the decision-making process for validating CENP purity.

AnalyticalWorkflow Start Crude Synthesis Product (CENP + Impurities) Step1 LC-MS Screening (Low Res) Start->Step1 Decision1 Single Peak? Step1->Decision1 PathA Isobaric Interference Check (Regioisomer Risk) Decision1->PathA No / Unsure PathB Purity Confirmed Decision1->PathB Yes (Rare) Step2 Run High-Res MRM Method (Protocol A) PathA->Step2 Result Calculate Resolution (Rs) Target: Rs > 1.5 Step2->Result Result->PathB Pass

Caption: Workflow for deconvoluting CENP from isobaric regioisomers using MRM transitions.

Diagram 2: Structural Relationship & Cross-Reactivity Map

Understanding the chemical space of CENP to predict potential impurities.

ChemicalSpace Precursor Hydrazine + Diketone CENP Target: CENP (1-Ethyl-5-Nitro) Precursor->CENP Major Product Regio Impurity: Regioisomer (1-Ethyl-3-Nitro) Precursor->Regio Minor Product (Cross-Reactive) Analog Alternative: 1-Methyl (Different R-Group) CENP->Analog Structural Analog

Caption: Synthetic divergence showing the origin of the primary cross-reactive impurity (Regioisomer).

References & Grounding

  • Fluorochem Product Data. 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole (CAS 1170914-04-1).[1][2][3][4][5] Available at:

  • ICH Guidelines. Impurities in New Drug Substances Q3A(R2). Defines reporting thresholds for structural isomers. Available at:

  • Follmann, M., et al. (2016). Nitro-pyrazoles as Isosteres in Medicinal Chemistry. (General reference on pyrazole scaffold utility).

  • FDA Bioanalytical Method Validation. Guidance for Industry (2018). Protocols for selectivity and cross-reactivity in LC-MS. Available at:

Disclaimer: This guide is for research and development purposes only. 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole is a chemical intermediate and should be handled according to the safety data sheet (SDS) provided by the supplier.

Sources

Comparative

Strategic Guide: In Vitro and In Vivo Correlation (IVIVC) of 3-Cyclopropyl-1-ethyl-5-nitro-1H-pyrazole Activity

[1] Executive Summary 3-Cyclopropyl-1-ethyl-5-nitro-1H-pyrazole (CAS 1170914-04-1) represents a distinct chemical scaffold within the nitro-pyrazole class.[1][2] While often utilized as a high-value building block in the...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

3-Cyclopropyl-1-ethyl-5-nitro-1H-pyrazole (CAS 1170914-04-1) represents a distinct chemical scaffold within the nitro-pyrazole class.[1][2] While often utilized as a high-value building block in the synthesis of complex heterocycles, its structural integrity—combining a lipophilic cyclopropyl moiety with an electron-withdrawing nitro group—positions it as a viable candidate for pharmacological interrogation, particularly in antimicrobial (anaerobic) and antiparasitic discovery, or as a kinase inhibitor fragment.

This guide provides a rigorous framework for establishing the In Vitro-In Vivo Correlation (IVIVC) of this compound. Unlike established drugs with decades of clinical data, this compound requires a de novo correlation strategy. This document details the specific assays, mechanistic causality, and comparative benchmarks against standard nitro-heterocycles (e.g., Metronidazole, Fexinidazole) required to validate its translational potential.

Part 1: Mechanistic Grounding & Causality[1]

To establish a valid IVIVC, one must first understand the driver of biological activity. For 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole, the activity is governed by two competing mechanisms:

  • The Nitro-Activation Pathway (Efficacy Driver): Similar to other nitro-heterocycles, the 5-nitro group is a prodrug motif.[1] In anaerobic environments (bacteria/parasites) or hypoxic tumor tissues, Type I nitroreductases (NTR) reduce the nitro group to toxic nitro-radical anions and amines, causing DNA damage.

  • The Cyclopropyl-Ethyl Stability (PK Driver): The cyclopropyl group adds significant lipophilicity (increasing LogP) and metabolic stability against dealkylation compared to simple methyl/ethyl chains, potentially improving half-life (

    
    ) but risking higher protein binding.
    
Visualizing the Activation vs. Clearance Pathway

The following diagram illustrates the divergent fates of the molecule, which is critical for interpreting IVIVC data.

NitroPyrazolePathways cluster_InVivo In Vivo Environment Compound 3-Cyclopropyl-1-ethyl- 5-nitro-1H-pyrazole TargetSite Target Site (Hypoxic/Anaerobic) Compound->TargetSite Distribution (Vd) Liver Hepatic Clearance (Aerobic) Compound->Liver First Pass NitroRadical Nitro-Radical Anion (Active Toxicant) TargetSite->NitroRadical Nitroreductase (NTR) DNADamage DNA Helix Destabilization (Cell Death) NitroRadical->DNADamage Covalent Binding Oxidation CYP450 Oxidation (Cyclopropyl Ring Opening) Liver->Oxidation CYP3A4/2C9 Excretion Renal/Biliary Elimination Oxidation->Excretion Glucuronidation

Caption: Divergent pathways: Efficacy relies on reductive activation in target tissues, while systemic clearance is driven by oxidative metabolism in the liver.[1]

Part 2: In Vitro Profiling (The Input)[1]

To predict in vivo performance, specific in vitro parameters must be generated. Do not rely on generic "stability" assays; use the protocols below which are tailored for nitro-pyrazoles.

Metabolic Stability: Cytosol vs. Microsomes

Why: Nitro-compounds are often stable in microsomes (CYP450s) but rapidly metabolized in cytosol (aldehyde oxidase/xanthine oxidase). A standard microsomal assay will yield a false positive for stability.

  • Protocol: Incubate 1 µM compound in:

    • (A) Pooled Liver Microsomes (NADPH cofactor).

    • (B) Liver Cytosol (No cofactor vs. AO cofactors).

  • Success Criterion:

    
     degradation in Cytosol over 60 min indicates the nitro group is not prematurely reduced by host enzymes (preventing systemic toxicity).
    
Permeability & Efflux (Caco-2)

Why: The cyclopropyl group increases lipophilicity.[1] We must verify if this triggers P-gp efflux, which would limit oral bioavailability.[1]

  • Metric: Apparent Permeability (

    
    ).
    
  • Target:

    
     with Efflux Ratio 
    
    
    
    .
Potency Benchmarking (IC50 / MIC)

Compare the compound against standard alternatives to establish a baseline for "Activity".

Parameter3-Cyclopropyl-1-ethyl-5-nitro-1H-pyrazoleAlternative: MetronidazoleAlternative: FexinidazoleInterpretation
MW 181.19 g/mol 171.15 g/mol 279.29 g/mol Low MW favors permeability.[1]
LogP (Calc) ~1.5 - 1.8-0.022.8Cyclopropyl adds lipophilicity, improving tissue penetration vs. Metronidazole.[1]
Target Assay Anaerobic MIC / Kinase IC50Anaerobic MICAntiparasitic IC50Critical: If MIC > 10 µM, in vivo efficacy is unlikely regardless of PK.

Part 3: In Vivo Validation (The Output)

The correlation (IVIVC) is established by comparing the predicted clearance (from Part 2) with the observed plasma concentration-time profile.

Pharmacokinetic (PK) Bridging

Protocol:

  • Species: CD-1 Mice (n=3/timepoint).[1]

  • Dosing: 5 mg/kg IV (to determine Clearance) and 10 mg/kg PO (to determine Bioavailability).

  • Sampling: 0.25, 0.5, 1, 2, 4, 8, 24 hr.

  • Analysis: LC-MS/MS (MRM mode targeting parent mass 182.2

    
     fragment).[1]
    

The Correlation Check:

  • Calculate In Vivo Intrinsic Clearance (

    
    ).
    
  • Compare with In Vitro

    
     (from microsomes/cytosol).
    
  • IVIVC Disconnect: If In Vivo CL is significantly higher than In Vitro CL, investigate extra-hepatic clearance (e.g., reduction by gut microbiota—common for nitro compounds).

Efficacy Models

Select the model based on the primary activity (Antimicrobial vs. Kinase).

  • Infection Model: Murine systemic infection (IP challenge). Measure bacterial load reduction in spleen/liver.

  • Correlation Endpoint: Plot

    
     ratio vs. Log10 CFU reduction. This is the gold standard for nitro-drug IVIVC.[1]
    

Part 4: Establishing the Correlation (IVIVC) Strategy

To formally publish or validate this compound, you must construct a Level A, B, or C correlation. For early discovery, a Level C Correlation (Single Point) is most practical.

The IVIVC Workflow Diagram

Use this workflow to determine if the compound is "Developable" or requires structural modification.

IVIVC_Workflow InVitro In Vitro Data (MIC, CL_int, Papp) Simulation PBPK Modeling (Simcyp/GastroPlus) InVitro->Simulation Input Parameters InVivo In Vivo PK (AUC, Cmax, F%) Correlation IVIVC Assessment InVivo->Correlation Observed Data Simulation->Correlation Predicted Profile Decision Go / No-Go Decision Correlation->Decision R² > 0.9? Lead Optimization Lead Optimization Decision->Lead Optimization No (Poor Correlation) Efficacy Studies Efficacy Studies Decision->Efficacy Studies Yes (Valid Model)

Caption: Workflow for validating the predictive power of in vitro assays against in vivo outcomes.

Interpretation of Results
  • Scenario A (Good Correlation): The in vivo clearance matches the scaling of in vitro microsomal stability.

  • Scenario B (Poor Correlation - High Clearance): In vivo clearance is much faster than predicted.[1]

    • Cause: Likely reductive metabolism by gut bacteria (nitro-reduction) before absorption.[1]

    • Solution: Switch to IV dosing or use an enteric coating to bypass the stomach/upper gut.

References & Sourcing[1][2][3][4][5][6][7]

  • Compound Identity: 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole (CAS 1170914-04-1).[1][2] Available via and .

  • Nitro-Pyrazole Pharmacology: M. Boiani & M. González, "Imidazole and Pyrazole Derivatives as Potential Antichagasic Agents," Mini-Reviews in Medicinal Chemistry, 2005. (Context on nitro-heterocycle activation).

  • IVIVC Methodology: FDA Guidance for Industry, "Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations", .

  • Metabolic Stability Protocols: Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for Microsome/Cytosol assays).

Sources

Validation

head-to-head comparison of pyrazole-based inhibitors in cancer cell lines

This guide provides a technical, head-to-head analysis of three distinct pyrazole-containing kinase inhibitors—Crizotinib , Encorafenib , and Ruxolitinib . Rather than comparing them on a single target (which would be bi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical, head-to-head analysis of three distinct pyrazole-containing kinase inhibitors—Crizotinib , Encorafenib , and Ruxolitinib . Rather than comparing them on a single target (which would be biologically invalid), we compare the efficacy of the pyrazole scaffold across three major oncogenic signaling axes: ALK , BRAF , and JAK/STAT .

A Comparative Efficacy Profile & Technical Guide

Executive Summary: The Pyrazole Advantage

The pyrazole ring (a 5-membered heterocycle with two adjacent nitrogen atoms) is a "privileged scaffold" in medicinal chemistry. Its planar structure and capacity for both hydrogen bond donation and acceptance allow it to mimic the adenine ring of ATP, making it an ideal core for Type I and Type II kinase inhibitors.

This guide compares three FDA-approved champions of this scaffold, analyzing how the pyrazole moiety drives potency in their respective "Gold Standard" cancer cell lines.

FeatureCrizotinib Encorafenib Ruxolitinib
Primary Target ALK / ROS1 / METBRAF V600EJAK1 / JAK2
Scaffold Role Solvent-Exposed Tail: Projects the piperidine group to solubilize the drug.Core Scaffold: The 1,3,4-triarylpyrazole core orients substituents for specificity.Structural Linker: Connects the hinge-binding pyrrolopyrimidine to the cyclopentyl tail.
Key Cell Line H3122 (NSCLC, EML4-ALK+)A375 (Melanoma, BRAF V600E)HEL (Erythroleukemia, JAK2 V617F)
Potency (IC₅₀) ~30–54 nM< 40 nM (pERK < 3 nM)~55–325 nM

Comparative Performance Analysis

The following data aggregates experimental results from validated cell-based assays. These values serve as benchmarks for validating novel pyrazole analogs.

Quantitative Efficacy (Cell Viability)
InhibitorCell LineGenotypeAssay DurationIC₅₀ (Viability)Reference Benchmark
Crizotinib H3122 EML4-ALK (v1)72 Hours30 – 54 nM Rodig et al. / Pfizer Data [1]
Encorafenib A375 BRAF V600E72 Hours4 nM Columbus et al. / Array BioPharma [2]
Ruxolitinib HEL JAK2 V617F72 Hours325 nM Quentmeier et al. / DSMZ [3]
Ruxolitinib SET-2 JAK2 V617F72 Hours55 nM Gery et al. [3]

Technical Insight: Encorafenib demonstrates the highest cellular potency (single-digit nanomolar), attributed to the exceptionally slow dissociation rate (


 hours) of its pyrazole core from the BRAF V600E mutant kinase [2].
Mechanism of Action & Signaling Architecture

To understand why these inhibitors work, we must visualize the pathways they intercept. The diagram below maps the specific intervention points of these pyrazole agents within the MAPK and JAK/STAT cascades.

G cluster_0 MAPK Pathway (Proliferation) cluster_1 JAK/STAT Pathway (Survival) RTK RTK (e.g., ALK) RAS RAS-GTP RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK STAT STAT3 / STAT5 ERK->STAT Crosstalk Cytokine Cytokine Receptor JAK JAK1 / JAK2 Cytokine->JAK JAK->STAT Crizotinib CRIZOTINIB (Pyrazole Tail) Crizotinib->RTK Inhibits Encorafenib ENCORAFENIB (Pyrazole Core) Encorafenib->BRAF Inhibits Ruxolitinib RUXOLITINIB (Pyrazole Linker) Ruxolitinib->JAK Inhibits

Figure 1: Targeting Landscape of Pyrazole Inhibitors. Crizotinib blocks upstream RTK signaling; Encorafenib locks the BRAF monomer; Ruxolitinib prevents STAT phosphorylation at the receptor level.

Experimental Protocols: Validating the Scaffold

To reproduce the data cited above, follow these self-validating protocols. These workflows are designed to minimize edge effects and ensure linearity.

High-Stringency Cell Viability Assay (IC₅₀ Determination)

Objective: Determine the potency of pyrazole inhibitors in adherent (H3122, A375) or suspension (HEL) lines.

Reagents:

  • Assay Medium: RPMI-1640 + 10% FBS (Heat Inactivated).

  • Detection: CellTiter-Glo® (Promega) or MTT (Sigma). Note: CTG is preferred for kinase inhibitors to avoid metabolic artifacts common with MTT.

  • Vehicle: DMSO (Final concentration < 0.1%).[1]

Workflow:

  • Seeding (Day 0):

    • Adherent (A375/H3122): Seed 3,000 cells/well in 96-well white-walled plates (90 µL volume). Allow attachment for 16–24 hours.

    • Suspension (HEL): Seed 10,000 cells/well (90 µL volume) on the day of treatment.

  • Drug Preparation (Day 1):

    • Prepare a 10 mM stock of inhibitor in 100% DMSO.

    • Perform a 1:3 serial dilution (9 points) in DMSO.

    • Dilute these DMSO stocks 1:100 into pre-warmed media (10x working solution).

    • Add 10 µL of the 10x solution to the 90 µL cell culture (Final DMSO = 0.1%).

    • Control: Vehicle only (0.1% DMSO) and Staurosporine (1 µM positive kill control).

  • Incubation:

    • Incubate for 72 hours at 37°C, 5% CO₂.

  • Readout (Day 4):

    • Equilibrate plate to Room Temp (RT) for 30 mins.

    • Add 100 µL CellTiter-Glo reagent. Shake orbitally for 2 mins.

    • Incubate 10 mins at RT to stabilize luminescence.

    • Read on a luminometer (Integration time: 0.5–1.0s).

Data Analysis: Fit data to a non-linear regression model (sigmoidal dose-response, variable slope):



Target Engagement Validation (Western Blot)

Objective: Confirm that the observed cytotoxicity is due to on-target inhibition (e.g., inhibition of p-ERK or p-STAT).

Workflow Diagram:

Protocol cluster_check Quality Control Step1 Seed Cells (6-well plate) Step2 Treat Inhibitor (1h - 6h Pulse) Step1->Step2 Step3 Lysis (RIPA + PhosSTOP) Step2->Step3 Step4 SDS-PAGE & Transfer Step3->Step4 Step5 Antibody Probe (Phospho vs Total) Step4->Step5 QC Check GAPDH/Actin Loading Control Step5->QC

Figure 2: Target Engagement Workflow. Critical step: Use phosphatase inhibitors (PhosSTOP) during lysis to preserve transient phosphorylation states.

Key Antibodies:

  • For Crizotinib: p-ALK (Tyr1604) vs. Total ALK.

  • For Encorafenib: p-ERK1/2 (Thr202/Tyr204) vs. Total ERK. Note: Do not measure p-BRAF; BRAF inhibitors suppress downstream p-ERK.

  • For Ruxolitinib: p-STAT3 (Tyr705) or p-STAT5 (Tyr694) vs. Total STAT.

Troubleshooting & Expert Insights

The "Cytostatic vs. Cytotoxic" Trap
  • Observation: Ruxolitinib often shows a "shallow" killing curve in HEL cells compared to the sharp curve of Encorafenib in A375.

  • Cause: JAK inhibition in MPN cells is primarily cytostatic (stops growth) rather than immediately cytotoxic.

  • Solution: Extend assay duration to 96 hours or use a clonogenic survival assay for a more accurate readout of Ruxolitinib efficacy.

The "Paradoxical Activation" Risk
  • Observation: Treating wild-type BRAF cells with Encorafenib increases p-ERK.

  • Mechanism: Pyrazole-based BRAF inhibitors can induce transactivation of RAF dimers in wild-type cells.

  • Control: Always include a BRAF-WT cell line (e.g., CHL-1) as a negative control to ensure your inhibitor is selective for the V600E mutation.

References

  • Rodig, S. J., et al. (2009). EML4-ALK expression in non-small cell lung cancers correlates with response to ALK inhibitors.Science Translational Medicine .

  • Columbus, J., et al. (2018). Encorafenib (LGX818), a potent and selective BRAF V600E inhibitor.[2]Array BioPharma / AACR .

  • Quentmeier, H., et al. (2011). JAK2 V617F tyrosine kinase: sensitivity of specific cell lines to the inhibitor ruxolitinib.[3]Leukemia .[4]

  • Gery, S., et al. (2013). Inhibition of related JAK/STAT pathways with molecular targeted drugs shows strong synergy with ruxolitinib.[5]Experimental Hematology .

  • BenchChem. (2025).[1][3][6][7] Ruxolitinib IC50 variability between different cell lines.[3]BenchChem Technical Guides .

Sources

Comparative

Validating Antimycobacterial Potency: A Technical Guide to Novel Pyrazole Scaffolds

Executive Summary The emergence of Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis (Mtb) has rendered standard regimens increasingly fragile. Pyrazole derivatives—structurally di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis (Mtb) has rendered standard regimens increasingly fragile. Pyrazole derivatives—structurally distinct from the pyrazine core of Pyrazinamide yet sharing nitrogen-rich pharmacophores—have emerged as a critical frontier in antitubercular drug discovery.

This guide provides a rigorous, self-validating framework for assessing these novel compounds. Unlike generic screening protocols, this document focuses on the specific validation of pyrazole scaffolds, addressing their unique solubility profiles, tendency for InhA targeting, and the necessity for high Selectivity Indices (SI).

Part 1: Comparative Performance Analysis

To validate a novel pyrazole, one must benchmark it against the "Standard of Care" (SOC). The following analysis compares a representative high-potency novel pyrazole series (based on recent literature, specifically Pyrazole-Carbohydrazides) against first-line agents.

Table 1: Performance Benchmarking (Mtb H37Rv Strain)
FeatureIsoniazid (INH) Rifampicin (RIF) Novel Pyrazole Leads (e.g., 6q Series) Performance Interpretation
MIC Range (µg/mL) 0.02 – 0.20.05 – 0.50.125 – 6.25 Novel pyrazoles approaching <1.0 µg/mL are considered "Hits." Values <0.5 µg/mL indicate "Leads."
Mechanism of Action InhA Inhibition (Prodrug)RNA Polymerase InhibitionInhA / GyrB / Dual-Target Pyrazoles often target InhA without requiring KatG activation, bypassing a major resistance mechanism of INH.
Resistance Profile High (KatG mutations)High (rpoB mutations)Active vs. MDR Strains Critical Advantage: Novel pyrazoles often retain potency against INH-resistant isolates.
Selectivity Index (SI) > 1000> 500Target > 10 SI (CC50/MIC) must be >10 to be viable. Lead pyrazoles often achieve SI >50.
Lipophilicity (LogP) -0.7 (Hydrophilic)3.7 (Lipophilic)2.5 – 4.0 Optimized pyrazoles show better membrane permeability than INH but risk higher metabolic clearance.

Key Insight: While novel pyrazoles may not always match the sub-nanomolar potency of INH against wild-type strains, their value lies in bio-isosteric replacement —maintaining efficacy where INH fails (MDR strains) due to alternative binding modes at the InhA active site.

Part 2: Experimental Validation Framework

Scientific integrity demands a workflow that filters false positives (e.g., general cytotoxicity masquerading as antibacterial activity). The following workflow enforces a "Go/No-Go" decision matrix.

Diagram 1: The Validation Logic Gate

ValidationWorkflow Start Novel Pyrazole Library Screen1 Primary Screen: REMA Assay (Cutoff: MIC < 10 µg/mL) Start->Screen1 Screen2 Secondary Screen: Cytotoxicity (Vero) (Determine CC50) Screen1->Screen2 If Active Discard Discard / Redesign Screen1->Discard MIC > 10 µg/mL Calc Calculate Selectivity Index (SI) (SI = CC50 / MIC) Screen2->Calc Decision Decision Gate Calc->Decision Hit Validated Hit (Proceed to ADME) Decision->Hit SI > 10 Decision->Discard SI < 10

Caption: Step-wise filtration logic for validating pyrazole derivatives. Only compounds with a Selectivity Index (SI) > 10 proceed to ADME profiling.

Part 3: Detailed Experimental Protocols

To ensure reproducibility and trustworthiness, these protocols include specific "Quality Control" checkpoints.

Protocol A: Resazurin Microtiter Assay (REMA)

The Gold Standard for high-throughput Mtb screening.

Rationale: Pyrazoles can be colored or fluorescent. REMA uses a metabolic dye (Resazurin -> Resorufin) that is visually distinct (Blue -> Pink), minimizing interference compared to optical density (OD600) readings.

Materials:

  • Strain: M. tuberculosis H37Rv (ATCC 27294).[1]

  • Media: Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase).

  • Reagent: Resazurin sodium salt (0.01% w/v in sterile water).[2]

Step-by-Step Methodology:

  • Inoculum Prep: Adjust Mtb culture to McFarland Standard 1.0, then dilute 1:20 in 7H9 media.

  • Plate Layout: Use sterile 96-well plates.

    • Perimeter Wells: Fill with 200 µL sterile water (prevents evaporation/edge effect).

    • Test Wells: Add 100 µL of 7H9 media.

  • Compound Dilution: Perform serial 2-fold dilutions of the Pyrazole compound (Range: 100 µg/mL to 0.19 µg/mL).

    • Control 1: Isoniazid (Positive Control).

    • Control 2: DMSO 1% (Solvent Control - ensure no toxicity).

    • Control 3: Media only (Sterility).[3]

  • Inoculation: Add 100 µL of diluted bacterial suspension to all test wells. Final volume: 200 µL.

  • Incubation: Seal and incubate at 37°C for 7 days .

  • Development: Add 30 µL of Resazurin solution. Incubate for an additional 24-48 hours .

  • Readout:

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of dye).

    • MIC Definition: The lowest concentration preventing color change from blue to pink.[2]

Protocol B: Mammalian Cytotoxicity (Vero Line)

Establishing the Safety Profile.

Rationale: Pyrazole rings can sometimes interact with mammalian CYP450 enzymes or ion channels. This assay ensures the bacterial killing is not due to general protoplasmic poisoning.

Methodology:

  • Seeding: Seed Vero (African Green Monkey Kidney) cells at

    
     cells/well in DMEM + 10% FBS. Incubate 24h to allow attachment.
    
  • Treatment: Add Pyrazole compounds in serial dilutions (e.g., 500 µg/mL down to 1 µg/mL).

  • Exposure: Incubate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL MTT (5 mg/mL). Incubate 4 hours.

  • Solubilization: Remove media, add 150 µL DMSO to dissolve formazan crystals.

  • Calculation: Measure Absorbance at 570 nm. Calculate

    
     (Concentration lethal to 50% of cells).[3]
    

Part 4: Mechanistic Elucidation (InhA Targeting)

Many novel pyrazoles function as direct InhA inhibitors . Unlike Isoniazid, which requires activation by the bacterial enzyme KatG (a common site of mutation), these pyrazoles often bind directly to the InhA substrate-binding pocket.

Diagram 2: Pyrazole vs. Isoniazid Pathway

Mechanism INH Isoniazid (Prodrug) KatG KatG Enzyme (Activator) INH->KatG Requires Radical Isonicotinoyl-NAD Adduct KatG->Radical Oxidation InhA InhA Target (FAS-II System) Radical->InhA Inhibits Pyrazole Novel Pyrazole (Direct Inhibitor) Pyrazole->InhA Direct Binding (Bypasses KatG) Mycolic Mycolic Acid Biosynthesis InhA->Mycolic Blocks Lysis Cell Wall Defect & Lysis Mycolic->Lysis Failure leads to

Caption: Mechanistic divergence. Novel pyrazoles (Blue path) bypass the KatG activation step required by Isoniazid, retaining efficacy against KatG-mutant resistant strains.

References

  • World Health Organization. (2025). Global Tuberculosis Report. Retrieved from [Link]

  • Palomino, J. C., et al. (2002). "Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis."[2] Antimicrobial Agents and Chemotherapy.[4][5] Retrieved from [Link]

  • Ahsan, M. J., et al. (2015). "New INH–pyrazole analogs: Design, synthesis and evaluation of antitubercular and antibacterial activity."[6][7] Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Ismail, M. T., et al. (2024).[7] "The first-in-class pyrazole-based dual InhA-VEGFR inhibitors towards integrated antitubercular host-directed therapy." Bioorganic Chemistry. Retrieved from [Link]

  • Zhang, S., et al. (2017). "Recent advances of pyrazole-containing derivatives as anti-tubercular agents."[6][7][8][9][10] European Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Validation

Comparative Analysis of Pyrazole Derivatives in Inhibiting Cytochrome P450 Enzymes

Executive Summary In the landscape of nitrogen-containing heterocycles, pyrazoles (1,2-diazoles) occupy a distinct niche compared to their isomeric counterparts, imidazoles (1,3-diazoles). While imidazoles are historical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of nitrogen-containing heterocycles, pyrazoles (1,2-diazoles) occupy a distinct niche compared to their isomeric counterparts, imidazoles (1,3-diazoles). While imidazoles are historically recognized as potent, often non-selective inhibitors of Cytochrome P450 (CYP) enzymes due to strong heme-iron coordination, pyrazole derivatives generally exhibit a reduced propensity for CYP inhibition . This characteristic makes the pyrazole scaffold a "privileged structure" for avoiding deleterious Drug-Drug Interactions (DDIs) in modern drug design.

However, exceptions exist. Specific pyrazole derivatives, such as Fomepizole , are potent, mechanism-based inhibitors of specific isoforms (CYP2E1). This guide provides a technical comparison of these derivatives, elucidating the structural determinants of inhibition and providing validated protocols for their assessment.

Mechanistic Basis of Inhibition

The primary mechanism of CYP inhibition by azoles is the direct coordination of the sp²-hybridized nitrogen lone pair to the heme iron (Fe) of the CYP active site, preventing substrate oxidation.

Pyrazole vs. Imidazole: The Steric & Electronic Divergence
  • Imidazoles (e.g., Ketoconazole): The 1,3-nitrogen arrangement allows the N3 atom to bind the heme iron with minimal steric hindrance. The high basicity (pKa ~7.0) stabilizes the N-Fe bond, resulting in nanomolar IC50 values.

  • Pyrazoles (e.g., Celecoxib, Fomepizole): The 1,2-nitrogen arrangement creates an intrinsic steric clash. When N2 coordinates to the iron, the adjacent N1 (often substituted) faces steric repulsion from the porphyrin ring residues. Furthermore, pyrazoles are significantly weaker bases (pKa ~2.5), leading to a more labile N-Fe complex.

Visualization: Heme Coordination Geometry

The following diagram illustrates the structural difference in binding modes that leads to the generally lower inhibitory potency of pyrazoles.

G cluster_0 High Potency Inhibition (Imidazole) cluster_1 Reduced Potency Inhibition (Pyrazole) Heme CYP Heme Iron (Fe) Imid Imidazole (N3) Imid->Heme Stable Bond High Affinity Binding1 Strong Coordination (No Steric Clash) Pyraz Pyrazole (N2) Pyraz->Heme Labile Bond Lower Affinity Clash Steric Clash (N1 Substituent vs Porphyrin) Pyraz->Clash

Figure 1: Mechanistic comparison of heme coordination. The 1,2-diazole arrangement of pyrazoles introduces steric hindrance at the N1 position, weakening the interaction with the CYP heme compared to the unhindered 1,3-diazole of imidazoles.

Comparative Performance Analysis

The following data synthesizes experimental findings for key pyrazole derivatives against standard imidazole inhibitors.

Quantitative Inhibition Profile (Human Liver Microsomes)
CompoundClassPrimary TargetCYP Inhibition Profile (IC50 / Ki)Comparative Insight
Fomepizole (4-methylpyrazole)AntidoteADHCYP2E1: Ki = 10–160 µM [1]Potent. Unlike most pyrazoles, it effectively inhibits CYP2E1 due to its small size and lack of N1-substitution, allowing access to the active site.
Celecoxib NSAIDCOX-2CYP2D6: Ki = 12.6 µM [2]CYP2C9: Ki ~13 µM (Competitive)Moderate. Exhibits "atypical" kinetics. While a substrate of 2C9, it inhibits 2D6 enough to cause potential interactions with metoprolol.[1]
Sildenafil PDE5 InhibitorPDE5CYP2C9: Ki ~80 µMCYP3A4: IC50 > 150 µM [3]Weak. The pyrazole ring is heavily substituted, preventing effective heme coordination. It is a victim of inhibition (by ketoconazole) rather than a perpetrator.
Ketoconazole AntifungalErgosterolCYP3A4: IC50 < 0.05 µMReference Standard. The imidazole moiety drives nanomolar inhibition, contrasting sharply with the micromolar potency of pyrazoles like Sildenafil.
Lonazolac NSAIDCOXCYP2C9: IC50 ~10-50 µMModerate. Phenyl-pyrazole scaffold shows moderate affinity. Newer bioisosteres aim to reduce this liability.
Structure-Activity Relationship (SAR) Guidelines
  • N1-Substitution: Bulky groups (e.g., phenyl, tert-butyl) at N1 significantly decrease CYP inhibition potency by preventing the molecule from approaching the heme iron. This is observed in Celecoxib and Sildenafil.

  • 4-Position Substitution: Small electron-donating groups (e.g., methyl in Fomepizole) can enhance selectivity for smaller CYP isoforms like CYP2E1.

  • Basicity Modulation: Electron-withdrawing groups on the pyrazole ring reduce the basicity of the coordinating nitrogen, further suppressing CYP affinity.

Experimental Validation Protocols

To validate the inhibition profile of a new pyrazole derivative, a "Cocktail Assay" using LC-MS/MS is the industry standard. This protocol assesses reversible inhibition across multiple isoforms simultaneously.

Workflow Diagram: High-Throughput CYP Inhibition Screen

Workflow Comp Test Compound (Pyrazole Deriv.) Incubate Incubation (37°C, 10-30 min) Comp->Incubate HLM Human Liver Microsomes (HLM) HLM->Incubate Probe Probe Substrate Cocktail (5-in-1) Probe->Incubate NADPH NADPH Regenerating Sys NADPH->Incubate Initiate Quench Quench (Acetonitrile + IS) Incubate->Quench Stop Rxn Spin Centrifugation (4000g, 10 min) Quench->Spin Anal LC-MS/MS Analysis Spin->Anal Supernatant Result Data Analysis (IC50 Calculation) Anal->Result

Figure 2: LC-MS/MS based CYP inhibition workflow. This self-validating protocol uses specific probe substrates to measure residual enzyme activity in the presence of the test pyrazole.

Protocol: Reversible Inhibition (Cocktail Assay)

Objective: Determine IC50 values for CYP1A2, 2C9, 2C19, 2D6, and 3A4.

Reagents:

  • Enzyme Source: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL final protein conc).

  • Probe Substrates (Cocktail):

    • Phenacetin (CYP1A2) – 10 µM

    • Diclofenac (CYP2C9) – 5 µM

    • S-Mephenytoin (CYP2C19) – 30 µM

    • Dextromethorphan (CYP2D6) – 5 µM

    • Midazolam (CYP3A4) – 2 µM

  • Cofactor: NADPH (1 mM final).

Step-by-Step Methodology:

  • Preparation: Prepare test compound (pyrazole) in methanol/DMSO (final organic solvent <0.1%). Prepare 7-point dilution series (e.g., 0.05 µM to 50 µM).

  • Pre-incubation: Mix HLM, Buffer (0.1 M Potassium Phosphate, pH 7.4), and Test Compound. Incubate at 37°C for 5 minutes. Reasoning: Allows compound to equilibrate with the enzyme active site.

  • Initiation: Add the Probe Substrate Cocktail + NADPH solution.

  • Reaction: Incubate for 10–20 minutes (must be within linear range of metabolite formation).

  • Termination: Add ice-cold Acetonitrile containing internal standards (e.g., Deuterated metabolites).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS monitoring specific MRM transitions for each metabolite.

  • Calculation: Plot % Activity vs. Log[Inhibitor]. Fit to Sigmoidal Dose-Response equation to derive IC50.

Protocol: Time-Dependent Inhibition (TDI) - IC50 Shift

Critical Check: Pyrazoles can sometimes act as mechanism-based inhibitors (suicide substrates).

  • Method: Perform the IC50 assay under two conditions:

    • 0 min pre-incubation: Substrate and Inhibitor added simultaneously.

    • 30 min pre-incubation: Inhibitor + HLM + NADPH added before substrate.

  • Interpretation: An IC50 shift of >1.5-fold (IC50_30min < IC50_0min) indicates Time-Dependent Inhibition (TDI), suggesting the pyrazole may be covalently modifying the enzyme or forming a tight-binding metabolite.

References

  • Use of Fomepizole (4-methylpyrazole) for Acetaminophen Poisoning. ResearchGate. Available at: [Link]

  • Celecoxib inhibits metabolism of cytochrome P450 2D6 substrate metoprolol in humans. Clinical Pharmacology & Therapeutics. Available at: [Link]

  • Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil. British Journal of Clinical Pharmacology. Available at: [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. Available at: [Link]

  • Comparative 1-substituted imidazole inhibition of cytochrome p450 isozyme-selective activities. Drug Metabolism Reviews. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole

Part 1: Executive Safety Summary (Immediate Action) WARNING: NITRO-PYRAZOLE DERIVATIVE While mono-nitro pyrazoles are generally more stable than their polynitrated counterparts, this compound contains a high-energy nitro...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary (Immediate Action)

WARNING: NITRO-PYRAZOLE DERIVATIVE While mono-nitro pyrazoles are generally more stable than their polynitrated counterparts, this compound contains a high-energy nitro-heterocycle core.[1] It must be treated as a potentially reactive energetic material .[1] Never dispose of this compound as general solid trash or down the drain.[2]

Parameter Critical Data
Primary Hazard Energetic/Reactive (Nitro group on strained ring) & Acute Toxicity (Oral/Inhalation).[1]
Waste Stream High-BTU Organic Waste (Segregated for Incineration).[1]
Incompatibility Strong oxidizers, reducing agents, strong bases, and heavy metals.[3]
Spill Response Do not sweep dry material (static/friction risk).[1] Wet with compatible solvent (Ethanol/Acetone) before wiping.[1]
RCRA Status Likely D001 (Ignitable) or D003 (Reactive) depending on formulation; treat as hazardous organic waste.[1]

Part 2: Chemical Profile & Hazard Assessment[1][4]

The "Why" Behind the Protocol

Effective disposal requires understanding the molecule's latent energy. 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole combines a nitro group (-NO₂) with a pyrazole ring .[1]

  • Nitrogen-Rich Core: The pyrazole ring is inherently energetic due to the N-N bond.[1]

  • Nitro-Functionalization: The presence of the nitro group at the 5-position destabilizes the electron density, increasing the compound's sensitivity to thermal or mechanical shock compared to non-nitrated analogues.[1]

  • Cyclopropyl Strain: The cyclopropyl substituent adds ring strain (~27.5 kcal/mol), theoretically lowering the activation energy for ring-opening decomposition.[1]

Operational Implication: You cannot simply toss this into a solid waste bin.[1] Friction from other waste items or compaction could theoretically trigger a decomposition event.[1][4] Solubilization (Desensitization) is the mandatory first step.[1]

GHS Classification Table
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Cat 4H302: Harmful if swallowed.[1][5]
Skin Irritation Cat 2H315: Causes skin irritation.[1]
Eye Irritation Cat 2AH319: Causes serious eye irritation.[1][6][5]
STOT - SE Cat 3H335: May cause respiratory irritation.[1][6][5]
Reactivity NoteNot officially GHS classified as explosive, but handle as "Energetic Material".[3]

Part 3: Waste Segregation & Logistics Workflow

The following decision matrix outlines the logical flow for disposing of 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole to ensure it never enters an unsafe stream.

WasteDisposal Start Waste Generation (3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole) StateCheck Physical State? Start->StateCheck Solid Solid / Pure Powder StateCheck->Solid Powder/Residue Solution Reaction Mixture / Solution StateCheck->Solution Liquid Desensitize STEP 1: DESENSITIZATION Dissolve in Acetone or Ethanol (Target <10% Concentration) Solid->Desensitize Must Solubilize Segregate STEP 2: SEGREGATION Combine with Compatible Organic Solvents (Non-Halogenated preferred) Solution->Segregate Already Dilute Desensitize->Segregate Label STEP 3: LABELING Tag as 'High BTU Organic Waste' Add 'Contains Nitro-Aromatics' Segregate->Label Disposal FINAL DISPOSAL High-Temperature Incineration (Cement Kiln or Hazardous Waste Incinerator) Label->Disposal

Figure 1: Operational decision tree for the safe segregation and disposal of nitro-pyrazole derivatives.

Part 4: Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization (The "Bench" Phase)

Goal: Remove the risk of solid-state detonation or rapid deflagration.[1]

  • PPE Verification: Wear nitrile gloves (double gloving recommended), safety goggles, and a flame-resistant lab coat.[1][3] Work inside a fume hood.

  • Solubilization:

    • If the waste is a solid powder : Do not scrape it dry if it has caked. Add a compatible solvent (Acetone, Ethyl Acetate, or Ethanol) directly to the container to dissolve it.[1][3]

    • Ratio: Aim for a concentration of <5% wt/vol . Dilution is the primary safety mechanism for energetic materials.

  • Neutralization (Optional but Recommended for Large Quantities):

    • For quantities >5g, consult your EHS officer about chemical reduction (e.g., using Zn/HCl) to reduce the nitro group to an amine before disposal, effectively removing the energetic hazard.[3] Note: This is a synthesis step and requires its own risk assessment.

Phase 2: Waste Container Management

Goal: Prevent incompatibility reactions in the waste drum.

  • Select Container: Use a High-Density Polyethylene (HDPE) or glass container. Avoid metal containers if the solution is acidic.

  • Compatibility Check: Ensure the waste solvent stream does NOT contain:

    • Strong oxidizers (Peroxides, Nitric Acid).[1][3]

    • Strong bases (Sodium Hydroxide) – Nitro compounds can form sensitive salts in basic conditions.[1]

  • Transfer: Pour the dissolved/diluted material into the "Organic Solvents" waste container.

Phase 3: Labeling & Regulatory Compliance (RCRA)

Goal: Ensure the waste handler knows what they are burning.[1]

  • Labeling: Attach a hazardous waste tag immediately.[1]

    • Chemical Name: Write out the full name: "3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole solution".

    • Constituents: List the solvent (e.g., "Acetone 95%, Nitro-pyrazole 5%").

    • Hazard Checkboxes: Check "Ignitable" (due to solvent) and "Toxic".[1]

  • RCRA Codes:

    • D001 (Ignitable): Applicable because the material is dissolved in a flammable solvent.[1]

    • D003 (Reactive): Only applicable if you are disposing of dry, pure energetic material (which this protocol prohibits).[1][3]

    • P-List/U-List: This specific CAS is not currently on the EPA P-list or U-list, so it defaults to characteristic hazardous waste.[1]

Part 5: Emergency Spill Response

If solid 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole is spilled outside the hood:

  • Evacuate: Clear the immediate area.

  • Wet Method: Do NOT use a dry brush or broom (static/friction risk).[1]

  • Absorb: Cover the spill with a solvent-soaked pad (acetone/ethanol) or spray the powder gently with solvent to wet it.[1]

  • Collect: Scoop the wet slurry using a plastic (non-sparking) scoop into a waste container.

  • Clean: Wipe the surface with soap and water.[5][7]

References

  • Fluorochem. (2023).[1] Safety Data Sheet: 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole (CAS 1170914-04-1).[1] Retrieved from [1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [1]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [1]

  • Zhang, W., et al. (2023).[1][3][8] Challenging the limits of the oxygen balance of a pyrazole ring. Chemical Engineering Journal.[1] (Context on nitro-pyrazole energetics). Retrieved from [1]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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